Methyl 6-(fluoromethyl)picolinate
Description
Properties
IUPAC Name |
methyl 6-(fluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYNMRGFPSHLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 6-(fluoromethyl)picolinate: A Strategic Guide
An In-depth Technical Guide for Drug Development Professionals
Introduction
Methyl 6-(fluoromethyl)picolinate is a key heterocyclic building block in modern medicinal and agrochemical research. The strategic incorporation of a fluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties, such as altered basicity, improved metabolic stability, and enhanced binding affinity to biological targets.[1][2] The picolinate ester moiety provides a versatile handle for further chemical elaboration, making this compound a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and crop protection agents.
This guide, designed for researchers and drug development professionals, provides a comprehensive overview of a robust and well-vetted synthetic strategy for this compound. We will delve into the mechanistic rationale behind the chosen pathway, provide detailed, step-by-step experimental protocols, and discuss critical aspects of characterization and process optimization.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic approach. The target molecule can be disconnected at the C-F bond, suggesting a nucleophilic fluorination of a corresponding halo- or sulfonyloxymethyl precursor. This precursor, in turn, can be derived from the functionalization of a simple methyl group, leading back to the readily available and economical starting material, Methyl 6-methylpicolinate.
Caption: Retrosynthetic pathway for this compound.
I. Synthetic Strategy and Mechanistic Rationale
The chosen forward synthesis is a three-step sequence commencing from 6-methylnicotinic acid. This pathway is selected for its reliance on well-established, high-yielding reactions and the use of cost-effective starting materials.
Caption: Proposed three-step synthesis of this compound.
Step 1: Fischer Esterification of 6-Methylnicotinic Acid
The synthesis begins with the conversion of 6-methylnicotinic acid to its corresponding methyl ester. The Fischer esterification is the method of choice due to its simplicity, cost-effectiveness, and scalability.[3] The reaction is catalyzed by a strong acid, typically sulfuric acid, in a large excess of methanol which serves as both the reactant and the solvent. The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst. Driving the equilibrium towards the product is achieved by using a large excess of methanol.
Step 2: Free-Radical Bromination of Methyl 6-methylpicolinate
The key to functionalizing the C-H bonds of the methyl group is a selective free-radical halogenation. The methyl group at the 6-position of the pyridine ring is analogous to a benzylic position, making it susceptible to radical attack due to the resonance stabilization of the resulting radical intermediate by the aromatic ring. N-Bromosuccinimide (NBS) is the ideal reagent for this transformation as it provides a low, constant concentration of bromine radicals, minimizing side reactions such as di-bromination or ring bromination. The reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN) upon heating.
Step 3: Nucleophilic Fluorination
The final step is a nucleophilic substitution reaction to replace the bromide with a fluoride. This is a critical transformation in the synthesis of many fluorinated pharmaceuticals.[2][4] While various fluoride sources are available, silver(I) fluoride (AgF) is particularly effective for this type of substitution.[5] The silver ion coordinates to the bromine atom, facilitating the departure of the bromide leaving group and making the carbon atom more susceptible to nucleophilic attack by the fluoride ion. The reaction is typically performed in a polar aprotic solvent like acetonitrile to ensure the solubility of the reagents and to avoid hydrogen bonding with the fluoride ion, which would decrease its nucleophilicity.[4]
II. Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 6-methylpicolinate
-
Reagent Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methylnicotinic acid (50.0 g, 0.365 mol).
-
Reaction Initiation: Add anhydrous methanol (500 mL) to the flask and stir to suspend the solid. Carefully and slowly, add concentrated sulfuric acid (20 mL) to the stirring suspension. An exothermic reaction will occur.
-
Reaction Execution: Heat the mixture to reflux (approximately 65-70°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 300 mL).
-
Purification: Combine the organic layers, wash with saturated brine (1 x 200 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Methyl 6-methylpicolinate as a solid. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of Methyl 6-(bromomethyl)picolinate
-
Reagent Setup: In a 500 mL three-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer, dissolve Methyl 6-methylpicolinate (25.0 g, 0.165 mol) in anhydrous carbon tetrachloride (250 mL).
-
Reaction Initiation: Add N-Bromosuccinimide (NBS, 32.3 g, 0.182 mol) and azobisisobutyronitrile (AIBN, 1.36 g, 8.25 mmol) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 77°C) under inert atmosphere (nitrogen or argon). The reaction can be initiated with a bright lamp to facilitate radical formation. Maintain reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold carbon tetrachloride.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure Methyl 6-(bromomethyl)picolinate.
Protocol 3: Synthesis of this compound
-
Reagent Setup: To a 250 mL round-bottom flask protected from light and equipped with a magnetic stirrer, add Methyl 6-(bromomethyl)picolinate (15.0 g, 0.065 mol) and anhydrous acetonitrile (150 mL).
-
Reaction Initiation: Add silver(I) fluoride (AgF, 12.4 g, 0.098 mol) to the solution in one portion. The flask should be wrapped in aluminum foil as AgF is light-sensitive.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver bromide precipitate and any unreacted AgF. Wash the Celite pad with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is then dissolved in ethyl acetate (200 mL) and washed with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the final product, this compound. Further purification can be achieved via silica gel chromatography if required.
III. Data Presentation and Characterization
The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected Yield |
| Methyl 6-methylpicolinate | C₈H₉NO₂ | 151.16 | ~8.0 (d), ~7.7 (t), ~7.3 (d), ~3.9 (s), ~2.6 (s) | 75-85%[3] |
| Methyl 6-(bromomethyl)picolinate | C₈H₈BrNO₂ | 230.06 | ~8.1 (d), ~7.8 (t), ~7.5 (d), ~4.7 (s), ~4.0 (s) | 60-70% |
| This compound | C₈H₈FNO₂ | 169.15 | ~8.1 (d), ~7.8 (t), ~7.5 (d), ~5.6 (d, JHF≈48 Hz), ~4.0 (s) | 70-80% |
Characterization Notes:
-
¹H NMR: The key diagnostic signal for the final product is the doublet for the fluoromethyl protons (-CH₂F) around 5.6 ppm, showing a characteristic coupling to the fluorine atom (²JHF ≈ 48 Hz).
-
¹⁹F NMR: A triplet signal corresponding to the -CH₂F group is expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed for each compound. For the bromo-intermediate, the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be present.
-
Infrared (IR) Spectroscopy: The presence of the ester carbonyl stretch (~1720-1740 cm⁻¹) will be a common feature.
IV. Safety and Optimization Considerations
-
Safety: Concentrated sulfuric acid is highly corrosive. NBS is a lachrymator and should be handled in a fume hood. Silver fluoride is toxic and light-sensitive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.
-
Optimization:
-
In the bromination step, controlling the reaction temperature and the rate of initiation is crucial to prevent over-bromination. The use of a photolytic initiator (e.g., a tungsten lamp) can provide better control.
-
For the fluorination step, ensuring anhydrous conditions is critical as water can hydrolyze the starting material and deactivate the fluoride source. The choice of fluoride salt can be explored; for example, spray-dried potassium fluoride in combination with a phase-transfer catalyst may offer a more economical alternative to AgF.[6]
-
V. Conclusion
This guide outlines a reliable and efficient three-step synthesis for this compound, a valuable building block for drug discovery. The pathway leverages classic, well-understood organic reactions, starting from an inexpensive precursor. By providing detailed protocols and explaining the underlying chemical principles, this document serves as a practical resource for scientists and researchers, enabling the successful and scalable production of this important fluorinated intermediate.
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A Technical Guide to Methyl 6-(fluoromethyl)picolinate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: Methyl 6-(fluoromethyl)picolinate is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluoromethyl group onto the picolinate scaffold imparts unique physicochemical properties that are advantageous for drug design. This guide provides a comprehensive technical overview of its chemical properties, offers a plausible synthetic route, discusses its reactivity and metabolic stability, and explores its application as a versatile intermediate for developing novel therapeutics, particularly in the burgeoning field of protein degradation.
Introduction: The Strategic Role of Fluorine in Picolinate Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's metabolic stability, binding affinity, lipophilicity, and pKa.[1] The pyridine ring, a core component of many FDA-approved drugs, is considered a "privileged" structure in drug discovery. When functionalized as a picolinic acid ester, it serves as a versatile scaffold for synthesizing a wide array of biologically active molecules.[1]
This compound merges these two powerful concepts. The fluoromethyl group (-CH₂F) acts as a bioisosteric replacement for methyl or hydroxyl groups, while the picolinate core provides a well-established anchor for molecular elaboration. This compound is listed as a building block for protein degraders, highlighting its relevance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's fundamental properties is critical for its application in synthesis and drug development. While extensive experimental data for this compound is not publicly available, its key properties can be reliably compiled from supplier data and predictive models.
Core Physicochemical Data
The essential identification and predicted physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 6-(fluoromethyl)pyridine-2-carboxylate | AiFChem[3] |
| CAS Number | 1209248-98-5 | CP Lab Safety[2], AiFChem[3] |
| Molecular Formula | C₈H₈FNO₂ | CP Lab Safety[2] |
| Molecular Weight | 169.15 g/mol | CP Lab Safety[2] |
| Purity | Typically ≥97% | CP Lab Safety[2], ACE Biolabs |
Note on CAS Numbers: While the CAS number 953091-62-8 also appears in some databases for this chemical name, 1209248-98-5 is more consistently associated with the molecular formula C₈H₈FNO₂ across multiple suppliers.[2][3][4][5]
Predicted Spectroscopic Profile
No public experimental spectra are available for this specific molecule. However, a predicted spectroscopic profile can be constructed based on its structure and data from analogous compounds. This serves as a crucial guide for chemists to confirm the identity and purity of the material in a laboratory setting.
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~8.0-8.2 (d, 1H, H-3), δ ~7.8-8.0 (t, 1H, H-4), δ ~7.6-7.8 (d, 1H, H-5), δ ~5.6-5.8 (d, ²JHF ≈ 48 Hz, 2H, -C H₂F) , δ ~3.9-4.0 (s, 3H, -OCH ₃) | The pyridine protons will appear in the aromatic region, with splitting patterns dictated by their coupling. The key diagnostic signal is the large doublet for the fluoromethyl protons, split by the adjacent fluorine atom. The ester methyl group will be a singlet in the typical range. |
| ¹³C NMR | δ ~165 (C=O), δ ~158 (C-6), δ ~149 (C-2), δ ~138 (C-4), δ ~127 (C-3), δ ~122 (C-5), δ ~84 (d, ¹JCF ≈ 170 Hz, -C H₂F) , δ ~53 (-OC H₃) | The carbonyl and aromatic carbons will appear at their characteristic downfield shifts. The most telling signal is the carbon of the fluoromethyl group, which will be observed as a large doublet due to direct coupling with the fluorine atom.[6] |
| ¹⁹F NMR | δ ~ -210 to -230 (t, ¹JFH ≈ 48 Hz) | The fluorine nucleus will appear as a triplet, split by the two adjacent protons of the methyl group. |
| Mass Spec (EI) | M⁺ at m/z = 169. C₈H₈FNO₂⁺. Key fragments: [M-OCH₃]⁺ (138), [M-CH₂F]⁺ (136). | The molecular ion peak should be clearly visible. Common fragmentation patterns would include the loss of the methoxy radical from the ester and loss of the fluoromethyl radical. |
| IR | ~3050-3100 cm⁻¹ (Ar C-H), ~2950 cm⁻¹ (Alkyl C-H), ~1725 cm⁻¹ (C=O stretch) , ~1580, 1450 cm⁻¹ (Pyridine ring stretch), ~1050-1150 cm⁻¹ (C-F stretch) | The spectrum will be dominated by a strong carbonyl stretch from the ester. The C-F bond stretch is also a key diagnostic feature.[7] |
Synthesis and Handling
While several suppliers offer this compound, understanding its synthesis is crucial for researchers who may wish to produce derivatives or isotopically labeled versions. A robust and logical synthetic approach involves the deoxofluorination of a readily available precursor.
Proposed Synthetic Workflow
The most direct synthetic route starts from the commercially available Methyl 6-(hydroxymethyl)picolinate (CAS 39977-44-1).[8] This precursor can be converted to the target compound using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This strategy is common for converting primary alcohols to monofluoromethyl groups.
Experimental Protocol: Deoxofluorination
Causality: The choice of a deoxofluorination agent like DAST is based on its proven efficacy in converting primary alcohols to alkyl fluorides with minimal side reactions, such as rearrangement, which is not a concern here. The reaction is run at low temperature (-78 °C) initially to control the exothermic reaction upon addition of the fluorinating agent, and then allowed to warm to ensure the reaction proceeds to completion.
Materials:
-
Methyl 6-(hydroxymethyl)picolinate (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve Methyl 6-(hydroxymethyl)picolinate in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then slowly allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and very carefully quench by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Reactivity and Metabolic Stability
The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing nature of the ester and fluoromethyl groups and the inherent reactivity of the pyridine ring.
Electronic Effects and Stability
The strong C-F bond is a primary reason for the enhanced metabolic stability of fluorinated compounds. It effectively blocks metabolic oxidation that might otherwise occur at that position. The electron-withdrawing nature of the fluoromethyl group can also deactivate the adjacent pyridine ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.
However, a critical consideration for monofluoroalkyl groups is their potential for chemical instability. If an intramolecular nucleophile is present or can be formed, it can displace the fluoride ion via an SN2 mechanism. In the case of this compound itself, the molecule is generally stable. However, if the ester were hydrolyzed to the corresponding carboxylate under physiological conditions, the resulting picolinate anion could potentially act as an intramolecular nucleophile, leading to decomposition. This potential liability must be assessed in the context of any larger molecule into which this building block is incorporated.
Applications in Drug Discovery
This compound is a high-value building block, particularly for constructing complex molecules intended for biological applications.
Protein Degrader Building Block
The compound's classification as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of PROTACs.[2] A typical PROTAC consists of two ligands—one that binds to a target protein and another that binds to an E3 ubiquitin ligase—connected by a linker. This building block can be readily modified for incorporation into such a structure. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled to an amine-containing linker or ligand using standard peptide coupling reagents (e.g., HATU, HOBt).
Protocol: Saponification and Amide Coupling
Causality: Saponification (base-mediated ester hydrolysis) is a standard method to generate the carboxylic acid needed for amide bond formation. The subsequent amide coupling using a reagent like HATU is chosen for its high efficiency and low rate of side reactions, which is critical when working with valuable or complex substrates.
Step A: Saponification to 6-(fluoromethyl)picolinic acid
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can often be used without further purification.
Step B: Amide Coupling
-
Under an inert atmosphere, dissolve the 6-(fluoromethyl)picolinic acid (1.0 eq) and the desired amine-containing component (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with aqueous NaHCO₃, water, and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide by flash chromatography.
Conclusion
This compound is a strategically designed chemical building block that offers medicinal chemists a valuable tool for lead optimization and the construction of complex therapeutic agents. Its key attributes—a metabolically robust fluoromethyl group and a versatile picolinate handle—make it particularly suitable for applications in modern drug discovery, including the synthesis of targeted protein degraders. While its stability profile requires careful consideration within the context of a larger molecular framework, its potential benefits in enhancing pharmacokinetic properties make it an important reagent for the development of next-generation pharmaceuticals.
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- 7. researchgate.net [researchgate.net]
- 8. Methyl 6-(hydroxymethyl)picolinate | 39977-44-1 [sigmaaldrich.com]
An In-depth Technical Guide to Methyl 6-(fluoromethyl)picolinate
CAS Number: 1209248-98-5[1] Alternate CAS Number: 953091-62-8 Molecular Formula: C₈H₈FNO₂[1] Molecular Weight: 169.15 g/mol [1]
Abstract
Methyl 6-(fluoromethyl)picolinate is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a fluoromethyl group onto the pyridine ring imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a particular focus on its emerging role as a key intermediate in the development of targeted protein degraders known as PROTACs (Proteolysis Targeting Chimeras).
Introduction: The Significance of the Fluoromethyl Group in Drug Discovery
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's properties. The fluoromethyl group (-CH₂F), as a bioisostere of the methyl group, offers a subtle yet impactful modification. Its unique electronic properties, including high electronegativity and the ability to participate in hydrogen bonding, can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. This often translates to improved pharmacokinetic profiles, such as longer half-lives and better oral bioavailability.
This compound serves as a valuable scaffold that combines the advantageous properties of the fluoromethyl group with the versatile chemistry of the picolinate ester. The pyridine ring itself is a common motif in many biologically active compounds, and the ester functionality provides a convenient handle for further chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1209248-98-5 | [1] |
| Alternate CAS Number | 953091-62-8 | |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1] |
| Appearance | Off-white to light yellow powder | |
| Purity | ≥97% | [1] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and commonly employed synthetic route involves the fluorination of a readily available precursor, Methyl 6-(hydroxymethyl)picolinate.
Conceptual Synthetic Workflow
The conversion of a hydroxymethyl group to a fluoromethyl group can be achieved using a variety of fluorinating agents. A general workflow for this transformation is depicted below.
Sources
A Technical Guide to Methyl 6-(fluoromethyl)picolinate: Properties, Synthesis, and Application in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of Methyl 6-(fluoromethyl)picolinate, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. Centered on its fundamental physicochemical properties, including its precise molecular weight, this document details the spectroscopic methods for its structural validation, outlines plausible synthetic strategies, and explores its functional significance. The strategic incorporation of the picolinate scaffold and the fluoromethyl group offers distinct advantages in modulating the metabolic stability, lipophilicity, and target-binding affinity of potential drug candidates. This whitepaper serves as a critical resource for researchers and scientists, offering both foundational knowledge and practical insights into the application of this versatile compound in the synthesis of novel therapeutics, particularly in the domain of protein degraders.
Core Physicochemical and Spectroscopic Characterization
The precise characterization of a molecular entity is the cornerstone of reproducible and reliable scientific research. For this compound, this begins with its fundamental physicochemical properties, which are validated through a suite of spectroscopic techniques.
Key Properties and Identifiers
The foundational data for this compound is summarized in the table below. The molecular weight of 169.15 g/mol is a critical parameter for all stoichiometric calculations in synthetic protocols and for definitive identification via mass spectrometry.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [1] |
| Molecular Weight | 169.15 g/mol | [1] |
| CAS Number | 1209248-98-5 | [1] |
| Purity Specification | ≥97% | [1] |
| Classification | Heterocyclic Compound, Picolinate Ester | N/A |
| Product Family | Protein Degrader Building Blocks | [1] |
Spectroscopic Validation: A Self-Validating System
Trustworthiness in chemical synthesis is achieved when experimental data unequivocally confirms the identity and purity of the target compound. The molecular structure of this compound is validated through a combination of mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): This technique directly confirms the molecular weight. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 169.15. Using softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be detected at m/z 170.15. The fragmentation pattern of picolinyl esters in the mass spectrometer can also provide valuable structural information about the acyl group.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the atomic-level blueprint of the molecule.
-
¹H NMR: Would reveal distinct signals for the methyl ester protons (-OCH₃), the fluoromethyl protons (-CH₂F) which would be split by the fluorine atom, and the three aromatic protons on the pyridine ring, with their characteristic chemical shifts and coupling patterns confirming the substitution pattern.
-
¹³C NMR: Would show eight distinct carbon signals, including the carbonyl carbon of the ester, the fluoromethyl carbon (split by fluorine), the methyl carbon, and the five carbons of the pyridine ring.
-
¹⁹F NMR: Would exhibit a single signal, likely a triplet due to coupling with the two adjacent protons of the methylene group, confirming the presence and environment of the fluorine atom.
-
Synthesis and Handling
This compound is a specialized building block not typically synthesized in a standard laboratory setting. However, understanding its synthetic origin is crucial for quality assessment and for designing subsequent reactions. A plausible and common synthetic strategy involves the modification of a pre-existing picolinate scaffold.
General Synthetic Workflow
A logical synthetic route involves the conversion of a more common precursor, such as Methyl 6-(chloromethyl)picolinate or Methyl 6-(hydroxymethyl)picolinate, via a nucleophilic substitution reaction. A fluoride source like potassium fluoride can be used to displace a leaving group (e.g., chloride) to form the C-F bond.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Modification of the Picolinate Ester
Objective: To synthesize N-benzyl-6-(fluoromethyl)picolinamide from this compound.
Methodology:
-
Saponification (Ester to Acid):
-
Dissolve this compound (1.0 eq) in a mixture of THF/water (3:1).
-
Add Lithium Hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~4 with 1N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(fluoromethyl)picolinic acid.
-
-
Amide Coupling:
-
Dissolve the resulting 6-(fluoromethyl)picolinic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Benzylamine (1.1 eq) and a coupling agent such as HATU (1.2 eq).
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.0 eq), to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel to obtain the target amide.
-
Significance in Medicinal Chemistry and Drug Development
The value of this compound lies in the combined chemical advantages of its two core structural motifs: the picolinate scaffold and the fluoromethyl group.
The Picolinate Scaffold: A Privileged Structure
Pyridine carboxylic acids and their derivatives, including picolinates, are recognized as "privileged scaffolds" in drug discovery.[3] This designation is due to their frequent appearance in a wide array of FDA-approved drugs and biologically active molecules.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, while the rest of the ring provides a rigid framework for orienting substituents to interact with biological targets. Picolinate derivatives have been successfully developed as potent and selective enzyme inhibitors for various therapeutic areas.[3][4][5]
The Fluoromethyl Group: A Tool for Metabolic Stability and Potency
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[6][7] The fluoromethyl group (-CH₂F), while less common than the trifluoromethyl group (-CF₃), offers unique benefits:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[8] This can increase the half-life of a drug in the body.
-
Modulation of Physicochemical Properties: Fluorination alters a molecule's lipophilicity, acidity/basicity (pKa), and conformation.[7][9] These changes can enhance membrane permeability and improve how the molecule fits into a protein's binding pocket.[9][10]
-
Enhanced Binding Interactions: The highly electronegative fluorine atom can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in a target protein, thereby increasing binding affinity and potency.[7]
Application as a Versatile Chemical Building Block
This compound is classified as a building block for protein degraders, indicating its utility in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.[1] Its structure provides a reactive handle (the methyl ester) for further chemical elaboration, connecting it to other fragments that are essential for biological activity.
Caption: Use of the compound as a key intermediate in multi-step synthesis.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
- Methyl 6-(fluoromethyl)
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
- Strong bond with fluorine chemistry. (2008, December 22). Manufacturing Chemist.
- The Many Roles for Fluorine in Medicinal Chemistry.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
- Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterific
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Dove Medical Press.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed.
- Methyl 6-(chloromethyl)
- 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
- Synthesis routes of Methyl 6-(hydroxymethyl)
- Picolinic acid derivatives and their use as intermediates.
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- 4. dovepress.com [dovepress.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strong bond with fluorine chemistry [manufacturingchemist.com]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Methyl 6-(fluoromethyl)picolinate: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl 6-(fluoromethyl)picolinate, a key building block in contemporary drug discovery and development. In the absence of publicly available experimental spectra, this document leverages advanced predictive algorithms and comparative analysis with structurally related analogs to present a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and data interpretation necessary for the unambiguous structural elucidation of this compound.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of increasing interest in medicinal chemistry. The picolinate scaffold is a prevalent motif in numerous biologically active molecules, and the introduction of a fluoromethyl group at the 6-position can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Given its molecular formula of C₈H₈FNO₂ and a molecular weight of 169.15 g/mol , precise structural confirmation is paramount for its application in synthetic chemistry and drug design. This guide establishes a foundational spectroscopic profile to aid in its identification and characterization.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following atom numbering scheme will be utilized for this compound.
Figure 1: Molecular structure and atom numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a fundamental technique for elucidating the proton framework of a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals for the aromatic protons of the pyridine ring, the fluoromethyl protons, and the methyl ester protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 7.95 - 8.10 | d | ~8.0 |
| H4 | 7.70 - 7.85 | t | ~7.8 |
| H5 | 7.55 - 7.70 | d | ~7.5 |
| H11 | 5.50 - 5.70 | d | ~47.0 (²JHF) |
| H10 | 3.90 - 4.05 | s | - |
Table 1: Predicted ¹H NMR chemical shifts and coupling constants for this compound.
Spectral Interpretation
-
Aromatic Region (δ 7.5-8.1 ppm): The pyridine ring protons (H3, H4, and H5) are expected to resonate in the downfield region due to the electron-withdrawing effect of the nitrogen atom and the ester group.[1] The typical ordering of pyridine protons is observed, with the proton ortho to the nitrogen (H6 is substituted) being the most deshielded. In this case, H3, being adjacent to the ester-bearing carbon, is predicted to be the most downfield of the ring protons. The signals are expected to appear as a doublet (H3), a triplet (H4), and a doublet (H5), reflecting ortho-coupling between adjacent protons.
-
Fluoromethyl Protons (δ 5.5-5.7 ppm): The two protons of the fluoromethyl group (H11) are predicted to appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). This large, two-bond H-F coupling constant of approximately 47 Hz is a hallmark of fluoromethyl groups and a key diagnostic feature.
-
Methyl Ester Protons (δ 3.9-4.05 ppm): The three protons of the methyl ester group (H10) are expected to appear as a sharp singlet, as they have no adjacent protons to couple with.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The predicted spectrum for this compound will reflect the electronic environment of each carbon atom.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (J, Hz) |
| C7 (C=O) | 165 - 167 | s | - |
| C6 | 158 - 161 | d | ~15-20 (²JCF) |
| C2 | 148 - 150 | s | - |
| C4 | 137 - 139 | s | - |
| C5 | 126 - 128 | d | ~5 (⁴JCF) |
| C3 | 123 - 125 | s | - |
| C11 (-CH₂F) | 83 - 86 | d | ~170-180 (¹JCF) |
| C10 (-OCH₃) | 52 - 54 | s | - |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Spectral Interpretation
-
Carbonyl Carbon (δ 165-167 ppm): The ester carbonyl carbon (C7) is expected to be the most downfield signal, which is characteristic for this functional group.
-
Pyridine Ring Carbons (δ 123-161 ppm): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents.[2][3] C6, being attached to the electronegative fluoromethyl group, is predicted to be significantly downfield and will appear as a doublet due to two-bond coupling with the fluorine atom. C2, adjacent to the nitrogen and the ester group, will also be downfield. C4, C5, and C3 will appear at progressively higher fields. A small four-bond C-F coupling may be observable for C5.
-
Fluoromethyl Carbon (δ 83-86 ppm): The carbon of the fluoromethyl group (C11) is expected to resonate at a significantly higher chemical shift compared to a standard methyl group due to the deshielding effect of the fluorine atom. It will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) in the range of 170-180 Hz, which is highly diagnostic.
-
Methyl Ester Carbon (δ 52-54 ppm): The methyl ester carbon (C10) is predicted to appear in the typical range for such groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, Electron Ionization (EI) would likely lead to characteristic fragmentation.
Predicted Mass Spectrum Data
| m/z | Predicted Fragment Ion | Interpretation |
| 169 | [M]⁺ | Molecular Ion |
| 138 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 110 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 136 | [M - F]⁺ (unlikely) | Loss of a fluorine radical |
| 91 | [C₅H₄N-CH₂]⁺ | Picolyl-type fragment |
Table 3: Predicted key fragment ions in the mass spectrum of this compound.
Fragmentation Analysis
The molecular ion peak at m/z 169 should be observable. A prominent fragmentation pathway for methyl esters is the loss of the methoxy radical (-•OCH₃), leading to an acylium ion at m/z 138.[4][5][6] Another expected fragmentation is the loss of the entire carbomethoxy group (-•COOCH₃) to give a fragment at m/z 110. The stability of the pyridine ring suggests that fragmentation will be dominated by losses from the substituent groups.
Figure 2: Predicted primary fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 2990 - 2950 | Aliphatic C-H (-CH₂, -CH₃) | Stretch |
| 1725 - 1740 | Ester C=O | Stretch |
| 1600 - 1580 | Aromatic C=C & C=N | Stretch |
| 1300 - 1100 | Ester C-O | Stretch |
| 1100 - 1000 | C-F | Stretch |
Table 4: Predicted characteristic IR absorption frequencies for this compound.
Spectral Interpretation
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1725-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.[7]
-
Aromatic C-H and C=C/C=N Stretches: The aromatic C-H stretching vibrations should appear just above 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations (C=C and C=N) are expected in the 1600-1580 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the ester group will likely produce strong bands in the 1300-1100 cm⁻¹ range.
-
C-F Stretch: A strong absorption band in the 1100-1000 cm⁻¹ region is anticipated for the C-F stretching vibration, a key indicator of the fluoromethyl group.
Experimental Protocols
To acquire high-quality spectroscopic data for this compound, the following standard protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire the spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are recommended. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, dissolve the sample in a suitable solvent like chloroform and acquire the spectrum in a solution cell.
-
Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.
Conclusion
This technical guide provides a robust, predicted spectroscopic profile for this compound. The detailed analysis of anticipated ¹H NMR, ¹³C NMR, MS, and IR data, supported by established principles of spectroscopy and comparison with related structures, offers a reliable framework for the identification and structural verification of this important chemical entity. The characteristic signals, particularly the H-F and C-F couplings in NMR and the C-F stretch in IR, serve as definitive markers for the fluoromethyl moiety. Researchers and developers can utilize this guide to confidently interpret their experimental findings and accelerate their research endeavors.
References
-
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
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ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. ACD/Labs. Retrieved January 10, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Retrieved January 10, 2026, from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved January 10, 2026, from [Link]
-
Cheminfo. (n.d.). IR spectra prediction. Cheminfo.org. Retrieved January 10, 2026, from [Link]
-
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. MSU Chemistry. [Link]
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- 7. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the NMR Analysis of Methyl 6-(fluoromethyl)picolinate
Introduction
Methyl 6-(fluoromethyl)picolinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a fluoromethyl group into heterocyclic scaffolds can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Consequently, unambiguous structural verification is a critical step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules.
This guide provides a comprehensive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. It is designed for researchers and drug development professionals, offering not just predictive data but also the underlying principles and experimental strategies required for a robust analysis. We will explore the causal relationships behind chemical shifts, the intricacies of spin-spin coupling involving fluorine, and the practical methodologies for acquiring and interpreting high-quality NMR data.
Molecular Structure and Numbering Convention
To ensure clarity throughout this guide, the following IUPAC numbering convention for the pyridine ring and its substituents will be used.
Caption: Structure and numbering of this compound.
Core Principles: The Impact of Fluorine and Nitrogen
The NMR analysis of this molecule is particularly instructive due to the interplay of several electronic effects:
-
Nitrogen Heteroatom: The electronegative nitrogen atom in the pyridine ring induces a significant deshielding effect, particularly on the adjacent α-carbons (C2, C6) and their attached protons.[1][2] This results in their signals appearing at a lower field (higher ppm) compared to analogous benzene derivatives.[3]
-
Fluorine Electronegativity: As the most electronegative element, fluorine strongly withdraws electron density from the adjacent methylene group (-CH₂F). This has a profound impact on the chemical shifts of the methylene protons and carbon.
-
Spin-Spin (J) Coupling: Fluorine (¹⁹F) has a nuclear spin of I=½, similar to ¹H. This leads to through-bond J-coupling between ¹⁹F and neighboring ¹H and ¹³C nuclei.[4][5] These couplings are often larger than corresponding H-H couplings and provide invaluable structural information.[4][6] The magnitude of J-coupling typically decreases as the number of intervening bonds increases.[5]
Experimental Workflow: A Self-Validating Protocol
A robust NMR analysis relies on a systematic approach to data acquisition and interpretation. The following workflow ensures that assignments are unambiguous and validated by complementary experiments.
Caption: Recommended experimental workflow for complete NMR analysis.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its low viscosity and ability to dissolve a wide range of organic compounds.[7]
-
Causality: The choice of solvent can influence chemical shifts due to solute-solvent interactions.[7][8][9] For instance, aromatic solvents like benzene-d₆ can cause significant shifts compared to CDCl₃. It is crucial to report the solvent used.[10]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra to 0 ppm.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum. This provides the initial overview of proton environments.
-
Acquire a ¹⁹F NMR spectrum. Then, acquire a proton-decoupled ¹⁹F{¹H} spectrum. Comparing the two will immediately identify all H-F couplings.
-
Acquire a proton-decoupled ¹³C{¹H} spectrum. This reveals the number of unique carbon environments.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish H-H coupling networks, specifically for the pyridine ring protons.
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to its attached carbon.
-
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) H-C correlations, which are essential for assigning quaternary carbons and piecing the molecular fragments together.
-
Spectral Interpretation and Predicted Data
¹H NMR Analysis
The ¹H NMR spectrum is expected to show three distinct regions: the aromatic region for the pyridine protons, a downfield aliphatic region for the fluoromethyl protons, and an upfield region for the methyl ester protons.
-
Aromatic Protons (H-3, H-4, H-5): These protons form an AMX spin system.
-
H-4: Expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) around δ 7.8-8.0 ppm . It is coupled to both H-3 and H-5 with typical ³JHH values of ~7-8 Hz. The parent compound, methyl picolinate, shows its H-4 proton at δ 7.86 ppm.[11]
-
H-3 & H-5: These will appear as doublets of doublets. Based on methyl picolinate data (H-3 at δ 8.15 ppm, H-5 at δ 7.50 ppm), we can predict their approximate positions.[11] The electron-withdrawing fluoromethyl group at C-6 will likely deshield the adjacent H-5 proton, shifting it further downfield. H-3 will be less affected.
-
-
Fluoromethyl Protons (-CH₂F):
-
This signal is a key diagnostic feature. It will appear as a doublet due to the strong two-bond coupling to the fluorine atom (²JHF).
-
The expected chemical shift is in the range of δ 5.4-5.7 ppm .
-
The coupling constant, ²JHF , is typically large, around 45-50 Hz .[12]
-
-
Methyl Ester Protons (-OCH₃):
-
This will be a sharp singlet as there are no adjacent protons.
-
The expected chemical shift is around δ 4.0 ppm , consistent with the value for methyl picolinate.[11]
-
¹⁹F NMR Analysis
The ¹⁹F NMR spectrum provides complementary and confirmatory information. With ¹⁹F having 100% natural abundance and high sensitivity, this experiment is highly informative.[4][13][14]
-
Chemical Shift: The chemical shift for a -CH₂F group typically falls in the range of δ -200 to -220 ppm (referenced to CFCl₃ at 0 ppm).[4]
-
Splitting Pattern: In the standard ¹⁹F spectrum, the signal will appear as a triplet . This is the reciprocal coupling to the two equivalent protons of the methylene group. The coupling constant will be the same ²JHF value (~45-50 Hz) observed in the ¹H spectrum.
-
Proton Decoupling: In the ¹⁹F{¹H} experiment, this triplet will collapse into a singlet , confirming the assignment and providing the precise chemical shift without multiplicity complications.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum will show all 8 unique carbon atoms. The most informative signal is that of the fluoromethyl carbon.
-
Pyridine Ring Carbons:
-
C-2 & C-6: These carbons, being adjacent to the nitrogen, are the most deshielded. For pyridine itself in CDCl₃, C-2/C-6 are at ~150 ppm.[1][15] The ester and fluoromethyl substituents will further modify these shifts.
-
C-4: The γ-carbon is expected around δ 137 ppm .
-
C-3 & C-5: The β-carbons are the most shielded of the ring carbons, expected around δ 125-128 ppm .
-
-
Fluoromethyl Carbon (-CH₂F):
-
This carbon signal is a key diagnostic feature. It will appear as a doublet due to the very large one-bond coupling to fluorine (¹JCF ).
-
The coupling constant, ¹JCF , is typically in the range of 170-250 Hz .
-
-
Ester Carbons:
-
The carbonyl carbon (C=O ) will be in the typical ester range of δ 164-166 ppm .
-
The methoxy carbon (-OCH₃ ) will appear around δ 53 ppm .
-
Data Summary and Coupling Network
The following table summarizes the predicted NMR data for this compound in CDCl₃.
| Group | Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -OCH₃ | ¹H | ~4.0 | s (singlet) | - |
| -CH₂F | ¹H | ~5.5 | d (doublet) | ²JHF ≈ 48 |
| Pyridine H-5 | ¹H | ~7.6 | d (doublet) | ³J(H5-H4) ≈ 8 |
| Pyridine H-4 | ¹H | ~7.9 | t (triplet) | ³J(H4-H3) ≈ 8, ³J(H4-H5) ≈ 8 |
| Pyridine H-3 | ¹H | ~8.1 | d (doublet) | ³J(H3-H4) ≈ 8 |
| -OCH₃ | ¹³C | ~53 | s (singlet) | - |
| -CH₂F | ¹³C | ~80-85 | d (doublet) | ¹JCF ≈ 170-250 |
| Pyridine C-3,5 | ¹³C | ~125-128 | s (singlet) | May show small ²JCF or ³JCF |
| Pyridine C-4 | ¹³C | ~137 | s (singlet) | - |
| Pyridine C-2,6 | ¹³C | ~148-152 | s (singlet) | May show small ²JCF |
| C=O | ¹³C | ~165 | s (singlet) | - |
| -CH₂F | ¹⁹F | ~ -210 | t (triplet) | ²JHF ≈ 48 |
Note: Predicted values are estimates. Actual values can vary based on solvent, concentration, and temperature.[10][16]
The key coupling relationships that confirm the structure are visualized below.
Caption: Key J-coupling interactions in this compound.
Conclusion
The NMR analysis of this compound is a powerful demonstration of modern spectroscopy's capabilities. The distinct chemical shifts and, most importantly, the characteristic splitting patterns arising from H-F and C-F couplings provide a definitive structural fingerprint. The observation of a ~48 Hz doublet in the ¹H spectrum for the methylene protons, a corresponding triplet in the ¹⁹F spectrum, and a large ~200 Hz doublet for the methylene carbon in the ¹³C spectrum are the cornerstone validations of the fluoromethyl group's presence and position. By employing a systematic workflow of 1D and 2D NMR experiments, researchers can achieve complete and unambiguous assignment of all signals, ensuring the structural integrity of this valuable chemical entity.
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An In-Depth Technical Guide to the Stability and Storage of Methyl 6-(fluoromethyl)picolinate
Abstract
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 6-(fluoromethyl)picolinate, a key building block for researchers, scientists, and drug development professionals. Drawing upon fundamental principles of organic chemistry and established best practices in pharmaceutical development, this document outlines the potential degradation pathways, provides detailed protocols for handling and stability assessment, and offers scientifically grounded recommendations for maintaining the integrity of this compound. By understanding the inherent chemical liabilities of the molecule, from the ester functionality to the fluoromethyl-substituted pyridine ring, researchers can ensure the reliability and reproducibility of their experimental outcomes.
Introduction: The Chemical Landscape of this compound
This compound is a substituted pyridine derivative that has garnered interest in medicinal chemistry and drug discovery. Its unique structural features—a picolinate ester and a fluoromethyl group on a pyridine scaffold—offer a versatile platform for the synthesis of novel compounds. The incorporation of a fluoromethyl group, in particular, can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[1] However, to effectively utilize this reagent, a thorough understanding of its chemical stability is paramount. This guide will deconstruct the molecule into its key functional components to predict and mitigate potential degradation.
Below is a diagram illustrating the chemical structure of this compound, highlighting its primary functional groups.
Caption: Structure of this compound.
Predicted Stability Profile and Potential Degradation Pathways
The stability of this compound is primarily influenced by its two key functional groups: the methyl ester and the fluoromethyl group, as well as the aromatic pyridine ring.
Hydrolytic Stability of the Picolinate Ester
The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester to form 6-(fluoromethyl)picolinic acid and methanol.[2] This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of acidic conditions and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates the methoxide ion.[2]
Given that even ambient moisture can be sufficient to initiate hydrolysis over extended periods, it is crucial to store the compound under anhydrous conditions.
Stability of the Fluoromethyl Group
The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic and chemical stability to fluorinated compounds.[3] While a trifluoromethyl group is known to be very inert, a monofluoromethyl group, as present in this molecule, can exhibit different reactivity. However, direct cleavage of the C-F bond under typical storage conditions is unlikely. Degradation involving this group would likely require more forcing conditions than those that would induce ester hydrolysis.
Stability of the Pyridine Ring
The pyridine ring is a relatively stable aromatic system. However, it is susceptible to degradation under certain conditions:
-
Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to high-energy light, particularly UV radiation, can induce photochemical reactions in aromatic systems.[4] Fluorination can sometimes enhance photostability, but this is not a guaranteed effect and should be experimentally verified.[4]
The following diagram illustrates the primary predicted degradation pathways for this compound.
Caption: Predicted degradation pathways.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling protocols are recommended. These are based on best practices for storing reactive organic compounds, particularly esters and fluorinated heterocycles.[5][6]
Long-Term Storage (Greater than 6 months)
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C (Freezer) | Reduces the rate of all potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation. |
| Container | Tightly sealed, amber glass vial or bottle | Protects from light to prevent photolytic degradation and ensures a tight seal against moisture and air ingress. |
| State | Solid | Storing as a solid minimizes mobility and reactivity compared to being in solution. |
Short-Term Storage (Less than 6 months)
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Sufficiently low to significantly slow degradation for short to medium-term storage. |
| Atmosphere | Dry | Use of a desiccator is highly recommended to minimize exposure to ambient moisture. |
| Container | Tightly sealed, amber glass vial | Protects from light and moisture. |
Handling Procedures
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.[7]
-
Inert Atmosphere: When handling the solid, it is best practice to do so under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Solution Preparation: Prepare solutions in anhydrous solvents. If the compound is to be stored in solution, it should be for the shortest possible time and stored under the recommended short-term conditions.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood, wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and develop a stability-indicating analytical method.[8][9]
Forced Degradation (Stress Testing) Protocol
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
At specified time points (e.g., 0.5, 1, 2 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Also, reflux a solution of the compound at 80°C for 24 hours.
-
At specified time points, prepare solutions of the stressed solid or dilute the stressed solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[4]
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples after exposure.
-
The following diagram outlines the workflow for a forced degradation study.
Caption: Forced degradation study workflow.
Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the parent compound from any degradation products.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., around 260 nm) should be suitable. Mass spectrometry (LC-MS) would be invaluable for the identification of unknown degradation products.[10]
Hygroscopicity Assessment Protocol
Given the susceptibility of the ester to hydrolysis, understanding the compound's hygroscopicity is important.
-
Drying: Dry the sample to a constant weight under vacuum at a mild temperature (e.g., 40°C) to establish a baseline dry weight.[11]
-
Exposure: Place a known weight of the dried sample in a humidity chamber at controlled relative humidity (e.g., 80% RH) and temperature (e.g., 25°C).[12]
-
Monitoring: Monitor the weight of the sample over time until it equilibrates.
-
Classification: Calculate the percentage of moisture absorbed and classify the hygroscopicity based on established criteria (e.g., European Pharmacopoeia).
Conclusion
This compound is a valuable research chemical whose utility is intrinsically linked to its purity and stability. The primary degradation pathway is the hydrolysis of the picolinate ester, which is accelerated by the presence of moisture, acids, and bases. While the fluoromethyl group and pyridine ring are more robust, they can be susceptible to oxidative and photolytic stress.
By adhering to the stringent storage and handling conditions outlined in this guide—namely, storage at low temperatures under an inert, dry atmosphere and protection from light—researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of forced degradation studies and the development of a stability-indicating analytical method are essential for confirming the stability profile and ensuring the quality of the material for its intended application. A proactive and informed approach to the stability and storage of this compound is a critical component of scientific rigor and will contribute to the generation of reliable and reproducible research data.
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Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications, 48(99), 12091-12093. [Link]
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Pharma World K. (2022). Handling of Reference Standards. YouTube. [Link]
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Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(13), 5257-5267. [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry LibreTexts. [Link]
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The Picolinate Scaffold: A Comprehensive Technical Guide to its Discovery, History, and Application in Drug Development
This in-depth technical guide provides a comprehensive overview of picolinate derivatives, from their historical discovery to their contemporary applications as privileged scaffolds in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the enduring relevance of this versatile chemical entity.
Part 1: The Genesis of a Privileged Scaffold: A Historical Perspective
The journey of picolinate derivatives begins with the isolation and characterization of their parent compound, picolinic acid. While the precise moment of its initial synthesis is rooted in the rich history of 19th-century organic chemistry, early investigations into pyridine chemistry by chemists like August Wilhelm von Hofmann laid the groundwork for its discovery.[1] Picolinic acid, or pyridine-2-carboxylic acid, is a simple organic compound, an isomer of nicotinic acid (niacin or vitamin B3) and isonicotinic acid.[2]
A pivotal moment in understanding the significance of picolinic acid came with the recognition of its potent chelating properties. In 1879, Weidel first reported the ability of picolinic acid to efficiently chelate copper and iron.[3] This discovery of its bidentate chelating nature, coordinating with metal ions through the pyridine nitrogen and the carboxyl oxygen, foreshadowed its biological importance and therapeutic potential.[4][5] This capacity to bind with di- and trivalent metal ions like zinc, chromium, manganese, and molybdenum is central to many of its physiological roles and pharmacological applications.[4]
The 20th century saw an expansion of research into the biological roles of picolinic acid. It was identified as an endogenous metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[3][4][6] This metabolic link situated picolinic acid within a complex network of molecules with neuroprotective, immunological, and anti-proliferative effects.[3][4] The realization that picolinic acid is naturally produced in the human body, with an estimated daily synthesis of 25-50 mg, underscored its physiological relevance and sparked further investigation into its therapeutic utility.[6]
Part 2: Synthesis and Chemical Properties: The Foundation of Versatility
The picolinate scaffold's utility in drug discovery is fundamentally linked to its synthetic accessibility and the diverse chemical space that can be explored through its derivatization.
Core Synthesis of Picolinic Acid
Industrially, picolinic acid is primarily synthesized through the oxidation of 2-methylpyridine (α-picoline).[7] This can be achieved through various methods, including ammoxidation followed by hydrolysis of the resulting nitrile, or direct oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[2]
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A Senior Application Scientist's Guide to the Strategic Introduction of Fluoromethyl Groups into Pyridines
Executive Summary: The Strategic Value of the Fluoromethyl Pyridine Motif in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, and for good reason. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can dramatically improve the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2][3][4] Among the various fluorinated moieties, the fluoromethyl group (CH₂F), difluoromethyl group (CHF₂), and trifluoromethyl group (CF₃) attached to a pyridine ring stand out as privileged structural motifs.[1][2] Pyridine rings are ubiquitous in pharmaceuticals, and their functionalization with fluoromethyl groups can lead to profound benefits, including improved binding affinity to biological targets and enhanced cell permeability.[1][3] This guide provides an in-depth technical overview of the principal strategies for introducing these critical groups onto a pyridine core, offering field-proven insights for researchers, scientists, and drug development professionals.
The Challenge: Understanding Pyridine's Reactivity in Fluoromethylation
The pyridine ring presents a unique set of challenges for synthetic chemists. As an electron-deficient heterocycle, it is susceptible to nucleophilic attack at the C2 and C4 positions, while being deactivated towards typical electrophilic aromatic substitution, which generally requires harsh conditions. Furthermore, radical reactions can often lead to a mixture of regioisomers, complicating purification and reducing overall yield. The regioselective introduction of a fluoromethyl group, particularly at the C3 position, has historically been a significant hurdle.[5][6][7][8] This guide will dissect the causality behind these challenges and present validated strategies to achieve high regioselectivity and efficiency.
Strategic Approaches to Fluoromethyl Group Introduction
The methodologies for installing fluoromethyl groups onto pyridines can be broadly categorized into three main strategic approaches: nucleophilic, electrophilic, and radical pathways. The choice of strategy is dictated by the desired regiochemistry, the nature of the starting material, and the required tolerance of other functional groups.
Nucleophilic Fluoromethylation Strategies
Nucleophilic methods typically involve the reaction of an activated pyridine derivative (or its precursor) with a nucleophilic fluoromethyl source.
a) From Halopyridines via Cross-Coupling: A common and reliable method involves the cross-coupling of halopyridines (iodo-, bromo-, or chloro-) with a reagent that delivers the fluoromethyl moiety. For instance, in situ generated (trifluoromethyl)copper can displace iodine from 2-iodopyridines to yield 2-(trifluoromethyl)pyridines.[9]
b) Activation via N-Oxides or Pyridinium Salts: The pyridine ring can be activated towards nucleophilic attack by forming the corresponding N-oxide or a pyridinium salt. This enhances the electrophilicity of the ring, facilitating attack by a nucleophilic trifluoromethyl source at the C2 or C4 positions.
c) C-H Functionalization via Hydrosilylation: A sophisticated approach for achieving C3-trifluoromethylation involves the nucleophilic activation of the pyridine ring through hydrosilylation.[6][7][8] This process generates an enamine-like intermediate that can then react with an electrophilic trifluoromethylating agent. This method represents a significant breakthrough for accessing the challenging C3 position.[6][7][8]
Electrophilic and Radical Pathways
These strategies are crucial for direct C-H functionalization and for substrates that are incompatible with nucleophilic conditions.
a) Electrophilic Fluorination of Pyridine Precursors: This approach involves the synthesis of a pyridine ring from precursors that are amenable to electrophilic fluorination. For example, 1,2-dihydropyridines can be fluorinated with electrophilic fluorine sources like Selectfluor®, followed by aromatization to yield fluorinated pyridines.[10][11][12][13] This method has been successfully applied to synthesize methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates.[10][11]
b) Radical Fluoromethylation: Direct C-H fluoromethylation of pyridines using radical species offers an atom-economical approach but often suffers from a lack of regioselectivity.[5] However, recent advances have demonstrated that by using oxazino-pyridine intermediates, it is possible to achieve regioselective meta-C-H-difluoromethylation.[14][15][16][17] The selectivity can even be switched to the para position by treating the intermediate with acid.[14][15][16][17] Photocatalysis has also emerged as a powerful tool for radical difluoro- and trifluoromethylation of heterocycles under mild conditions.[18][19][20][21]
c) Classical Halogen Exchange: One of the earliest and still industrially relevant methods is the halogen exchange (HALEX) reaction.[2][22] This involves the synthesis of a (trichloromethyl)pyridine, typically by exhaustive chlorination of a picoline, followed by treatment with a fluoride source like HF or SbF₃ to replace the chlorine atoms with fluorine.[2][22][23] This high-temperature process is robust for large-scale synthesis.[2][22]
Method Selection Guide: A Comparative Analysis
Choosing the optimal synthetic route requires a careful evaluation of various factors. The following table provides a comparative overview of the primary methods.
| Methodology | Typical Regioselectivity | Key Advantages | Common Limitations | Ideal Application |
| Cross-Coupling | C2, C3, C4 (Pre-functionalized) | High functional group tolerance; reliable. | Requires pre-functionalized halopyridine. | Late-stage functionalization of complex molecules. |
| Hydrosilylation Activation | C3-selective | Access to the challenging C3 position.[5][7] | Multi-step process; sensitive reagents. | Novel scaffold synthesis where C3 substitution is key. |
| Radical (Photocatalysis) | Varies; can be selective | Direct C-H functionalization; mild conditions.[18] | Can have selectivity issues; substrate-dependent. | Exploring chemical space; late-stage C-H modification.[24] |
| Radical (via Intermediates) | Meta or Para (Switchable) | High regioselectivity for direct C-H functionalization.[14][15] | Requires formation of an intermediate. | Precise installation of CHF₂ at meta/para positions.[25][26] |
| Electrophilic (from DHP) | Varies with precursor | Access to specific substitution patterns. | Requires synthesis of dihydropyridine (DHP) precursor. | Building substituted fluoromethyl pyridines from the ground up. |
| Classical HALEX | C2, C3, C4 (from picoline) | Cost-effective for large scale.[2][22] | Harsh conditions (high temp/pressure); limited functional group tolerance.[23] | Industrial production of basic fluoromethyl pyridine building blocks. |
Practical Protocols and Experimental Setups
Protocol 1: C3-Selective Trifluoromethylation via Hydrosilylation and Electrophilic Attack
This protocol is adapted from the work of Kuninobu and colleagues and represents a state-of-the-art method for C3-functionalization.[5][6][7][8]
Step 1: Hydrosilylation (Nucleophilic Activation)
-
To a flame-dried Schlenk tube under an argon atmosphere, add the substituted pyridine or quinoline (1.0 equiv.), tris(pentafluorophenyl)borane (B(C₆F₅)₃, 0.1 equiv.), and anhydrous 1,2-dichloroethane.
-
Add methylphenylsilane (1.5 equiv.) to the solution.
-
Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material. The product of this step is the N-silyl dihydropyridine intermediate.
Step 2: Electrophilic Trifluoromethylation
-
Cool the reaction mixture containing the hydrosilylated intermediate to 0 °C in an ice bath.
-
Add Togni Reagent I (1.2 equiv.) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Step 3: Rearomatization
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv.) to the mixture.
-
Stir at room temperature for an additional 1-2 hours until the reaction mixture darkens, indicating oxidation.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-trifluoromethylated pyridine.
Protocol 2: Industrial Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via HALEX
This protocol is a generalized representation of industrial processes for synthesizing trifluoromethylpyridines.[2][22][23]
Step 1: Exhaustive Chlorination
-
Charge a suitable reactor with 3-picoline (1.0 equiv.).
-
In the vapor phase, at a temperature of 300-400 °C, introduce chlorine gas (Cl₂). This step typically forms 2-chloro-5-(trichloromethyl)pyridine. This process is often continuous in an industrial setting.
Step 2: Halogen Exchange (Fluorination)
-
In a high-pressure reactor (e.g., Hastelloy), charge the 2-chloro-5-(trichloromethyl)pyridine (1.0 equiv.) and a catalyst such as FeCl₃ or SbCl₅ (catalytic amount).
-
Introduce anhydrous hydrogen fluoride (HF) (excess, >3.0 equiv.).
-
Seal the reactor and heat to 150-250 °C. The pressure will rise significantly (e.g., 5-100 atm).[23]
-
Maintain the reaction at temperature for several hours until conversion is complete, as monitored by GC analysis of samples taken from the reactor.
-
Carefully vent the excess HF and HCl gas into a scrubber.
-
The crude product is then purified by distillation to yield 2-chloro-5-(trifluoromethyl)pyridine.
Future Outlook and Emerging Technologies
The field of fluoromethylation is continuously evolving. Key areas of future development include:
-
Catalytic C-H Activation: The development of more general and highly regioselective catalysts for direct C-H fluoromethylation remains a primary goal. This would eliminate the need for pre-functionalized substrates and improve overall efficiency.
-
Flow Chemistry: The use of continuous flow reactors for hazardous reactions, such as those involving HF or radical processes, can improve safety, scalability, and reaction control.[20]
-
Novel Reagents: The design of new, more user-friendly, and cost-effective fluoromethylating agents will broaden the accessibility of these methods to more researchers.
-
Biocatalysis: The use of enzymes to catalyze the introduction of fluoromethyl groups offers the potential for unparalleled selectivity under mild, environmentally friendly conditions.
The strategic introduction of fluoromethyl groups into pyridines is a dynamic and enabling technology in drug discovery. A thorough understanding of the underlying chemical principles and the available synthetic toolbox is essential for any scientist aiming to leverage the power of fluorine to create the next generation of medicines and advanced materials.
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Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
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ChemistryViews. (2022, November 8). Selective Trifluoromethylation of Pyridines. ChemistryViews. Retrieved January 10, 2026, from [Link]
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Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]
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Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218-8222. Available at: [Link]
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Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. Available at: [Link]
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3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022). ResearchGate. Retrieved January 10, 2026, from [Link]
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Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. Available at: [Link]
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Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. (2020, January 9). ResearchGate. Retrieved January 10, 2026, from [Link]
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The Power of Fluorine: Trifluoromethylpyridine in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]
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Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 193-206. Available at: [Link]
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Cole, C. P., et al. (2018). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 140(42), 13611–13615. Available at: [Link]
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Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. Available at: [Link]
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Trifluoromethylated heterocycles. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
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Xu, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4121. Available at: [Link]
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Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. (2023). PubMed Central. Available at: [Link]
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Photocatalytic direct C−H trifluoromethylation of heterocycles. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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Shi, L., An, D., & Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208. Available at: [Link]
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Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. R Discovery. Available at: [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (2024, May 15). ResearchGate. Retrieved January 10, 2026, from [Link]
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New method for introducing fluorinated components into molecules. (2024, May 21). chemeurope.com. Retrieved January 10, 2026, from [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 10, 2026, from [Link]
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Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]
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Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]
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Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster. Retrieved January 10, 2026, from [Link]
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Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3143. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2021). PubMed Central. Available at: [Link]
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Huang, H., Xu, Z., & Deng, G.-J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 203-216. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2025, August 6). ResearchGate. Retrieved January 10, 2026, from [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020, July 29). PubMed Central. Available at: [Link]
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Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Reactivity of Fluorinated Picolinates for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has transitioned from a niche tactic to a cornerstone of rational drug design. Its unique electronic properties and small steric footprint allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles in ways that are often challenging to achieve with other elements.[1][2][3][4] This guide delves into the reactivity of a particularly important class of fluorinated heterocycles: fluorinated picolinates. By understanding the nuances of their chemical behavior, researchers can more effectively leverage these building blocks in the synthesis of novel therapeutics and functional materials.
Part 1: The Convergence of the "Fluorine Effect" and the Picolinate Scaffold
The "Fluorine Effect": A Paradigm of Physicochemical Modulation
The "fluorine effect" is a term that encapsulates the profound influence of fluorine substitution on a molecule's properties.[5] Key aspects include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[5] This often translates to increased metabolic stability and a longer in vivo half-life for fluorinated compounds.[5]
-
Basicity (pKa) Attenuation: Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of nearby basic centers, such as the nitrogen atom in a pyridine ring.[5] This modulation of basicity is critical for optimizing drug-receptor interactions and pharmacokinetic profiles.[5]
-
Lipophilicity and Permeability: While the effect of a single fluorine atom on lipophilicity can be variable, polyfluorination generally increases it.[5] This property can be harnessed to improve a drug's ability to cross cellular membranes.[1][4][5]
-
Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, which can be exploited to favor a bioactive conformation and enhance binding affinity to a biological target.[2]
Picolinates: Privileged Heterocyclic Motifs
Picolinic acid and its esters, collectively referred to as picolinates, are derivatives of pyridine-2-carboxylic acid. The pyridine ring is a ubiquitous structural motif in pharmaceuticals, and the picolinate scaffold, in particular, offers a versatile platform for molecular elaboration due to the presence of multiple functionalization handles.
The Synergy of Fluorination and the Picolinate Core
The combination of fluorine and the picolinate framework creates a powerful synergy. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the pyridine ring, making it more susceptible to certain types of reactions, most notably nucleophilic aromatic substitution. This heightened reactivity, coupled with the beneficial physicochemical properties imparted by fluorine, makes fluorinated picolinates highly valuable building blocks in the synthesis of complex molecules with tailored biological activities.
Part 2: Synthesis of Fluorinated Picolinates
Common Synthetic Routes
The synthesis of fluorinated picolinates can be broadly approached in two ways:
-
From Pre-fluorinated Pyridines: This is a common strategy where a commercially available fluorinated pyridine is elaborated to introduce the picolinate functionality. For example, a fluorinated methylpyridine can be oxidized to the corresponding carboxylic acid.[6]
-
Late-Stage Fluorination: In this approach, the fluorine atom is introduced onto a pre-existing picolinate scaffold. This can be achieved through reactions like nucleophilic fluorination (e.g., Halex reaction) where a chloro or bromo substituent is displaced by a fluoride ion.[7]
A general synthetic approach starting from a dichloropicolinic acid is outlined below. This method involves esterification followed by a selective cross-coupling reaction to introduce a desired substituent, leaving a chlorine atom that can be subsequently displaced by fluorine if needed, or the chlorinated-fluorinated picolinate can be used directly.[7]
Experimental Protocol: Synthesis of Ethyl 3-chloro-6-phenylpicolinate
This protocol is adapted from a known procedure and serves as a representative example of synthesizing a substituted picolinate that could be a precursor to a fluorinated analog.[7]
-
Esterification of 3,6-dichloropicolinic acid:
-
To a solution of 3,6-dichloropicolinic acid (1.0 equiv) in ethanol, add concentrated sulfuric acid (catalytic amount).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.
-
-
Suzuki Cross-Coupling:
-
In a reaction vessel, combine the ethyl 3,6-dichloropicolinate (1.0 equiv), phenylboronic acid (1.1 equiv), potassium fluoride (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add a suitable solvent system (e.g., acetonitrile/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80 °C for 12-16 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-chloro-6-phenylpicolinate.
-
Visualization of a General Synthetic Workflow
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An In-depth Technical Guide to Methyl 6-(fluoromethyl)picolinate: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Pyridines in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Within this context, fluorinated pyridine scaffolds have emerged as privileged structures in a multitude of approved therapeutics and investigational drugs.[1][2] Methyl 6-(fluoromethyl)picolinate, a member of this important class of compounds, represents a versatile building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on empowering researchers in their drug discovery endeavors.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be reliably predicted and are summarized in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈FNO₂ | [3] |
| Molecular Weight | 169.15 g/mol | [3] |
| CAS Number | 1209248-98-5 | [3] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Analogous Compounds |
| Boiling Point | Predicted: Approx. 250-270 °C at 760 mmHg | Analogous Compounds |
| pKa (of pyridine nitrogen) | Predicted: ~2-3 | Electron-withdrawing effects of substituents |
Proposed Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the fluoromethyl group onto a pre-existing picolinate scaffold. The choice of synthetic pathway will often depend on the availability of starting materials and the desired scale of the reaction.
Pathway 1: Fluorination of Methyl 6-(hydroxymethyl)picolinate
This is arguably the most direct approach, utilizing the commercially available Methyl 6-(hydroxymethyl)picolinate as a precursor. The conversion of the primary alcohol to a fluoromethyl group can be achieved using a variety of modern fluorinating agents.
Sources
Methodological & Application
Application Notes and Protocols for the Use of Methyl 6-(fluoromethyl)picolinate in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative modality in drug discovery, offering the ability to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[] The composition, length, rigidity, and vector of the linker can profoundly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[4][5]
Recent innovations in linker technology have moved beyond simple alkyl and PEG chains to incorporate more sophisticated chemical moieties designed to impart specific, advantageous properties to the final PROTAC molecule.[] The incorporation of rigid, aromatic systems can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding. Furthermore, fluorination is a well-established medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability.[6]
This application note details the use of Methyl 6-(fluoromethyl)picolinate , a novel building block for PROTAC synthesis that combines the benefits of a rigid aromatic scaffold with strategic fluorination. The picolinate core introduces a degree of conformational constraint, while the fluoromethyl group can enhance metabolic stability and modulate electronic properties, potentially leading to improved cellular permeability and pharmacokinetic profiles.
The Strategic Advantage of the 6-(Fluoromethyl)picolinate Moiety
The incorporation of a 6-(fluoromethyl)picolinate-derived linker in a PROTAC offers several potential advantages rooted in established medicinal chemistry principles:
-
Conformational Rigidity: The pyridine ring of the picolinate structure provides a rigid scaffold that can help to optimally position the POI and E3 ligase ligands for ternary complex formation. This pre-organization can reduce the entropic penalty associated with binding, potentially leading to higher affinity and more stable ternary complexes.
-
Metabolic Stability: The fluoromethyl group can block potential sites of oxidative metabolism on the methylene carbon, a common metabolic soft spot. This can increase the half-life of the PROTAC in vivo, leading to improved pharmacokinetic properties.
-
Modulation of Physicochemical Properties: Fluorine substitution is known to alter the lipophilicity and electronic nature of a molecule. The electron-withdrawing nature of the fluoromethyl group can influence the pKa of the pyridine nitrogen and the overall polarity of the linker, which can be fine-tuned to optimize cell permeability and solubility.
-
Synthetic Tractability: this compound provides a versatile handle for PROTAC synthesis. The methyl ester can be readily converted to an amide bond, a stable and common linkage in PROTACs, through well-established coupling protocols.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a PROTAC. These protocols are based on standard and robust amide bond formation techniques and can be adapted for a wide range of POI and E3 ligase ligands.[7]
Protocol 1: Synthesis of a Warhead-Linker Intermediate
This protocol describes the coupling of this compound to an amine-functionalized warhead (POI ligand).
Materials:
-
This compound
-
Amine-functionalized warhead (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trimethylaluminum (2 M in toluene or hexanes)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-functionalized warhead (1.0 equivalent) in anhydrous DMF.
-
Activation of the Amine: Cool the solution to 0 °C in an ice bath. Slowly add trimethylaluminum (1.1 equivalents) to the solution. Caution: Trimethylaluminum is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Addition of the Ester: After stirring for 30 minutes at 0 °C, add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired warhead-linker intermediate.
Rationale for Experimental Choices:
-
Trimethylaluminum-mediated amidation: This method is particularly effective for the direct amidation of esters, especially with less nucleophilic amines, and often proceeds under milder conditions than traditional methods requiring hydrolysis of the ester to the carboxylic acid followed by amide coupling. This one-pot procedure enhances synthetic efficiency.
-
Anhydrous conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the trimethylaluminum reagent.
Protocol 2: Saponification and Subsequent Amide Coupling
This protocol provides an alternative, two-step approach involving the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This method is highly versatile and compatible with a wide range of coupling reagents.
Step 2A: Saponification of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Hydrolysis: Dissolve this compound (1.0 equivalent) in a mixture of methanol or THF and water. Add LiOH (1.5 equivalents) or NaOH (1.5 equivalents) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Acidification: Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(fluoromethyl)picolinic acid. This product is often used in the next step without further purification.
Step 2B: Amide Coupling with an Amine-Functionalized Ligand
Materials:
-
6-(fluoromethyl)picolinic acid (from Step 2A, 1.0 equivalent)
-
Amine-functionalized ligand (warhead or E3 ligase ligand, 1.0 equivalent)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-(fluoromethyl)picolinic acid (1.0 equivalent), the amine-functionalized ligand (1.0 equivalent), and HATU or HBTU (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA or TEA (3.0 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The crude product is then purified by flash column chromatography or preparative HPLC.
Rationale for Experimental Choices:
-
HATU/HBTU Coupling Reagents: These are highly efficient and widely used coupling reagents that minimize side reactions and racemization, leading to high yields of the desired amide product.[7]
-
DIPEA/TEA: These non-nucleophilic bases are used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.
Data Presentation
The following table summarizes hypothetical reaction parameters for the synthesis of a PROTAC using this compound, based on the protocols described above. Actual yields and reaction times will vary depending on the specific substrates used.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Protocol 1 | Warhead-Linker Synthesis | Trimethylaluminum | DMF | 60-80 | 4-12 | 60-80 |
| Protocol 2A | Saponification | LiOH or NaOH | MeOH/H₂O | RT | 2-4 | >95 |
| Protocol 2B | Amide Coupling | HATU, DIPEA | DMF | RT | 2-6 | 70-90 |
Visualization of the Synthetic Workflow
Caption: Synthetic routes for incorporating this compound into PROTACs.
Conclusion and Future Perspectives
This compound represents a promising and versatile building block for the synthesis of next-generation PROTACs. The incorporation of the rigid and metabolically stabilized 6-(fluoromethyl)picolinate linker offers a compelling strategy to enhance the pharmacokinetic properties and overall efficacy of these targeted protein degraders. The protocols outlined in this application note provide a robust and adaptable framework for the synthesis of PROTACs containing this novel moiety. Further exploration of this and other fluorinated heteroaromatic linkers will undoubtedly contribute to the continued evolution of PROTAC technology and the development of more effective therapeutics.
References
-
BenchChem. Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Link
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Link
-
Troup, R. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. Link
-
Troup, R. I., & Linclau, B. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Link
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BOC Sciences. Overview of PROTAC Linkers: Types and Design.
-
Google Patents. Picolinic acid derivatives and their use as intermediates. Link
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Qi, S. M., Dong, J., & Xu, Z. Y. (2021). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 11(11), 3423-3443. Link
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Troup, R. I., & Linclau, B. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Link
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Muthyala, M. K., Chodisetti, S. B., & Paramanandham, K. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1986. Link
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Amerigo Scientific. 6-(Trifluoromethyl)pyridine-2-carboxamide. Link
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Troup, R. I., & Linclau, B. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. Link
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BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
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Zaidman, D., Prilusky, J., & London, N. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD53. Link
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BroadPharm. PROTAC linker, E3 Ligase Ligand-Linker. Link
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Van der Poel, S., et al. (2023). Methods to accelerate PROTAC drug discovery. Biochemical Society Transactions, 51(3), 1169-1183. Link
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Sigma-Aldrich. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde 97. Link
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Sigma-Aldrich. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde 97. Link
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Copp, J. N., et al. (2014). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS Catalysis, 4(8), 2677-2692. Link
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Beke-Somfai, T., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(15), 5737. Link
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Kumar, A., et al. (2024). Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm. Advanced Healthcare Materials, e2400378. Link
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Google Patents. Pharmaceutical compositions of protac compounds and uses thereof. Link
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Application Notes & Protocols: Methyl 6-(fluoromethyl)picolinate as a Novel Linker for Stable Bioconjugation
Authored by: Senior Application Scientist, Bioconjugation Division
Introduction: Addressing the Stability Challenge in Bioconjugates
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has become a cornerstone of modern therapeutics and diagnostics.[1] This is particularly evident in the field of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody, enabling targeted delivery to cancer cells.[2][3] The success of such constructs is critically dependent on the linker, the chemical bridge connecting the antibody and its payload.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allow for efficient payload delivery upon reaching the target.[4][5]
While many linker technologies exist, the search for novel scaffolds that offer enhanced stability, controlled reactivity, and favorable physicochemical properties is ongoing.[2][6] This document introduces Methyl 6-(fluoromethyl)picolinate as a next-generation linker, engineered for cysteine-specific conjugation through a robust fluoro-methyl-thioether linkage. We will explore the underlying mechanism, provide detailed protocols for its application, and discuss methods for the characterization of the resulting conjugate.
Principle of Operation: The Fluoro-Alkylative Cysteine Conjugation
The core of this technology lies in the unique reactivity of the 6-(fluoromethyl)pyridine moiety. The fluorine atom is an excellent leaving group, rendering the adjacent methylene carbon highly electrophilic. This site serves as a target for nucleophilic attack by the thiol group of a cysteine residue, which is one of the least abundant amino acids in proteins, allowing for highly specific and controlled conjugation.[1]
The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiolate anion (R-S⁻) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the fluoromethyl group. This concerted step results in the displacement of the fluoride ion and the formation of a highly stable thioether bond. This type of covalent bond is known for its exceptional stability under a wide range of physiological pH and temperatures, a critical attribute for in vivo applications.[4]
Figure 2: General workflow for cysteine-specific bioconjugation.
Materials and Reagents
-
Antibody: Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS.
-
Linker-Payload: this compound pre-conjugated to the desired payload, dissolved in a compatible organic solvent (e.g., DMSO).
-
Reduction Buffer: 50 mM Tris, 2 mM EDTA, pH 7.5.
-
Conjugation Buffer: 50 mM Tris, 2 mM EDTA, pH 8.0.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride, 10 mM stock in water.
-
Quenching Agent: N-acetylcysteine (NAC), 100 mM stock in water.
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) and appropriate buffer (e.g., PBS, pH 7.4).
-
Solvent: Anhydrous Dimethyl sulfoxide (DMSO).
Step-by-Step Methodology
Step 1: Antibody Reduction (Generation of Free Thiols)
-
Start with the antibody solution at a concentration of 10 mg/mL in Reduction Buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution. Causality: TCEP is a potent, odorless reducing agent that selectively reduces disulfide bonds without the need for metal chelators.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation. This step partially reduces the interchain disulfides, yielding free thiol groups for conjugation.
Step 2: Buffer Exchange
-
Immediately after reduction, remove the excess TCEP using a desalting column (SEC) pre-equilibrated with ice-cold Conjugation Buffer.
-
Pool the protein-containing fractions. The resulting reduced antibody is now ready for conjugation. Trustworthiness: This step is critical as residual TCEP would reduce the payload and interfere with the conjugation reaction.
Step 3: Conjugation Reaction
-
Adjust the concentration of the reduced antibody to 5 mg/mL with Conjugation Buffer.
-
Prepare the Linker-Payload solution. For a target Drug-to-Antibody Ratio (DAR) of 4, add an 8-fold molar excess of the Linker-Payload stock solution (in DMSO) to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction at room temperature (25°C) for 4 hours with gentle mixing. Expertise: The slightly basic pH of 8.0 facilitates the deprotonation of cysteine's thiol group to the more nucleophilic thiolate anion, accelerating the Sₙ2 reaction.
Step 4: Quenching the Reaction
-
To cap any unreacted thiol groups on the antibody, add a 20-fold molar excess of N-acetylcysteine (relative to the initial antibody concentration).
-
Incubate for 30 minutes at room temperature. Trustworthiness: Quenching prevents re-formation of disulfide bonds or unwanted side reactions, ensuring a homogeneous final product.
Step 5: Purification of the Conjugate
-
Purify the resulting antibody conjugate from excess Linker-Payload and quenching agent using a pre-equilibrated SEC column.
-
Elute the conjugate with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric antibody conjugate peak.
-
Measure the protein concentration (e.g., by A280) and store the purified conjugate at 4°C or -80°C for long-term storage.
Characterization and Quality Control
A thorough characterization is essential to confirm the success of the conjugation and ensure the quality of the final product.
| Parameter | Method | Purpose | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) | To determine the average number of payload molecules conjugated to each antibody. | A distribution of peaks (HIC) or a mass shift (MS) corresponding to an average DAR of 3.5-4.0. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC) | To assess the percentage of monomeric conjugate and detect any high molecular weight aggregates. | >95% monomeric peak. |
| Integrity | SDS-PAGE (reduced & non-reduced) | To confirm the covalent linking of heavy and light chains and estimate the molecular weight of the conjugate. | Shift in band molecular weight corresponding to the attached payload. |
| Confirmation of Conjugation | LC-MS/MS Peptide Mapping | To identify the specific cysteine residues that have been conjugated. | Identification of peptides containing the linker-payload mass adduct on specific cysteine residues. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low DAR | Incomplete antibody reduction; Insufficient Linker-Payload excess; Linker-Payload hydrolysis. | Increase TCEP concentration or incubation time; Increase molar excess of Linker-Payload; Ensure anhydrous DMSO is used. |
| High DAR / Aggregation | Over-reduction of the antibody exposing cryptic thiols; High concentration of organic solvent. | Decrease TCEP concentration or incubation time; Keep final DMSO concentration below 10%. |
| Precipitation during reaction | Hydrophobic payload causing aggregation. | Perform conjugation at a lower antibody concentration; Consider adding solubility-enhancing excipients. |
| Heterogeneous Product | Inconsistent reduction; Re-oxidation of thiols. | Ensure TCEP is fresh and active; Perform buffer exchange quickly and with degassed, cold buffer. |
Conclusion
This compound represents a promising new tool for the construction of highly stable bioconjugates. The fluoro-alkylative reaction offers a robust and specific method for linking payloads to cysteine residues, forming a stable thioether bond that is well-suited for demanding in vivo applications. The protocols and data presented herein provide a comprehensive guide for researchers and drug developers to leverage this technology for the creation of next-generation therapeutics and diagnostics.
References
- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
- Bioconjug
- A Comparative Guide to Bioconjugate Linker Stability: ScO-PEG8-COOH and its Altern
- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjug
- Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Biopharma Reporter.
- Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications.
- Bioconjugation applic
- Antibody DNA Conjugate Synthesis Protocol | Bioconjug
- Top 5 Applications of PEGylated Linkers in Bioconjug
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Application Notes and Protocols: Leveraging Methyl 6-(fluoromethyl)picolinate in Modern Drug Discovery
Introduction: The Strategic Combination of a Privileged Scaffold and a Bioisosteric Moiety
In the landscape of contemporary drug discovery, the efficiency of identifying novel therapeutic agents is paramount. This pursuit has led to the widespread adoption of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets.[1] The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is one such privileged structure, recognized for its versatile chelating properties and its presence in a multitude of biologically active compounds.[2][3] Its derivatives have been investigated for a wide array of therapeutic applications, including as enzyme inhibitors and treatments for neurodegenerative diseases and cancer.[3][4][5]
Parallel to the strategy of employing privileged scaffolds, the incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6] The introduction of a fluoromethyl (-CH₂F) or trifluoromethyl (-CF₃) group can profoundly and beneficially alter a molecule's physicochemical and pharmacological properties.[7][8][9] These alterations include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[6][7] The C-F bond is significantly stronger than a C-H bond, which accounts for the increased metabolic stability of fluorinated compounds.[7]
Methyl 6-(fluoromethyl)picolinate represents a strategic convergence of these two powerful concepts. It offers a pre-validated picolinate core, ripe for chemical modification, and a fluoromethyl group that can impart desirable drug-like properties. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of this compound in drug discovery campaigns.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis and for interpreting structure-activity relationships (SAR).
| Property | Value | Source |
| CAS Number | 1209248-98-5 | [10] |
| Molecular Formula | C₈H₈FNO₂ | [10] |
| Molecular Weight | 169.15 g/mol | [10] |
| Appearance | (Typically) Off-white to yellow solid or oil | General chemical knowledge |
| Purity | ≥97% (commercially available) | [10] |
Synthetic and Derivatization Protocols
The true value of a building block is realized through its synthetic accessibility and the ease with which it can be diversified. The following protocols provide robust methods for the synthesis of this compound and its subsequent derivatization into a library of potential drug candidates.
Protocol 1: Synthesis of this compound
While direct synthesis routes for this specific molecule are not extensively published, a reliable pathway can be extrapolated from the synthesis of analogous compounds, such as those with hydroxymethyl or bromomethyl groups. A common and effective strategy involves the fluorination of a corresponding hydroxymethyl precursor.
Rationale: This two-step approach leverages the commercially available and relatively inexpensive starting material, Methyl 6-(hydroxymethyl)picolinate. The conversion of the hydroxyl group to a fluoromethyl group is a well-established transformation in medicinal chemistry, often employing reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor. This method offers a controlled and generally high-yielding route to the desired product.
Step-by-Step Methodology:
-
Starting Material: Methyl 6-(hydroxymethyl)picolinate.[11]
-
Dissolution: Dissolve Methyl 6-(hydroxymethyl)picolinate (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Fluorination: To the cooled solution, add a solution of diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.
Diagram of the synthesis of this compound.
Protocol 2: Derivatization via Amidation for Library Synthesis
The ester functionality of this compound is an excellent handle for derivatization. Direct amidation with a diverse set of primary or secondary amines is a straightforward and powerful method to rapidly generate a library of compounds for biological screening.
Rationale: Amide bond formation is one of the most common and reliable reactions in medicinal chemistry. By reacting the picolinate ester with a variety of amines, researchers can systematically probe the chemical space around the core scaffold. This allows for the exploration of structure-activity relationships, where different R-groups on the amine can influence target binding, selectivity, and pharmacokinetic properties.
Step-by-Step Methodology:
-
Reactants: In a reaction vial, combine this compound (1.0 eq) and a selected primary or secondary amine (1.2 eq).
-
Solvent: Add a suitable solvent such as methanol (MeOH) or THF.
-
Promoter/Catalyst: For less reactive amines, a promoter such as sodium methoxide or a Lewis acid like trimethylaluminum can be added.
-
Reaction Conditions: Seal the vial and heat the mixture to a temperature between 60-100 °C. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude amide can be purified by preparative HPLC or column chromatography to yield the desired product.
General scheme for amide library synthesis.
Application in Drug Discovery Workflows
This compound is an ideal building block for various stages of the drug discovery process, from hit identification to lead optimization. Its utility is particularly evident in the development of inhibitors for enzyme families such as kinases, which are often targeted in oncology and inflammation.
Hypothetical Workflow: Kinase Inhibitor Development
The following workflow illustrates how this compound and its derivatives can be integrated into a typical kinase inhibitor discovery campaign.
Workflow for developing kinase inhibitors.
Protocol 3: General In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the synthesized picolinamide derivatives against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized picolinamide derivatives (test compounds)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4: Cell Viability Assay (MTT Assay)
This assay is crucial for evaluating the cytotoxicity of the compounds and establishing a therapeutic window.[12]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is key to optimizing biological activity. The table below outlines potential modifications and their anticipated effects.
| Modification Site | Example Modifications | Potential Impact |
| Amide Nitrogen | Aromatic rings, aliphatic chains, heterocycles | Modulates lipophilicity, introduces new hydrogen bond donors/acceptors, influences target binding. |
| Pyridine Ring | Introduction of other substituents (e.g., Cl, OMe) | Alters the electronic properties of the ring, potentially improving binding affinity and metabolic stability. |
| Fluoromethyl Group | Replacement with difluoromethyl or trifluoromethyl group | Increases lipophilicity and metabolic stability, can act as a bioisostere for other groups.[7][9] |
Conclusion and Future Perspectives
This compound stands out as a high-potential building block for modern drug discovery. The combination of the biologically privileged picolinate scaffold with the beneficial properties of the fluoromethyl group provides a compelling starting point for the development of novel therapeutics. The protocols and workflows detailed in this guide offer a practical framework for researchers to synthesize, derivatize, and evaluate compounds derived from this versatile intermediate. Future efforts should focus on expanding the diversity of the synthesized libraries and exploring their efficacy against a broader range of biological targets, thereby unlocking the full potential of this promising chemical entity.
References
[2] BenchChem. (n.d.). The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery. Retrieved from [7] MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [8] PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [9] Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [13] Manufacturing Chemist. (2008). Strong bond with fluorine chemistry. Retrieved from [3] BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Retrieved from [6] LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [10] CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [4] National Institutes of Health. (n.d.). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. Retrieved from [5] Digital Public Library of America. (n.d.). Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones. Retrieved from [11] BenchChem. (n.d.). Synthesis routes of Methyl 6-(hydroxymethyl)picolinate. Retrieved from [1] PubMed. (2019). Natural product derived privileged scaffolds in drug discovery. Retrieved from [12] BenchChem. (n.d.). Application Notes and Protocols: The Untapped Potential of Methyl 5-hydroxy-4-methylpicolinate in Medicinal Chemistry. Retrieved from
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Application Note: Methyl 6-(fluoromethyl)picolinate as a Strategic Building Block for Next-Generation Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet challenges such as selectivity, metabolic stability, and acquired resistance persist.[3][4] The strategic incorporation of fluorine into drug candidates is a proven medicinal chemistry tactic to overcome these hurdles.[5][6][7] This application note details the utility of Methyl 6-(fluoromethyl)picolinate, a versatile building block, for the design and synthesis of potent and selective kinase inhibitors. We provide an in-depth analysis of its physicochemical advantages, a representative synthetic protocol, and a discussion of its role in establishing crucial binding interactions within the kinase ATP pocket.
Introduction: The Imperative for Advanced Kinase Inhibitor Scaffolds
The human kinome comprises over 500 protein kinases that act as central nodes in cellular signaling pathways, governing processes like cell cycle progression, proliferation, and survival.[1] Consequently, kinases are among the most important drug targets in the 21st century.[8] While first-generation inhibitors like Imatinib marked a paradigm shift in cancer treatment, the field is continually advancing towards molecules with improved properties.[3][8]
A key strategy in modern drug design is the use of "privileged scaffolds" decorated with functionalities that enhance drug-like properties. The incorporation of fluorine is particularly powerful; its unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[6][9] this compound emerges as a high-value building block that combines the proven hinge-binding capability of the picolinamide scaffold with the metabolic and electronic advantages of a fluoromethyl group.
Physicochemical Properties & Strategic Advantages
This compound is a bifunctional reagent poised for integration into kinase inhibitor synthesis. Its ester handle allows for straightforward amide bond formation, while the fluoromethylated pyridine core provides a vector for specific kinase interactions.
| Property | Value | Source |
| Chemical Name | Methyl 6-(fluoromethyl)pyridine-2-carboxylate | - |
| CAS Number | 953091-62-8 | [10] |
| Molecular Formula | C8H8FNO2 | - |
| Molecular Weight | 169.15 g/mol | - |
Causality Behind its Utility:
-
Metabolic Stability: The benzylic methyl groups on aromatic rings are often sites of metabolic oxidation by cytochrome P450 enzymes. The replacement of a hydrogen atom with a fluorine atom in the 6-methyl group significantly strengthens the C-H bonds, sterically shielding the position and blocking this metabolic pathway, which can lead to improved pharmacokinetic profiles.[6]
-
Hinge Binding: The pyridine nitrogen of the picolinate ring is a well-established hydrogen bond acceptor. This feature allows it to form a critical hydrogen bond with the backbone amide-NH of a key residue (e.g., Cysteine) in the "hinge region" of the kinase ATP-binding site, a conserved interaction that anchors many Type I and Type II inhibitors.
-
Modulation of Basicity: The electron-withdrawing nature of the fluoromethyl group subtly reduces the basicity of the pyridine nitrogen. This can be advantageous in mitigating potential off-target effects or improving cell permeability by reducing the likelihood of the molecule being protonated at physiological pH.
-
Weak Hydrogen Bond Donor: The C-H bond on the fluoromethyl group is polarized by the adjacent fluorine atom, allowing it to function as a weak hydrogen bond donor. This can enable additional, favorable interactions with nearby residues in the kinase active site, enhancing binding affinity and selectivity.
Synthetic Workflow & Protocol
The primary utility of this compound is as a precursor to a carboxylic acid, which is then coupled with an amine-bearing fragment to form the final inhibitor.
Caption: General synthetic workflow for incorporating the building block.
Protocol 1: Synthesis of a Representative Kinase Inhibitor
This protocol describes a two-step synthesis of a hypothetical inhibitor from this compound and a generic amine-containing core, 4-amino-1-phenyl-1H-pyrazole.
Step 1: Saponification of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water, add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).
-
Execution: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.
-
Isolation: A white precipitate of 6-(fluoromethyl)picolinic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The product can be used in the next step without further purification.
Step 2: Amide Coupling to Form the Final Product
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6-(fluoromethyl)picolinic acid (1.0 eq) and 4-amino-1-phenyl-1H-pyrazole (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) to the solution, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Execution: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the product by LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final kinase inhibitor as a pure solid. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Role in Kinase Binding & Structure-Activity Relationships (SAR)
The 6-(fluoromethyl)picolinamide moiety is strategically designed to interact with highly conserved features of the kinase ATP binding site.
Sources
- 1. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting protein kinases with selective and semipromiscuous covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 953091-62-8 [chemicalbook.com]
Application Note & Protocols: Synthesis of Bioactive Molecules Using Methyl 6-(fluoromethyl)picolinate and its Precursors
Introduction: The Strategic Advantage of Fluorinated Picolinates in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of bioactive molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing ligands that target biological macromolecules.[1] Within this class, picolinates (pyridine-2-carboxylates) and their derivatives are of particular interest, frequently serving as key building blocks in the synthesis of targeted therapeutics, including potent kinase inhibitors.[1][2]
The strategic incorporation of fluorine into drug candidates is a widely employed and highly effective strategy in modern drug discovery.[3] The introduction of this small, highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[3] Consequently, fluorinated building blocks are in high demand for the synthesis of novel therapeutic agents.
This application note provides a technical guide on the use of Methyl 6-(fluoromethyl)picolinate and its synthetic precursors in the construction of bioactive molecules. We will explore the reactivity of this scaffold, present detailed protocols for its derivatization, and illustrate its application in the synthesis of a representative picolinamide-based kinase inhibitor. The methodologies described herein are grounded in established principles of heterocyclic chemistry and are designed to be adaptable for the synthesis of a diverse range of potential drug candidates.
Physicochemical Properties and Reactivity Profile
This compound is a functionalized heterocyclic building block. For synthetic planning, it is often useful to compare its properties to its more common chloro- and bromomethyl analogues, which are frequently used as precursors or alternative reagents.
| Property | This compound | Methyl 6-(chloromethyl)picolinate | Methyl 6-(bromomethyl)picolinate |
| CAS Number | 953091-62-8[4] | 220040-48-2[5] | 146462-25-1[6] |
| Molecular Formula | C₈H₈FNO₂ | C₈H₈ClNO₂ | C₈H₈BrNO₂ |
| Molecular Weight | 169.15 g/mol | 185.61 g/mol [5] | 230.06 g/mol [6] |
| Reactivity of -CH₂X | Moderate (SNAr precursor) | High (Good leaving group) | Very High (Excellent leaving group) |
The reactivity of the picolinate ring is dominated by the electron-withdrawing nature of the ring nitrogen and the ester group. This electronic deficiency makes the carbon atoms at the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr). The presence of a halogen on the methyl group at the C6 position provides a reactive handle for introducing a wide variety of nucleophiles, a common strategy in the synthesis of kinase inhibitors. The general mechanism for this key transformation is depicted below.
Figure 1: Generalized mechanism of SNAr on a 6-halomethylpicolinate.
While the fluoromethyl group itself is generally a poor leaving group for direct SN2-type displacement, its precursor, the chloromethyl or bromomethyl analogue, is highly reactive. A common and robust strategy, therefore, involves performing the nucleophilic substitution on the more reactive halogenated precursor, followed by a subsequent fluorination step if the final compound requires the fluoromethyl moiety for optimal biological activity.
Synthetic Workflow: From Building Block to Bioactive Molecule
The following section details a representative workflow for the synthesis of a potential kinase inhibitor. This multi-step synthesis illustrates the strategic use of a 6-(halomethyl)picolinate scaffold to build molecular complexity. The workflow is designed to be modular, allowing for the introduction of diverse chemical functionalities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US9861638B2 - Salts and polymorphs of 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling with Methyl 6-(fluoromethyl)picolinate
Introduction: The Critical Role of Amide Bonds and the Utility of Fluorinated Picolinates
The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry and drug discovery, forming the backbone of peptides and finding its place in a vast array of pharmaceuticals.[1][2][3] The direct condensation of a carboxylic acid and an amine is generally inefficient.[4] Consequently, a diverse toolkit of coupling reagents has been developed to facilitate this transformation by activating the carboxylic acid.[2][4][5]
Methyl 6-(fluoromethyl)picolinate is a valuable building block for drug discovery, incorporating a fluorinated pyridine scaffold that can significantly influence the pharmacokinetic and physicochemical properties of a molecule. The electron-withdrawing nature of the fluoromethyl group can, however, present unique challenges in amide coupling reactions. This guide provides detailed, field-proven protocols for the efficient amide coupling of this compound with primary and secondary amines, leveraging robust and widely adopted coupling reagents.
Understanding the Chemistry: Coupling an Electron-Deficient Picolinate
The reactivity of the methyl ester in this compound is influenced by the electron-withdrawing fluoromethyl group on the pyridine ring. This can make the ester less susceptible to nucleophilic attack compared to more electron-rich analogues. Therefore, the choice of coupling reagent and reaction conditions is critical to ensure efficient conversion to the desired amide. The protocols outlined below utilize powerful coupling reagents, HATU and T3P®, which are well-suited for challenging amide bond formations.
Protocol 1: High-Efficiency Amide Coupling using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective and widely used coupling reagent known for its rapid reaction times and low rates of epimerization.[4][6] It is particularly well-suited for coupling electron-deficient substrates and sterically hindered amines.[4]
Rationale for this Protocol:
The mechanism of HATU involves the formation of a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[1] The presence of the 7-azabenzotriazole moiety accelerates the reaction and suppresses side reactions.[6] This makes HATU an excellent choice for the amide coupling of this compound, ensuring high yields even with less nucleophilic amines.
Experimental Workflow: HATU-Mediated Coupling
Caption: General workflow for HATU-mediated amide coupling.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Stoichiometry (equiv.) |
| This compound | 169.14 | 1.0 |
| Amine (Primary or Secondary) | - | 1.1 - 1.5 |
| HATU | 380.23 | 1.1 - 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 - 3.0 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - |
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 equiv.), followed by anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M.
-
Coupling Agent and Base: To the stirred solution, add HATU (1.1-1.2 equiv.) followed by the dropwise addition of DIPEA (2.0-3.0 equiv.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Robust and Scalable Amide Coupling with T3P®
Propanephosphonic acid anhydride (T3P®) is a versatile and powerful coupling reagent that is particularly well-suited for large-scale synthesis due to its high reactivity, excellent yields, and the formation of water-soluble byproducts, which simplifies purification.[7][8][9] It is known to minimize epimerization, making it a reagent of choice for chiral substrates.[7][8]
Rationale for this Protocol:
T3P® activates the carboxylic acid by forming a mixed anhydride, which is a highly reactive intermediate for amidation.[9] The byproducts are easily removed by an aqueous wash, making the work-up straightforward and the purification of the final product less cumbersome.[7][9] This makes T3P® an excellent option for the efficient and scalable synthesis of amides from this compound.
Experimental Workflow: T3P®-Mediated Coupling
Caption: General workflow for T3P®-mediated amide coupling.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Stoichiometry (equiv.) |
| This compound | 169.14 | 1.0 |
| Amine (Primary or Secondary) | - | 1.1 - 1.5 |
| T3P® (50% solution in Ethyl Acetate) | 318.18 (for the trimer) | 1.2 - 1.5 |
| Pyridine or Triethylamine (TEA) | 79.10 or 101.19 | 2.0 - 3.0 |
| Anhydrous Ethyl Acetate (EtOAc) | 88.11 | - |
Step-by-Step Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) in anhydrous ethyl acetate.
-
Base Addition: Add pyridine or triethylamine (2.0-3.0 equiv.) to the solution and stir for 5-10 minutes at room temperature.
-
T3P® Addition: Slowly add the T3P® solution (50% in ethyl acetate, 1.2-1.5 equiv.) to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, particularly with electron-deficient amines, gentle heating (40-50 °C) may be beneficial.[10]
-
Side Reactions: The use of excess coupling reagent should be avoided as it can lead to side reactions with the amine.[6]
-
Moisture Sensitivity: All coupling reagents are sensitive to moisture. Ensure that all glassware is dry and anhydrous solvents are used for optimal results.
-
Base Selection: The choice of base is crucial. Non-nucleophilic bases like DIPEA or hindered amines are preferred to minimize side reactions. Pyridine or TEA are also commonly used with T3P®.
Conclusion
The protocols described provide robust and efficient methods for the amide coupling of this compound. Both HATU and T3P® are powerful coupling reagents that can overcome the potential challenges associated with this electron-deficient substrate. The choice between the two protocols may depend on the scale of the reaction, the nature of the amine, and the desired work-up procedure. By following these detailed guidelines, researchers can confidently synthesize a wide range of amide derivatives for their drug discovery and development programs.
References
-
Spring, D. The reductive cleavage of picolinic amides. David Spring's group. Retrieved from [Link]
- Picolinic acid derivatives and their use as intermediates. (2020). Google Patents.
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation. Retrieved from [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Request PDF. T3P®-assisted esterification and amidation of phosphinic acids. Retrieved from [Link]
-
YouTube. T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]
-
ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
National Institutes of Health. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
J&K Scientific LLC. Methyl 6-(trifluoromethyl)picolinate | 155377-05-2. Retrieved from [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
-
BORIS Portal. Green Chemistry. Retrieved from [Link]
-
MDPI. A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]
-
PubChem. Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297. Retrieved from [Link]
- Google Patents. Morpholine derivative.
-
MDPI. Amide Bond Activation of Biological Molecules. Retrieved from [Link]
- Google Patents. Processes for forming amide bonds and compositions related thereto.
Sources
- 1. growingscience.com [growingscience.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Research Portal [ujcontent.uj.ac.za]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. peptide.com [peptide.com]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. nbinno.com [nbinno.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing Methyl 6-(fluoromethyl)picolinate for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword
The strategic incorporation of fluorine into peptide structures represents a paradigm-shifting approach in modern medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence the conformational stability, metabolic resistance, and binding affinity of peptides. This, in turn, can lead to enhanced therapeutic profiles, including improved potency, selectivity, and bioavailability.
Methyl 6-(fluoromethyl)picolinate emerges as a valuable and versatile building block for the introduction of a fluorinated pyridyl moiety into peptide scaffolds. This application note provides a comprehensive guide for the synthesis of the corresponding non-natural amino acid, Fmoc-L-β-(6-(fluoromethyl)pyridin-2-yl)alanine, from this compound, and its subsequent incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to explore the vast potential of fluorinated peptides in their drug development endeavors.
Synthesis of Fmoc-L-β-(6-(fluoromethyl)pyridin-2-yl)alanine: A Strategic Approach
The direct alkylation of glycine equivalents with this compound is challenging due to the low reactivity of the fluoromethyl group. A more effective strategy involves a two-step process: the conversion of the fluoromethyl group to a more reactive bromomethyl or iodomethyl electrophile, followed by the asymmetric alkylation of a protected glycine derivative.
Proposed Synthetic Pathway
The overall synthetic route from this compound to the Fmoc-protected amino acid suitable for solid-phase peptide synthesis is depicted below.
Caption: Synthetic workflow for Fmoc-L-β-(6-(fluoromethyl)pyridin-2-yl)alanine.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-(bromomethyl)picolinate
This protocol describes the conversion of the relatively unreactive fluoromethyl group to a more reactive bromomethyl group, a crucial step for the subsequent alkylation.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in CCl₄.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 6-(bromomethyl)picolinate.
| Parameter | Value |
| Expected Yield | 70-85% |
| Purity (by NMR) | >95% |
| Key Analytical Data | Appearance of a new singlet corresponding to the -CH₂Br protons in the ¹H NMR spectrum. |
Protocol 2: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester
This protocol utilizes a chiral phase-transfer catalyst for the asymmetric alkylation of a glycine Schiff base, establishing the stereochemistry of the final amino acid.
Materials:
-
Methyl 6-(bromomethyl)picolinate
-
N-(Diphenylmethylene)glycine tert-butyl ester
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)
-
Potassium hydroxide (KOH)
-
Toluene
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer
Procedure:
-
To a stirred solution of N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (0.1 eq) in a mixture of toluene and DCM, add powdered potassium hydroxide (5.0 eq).
-
Cool the mixture to -40 °C.
-
Add a solution of Methyl 6-(bromomethyl)picolinate (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at -40 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected alkylated product.
| Parameter | Value |
| Expected Yield | 60-75% |
| Diastereomeric Excess | >90% |
| Key Analytical Data | Incorporation of the pyridyl moiety confirmed by ¹H and ¹³C NMR. |
Protocol 3: Deprotection of the Alkylated Glycine Derivative
This protocol describes the removal of the tert-butyl ester and the diphenylmethylene protecting groups to yield the free amino acid.
Materials:
-
Protected alkylated product from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolve the protected alkylated product in a mixture of TFA and DCM (1:1).
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude amino acid salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
The crude product can be used in the next step without further purification.
Protocol 4: Fmoc Protection of L-β-(6-(fluoromethyl)pyridin-2-yl)alanine
This protocol details the final step of attaching the Fmoc protecting group to the synthesized amino acid, making it ready for SPPS.
Materials:
-
Crude amino acid salt from Protocol 3
-
9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude amino acid salt in a mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude Fmoc-L-β-(6-(fluoromethyl)pyridin-2-yl)alanine.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Value |
| Expected Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Key Analytical Data | Presence of characteristic Fmoc signals in the ¹H NMR spectrum. |
Incorporation of Fmoc-L-β-(6-(fluoromethyl)pyridin-2-yl)alanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The synthesized Fmoc-protected fluorinated amino acid can be readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.
Standard Fmoc-SPPS Cycle
Caption: Standard cycle for Fmoc-based solid-phase peptide synthesis.
Detailed SPPS Protocol
This protocol outlines the manual incorporation of Fmoc-L-β-(6-(fluoromethyl)pyridin-2-yl)alanine into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-L-β-(6-(fluoromethyl)pyridin-2-yl)alanine
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-L-β-(6-(fluoromethyl)pyridin-2-yl)alanine:
-
In a separate vial, dissolve Fmoc-L-β-(6-(fluoromethyl)pyridin-2-yl)alanine (3 eq.), HOBt or Oxyma Pure® (3 eq.), and DIC (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the last coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide.
-
-
Purification and Analysis: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).
| Parameter | Recommendation |
| Coupling Reagent | HBTU, HATU, or COMU for potentially sterically hindered couplings. |
| Coupling Time | May require extended time or double coupling; monitor with Kaiser test. |
| Cleavage Cocktail | Standard TFA-based cocktails are generally effective. |
Conclusion
This compound serves as a valuable precursor for the synthesis of the non-natural amino acid, Fmoc-L-β-(6-(fluoromethyl)pyridin-2-yl)alanine. The synthetic route detailed in these application notes provides a reliable method for accessing this building block in high purity and yield. Its subsequent incorporation into peptides via standard Fmoc-SPPS protocols opens up new avenues for the design and development of novel peptide-based therapeutics with enhanced properties. The strategic introduction of the fluorinated pyridyl moiety can lead to significant improvements in metabolic stability, binding affinity, and overall pharmacological performance, making it a powerful tool for researchers in the field of drug discovery.
References
- O'Donnell, M. J., et al. (1978). The alkylation of a stable Schiff base derived from glycine ethyl ester and benzophenone provides protected amino acids. Tetrahedron Letters, 19(28), 2641-2644.
- Corey, E. J., & Xu, F. (1993). A new chiral controller for the enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 115(19), 8516-8517.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Application Notes and Protocols for the Exploration of Methyl 6-(fluoromethyl)picolinate Derivatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Charting a New Course in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional occupancy-based inhibitors.[1][2] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural ubiquitin-proteasome system, inducing the selective degradation of a protein of interest (POI).[3][4] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[2][4]
The chemical space for designing novel PROTAC components is vast and ripe for exploration. Picolinic acid and its derivatives are well-established "privileged" structural motifs in drug discovery, valued for their roles in enzyme inhibition and as versatile synthetic intermediates.[5][6] This document explores the untapped potential of Methyl 6-(fluoromethyl)picolinate derivatives as a novel scaffold in the field of TPD.
While direct applications of this specific derivative class in published TPD literature are nascent, its structural features present a compelling hypothesis for its utility. The picolinate core is a known chelating agent, suggesting a potential to interact with metalloenzymes, including certain classes of E3 ligases.[5][7] The fluoromethyl group can serve as a key interaction motif for a POI, while the methyl ester provides a convenient and reactive handle for linker attachment.
This guide, therefore, serves as both a strategic overview and a practical handbook for the researcher venturing into this novel chemical space. We will provide a logical, field-proven workflow to investigate the potential of this compound derivatives as components of new TPD agents, from initial synthesis and target engagement to cellular degradation assessment.
Part 1: The Rationale - Deconstructing the this compound Scaffold
The therapeutic potential of this scaffold is rooted in its distinct chemical components, each offering unique advantages for PROTAC design.
-
The Picolinate Core: As a derivative of pyridine, this core is a common feature in FDA-approved drugs.[5] Its nitrogen atom and carboxyl group can participate in hydrogen bonding and other key interactions within a protein binding pocket. Crucially, picolinic acid is a bidentate chelating agent, a property that could be exploited for binding to zinc-finger domains present in some of the ~600 E3 ligases in the human body.[5][8]
-
The Fluoromethyl Group: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties.[9] A fluoromethyl group can alter local electronics, improve metabolic stability, and enhance binding affinity by forming favorable non-covalent interactions (e.g., with aromatic residues or backbone amides). This group could be the key to unlocking affinity for a novel POI.
-
The Methyl Ester: This functional group is an ideal synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker via standard amide bond formation chemistry, a cornerstone of PROTAC synthesis.[3]
Part 2: A Validated Workflow for PROTAC Development
This section outlines a comprehensive, step-by-step workflow to systematically evaluate this compound derivatives as novel PROTAC building blocks.
Caption: A comprehensive workflow for developing novel PROTACs.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a generalized method for generating a library of derivatives for screening, based on standard cross-coupling reactions.
Objective: To create a small library of compounds by modifying the picolinate ring, enabling structure-activity relationship (SAR) studies.
Materials:
-
Methyl 6-(chloromethyl)picolinate or Methyl 6-(bromomethyl)picolinate (starting material)
-
Potassium fluoroborate (or other fluorinating agent)
-
Various boronic acids or esters for Suzuki coupling
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvents (e.g., Dioxane, Toluene, DMF)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Fluorination:
-
Dissolve Methyl 6-(halomethyl)picolinate in an appropriate solvent (e.g., Acetonitrile).
-
Add the fluorinating agent (e.g., 1.2 equivalents of potassium fluoroborate).
-
Heat the reaction mixture (e.g., at 80°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup, extract the product with an organic solvent (e.g., Ethyl Acetate), and dry over Na₂SO₄.
-
Purify the crude product by column chromatography to yield this compound.
-
-
Diversification via Suzuki Coupling (Example):
-
To a reaction vessel, add this compound (if further modification is desired on the ring, assuming a bromo-substituted version is available), the desired boronic acid (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add degassed solvent and heat the reaction (e.g., 90-100°C) until completion as monitored by LC-MS.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the resulting derivative by column chromatography.
-
-
Characterization: Confirm the structure and purity of all synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Assessing Target Engagement with Thermal Shift Assay (TSA)
Objective: To rapidly screen the derivative library against a panel of POIs or E3 ligases to identify direct binding partners.
Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in melting temperature (Tm) can be detected using a fluorescent dye that binds to unfolded proteins.
Materials:
-
Purified recombinant POI or E3 ligase protein
-
Synthesized this compound derivatives (dissolved in DMSO)
-
SYPRO Orange dye (or equivalent)
-
qPCR instrument with a thermal ramping capability
-
Assay buffer (e.g., HEPES-buffered saline)
Procedure:
-
Preparation:
-
Prepare a master mix containing the protein of interest (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in the assay buffer.
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add the test compounds to the wells to achieve the desired final concentration (e.g., 10 µM). Include DMSO-only wells as a negative control.
-
-
Thermal Denaturation:
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp protocol: heat the plate from 25°C to 95°C at a rate of 0.5°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal curve.
-
Calculate the change in melting temperature (ΔTm) for each compound relative to the DMSO control.
-
A significant positive ΔTm (typically > 2°C) indicates a direct binding interaction.
-
Trustworthiness Check: Hits from this primary screen should be validated using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm binding and determine affinity (Kᴅ).
Protocol 3: Cellular Assessment of Protein Degradation via Western Blot
Objective: To determine if a synthesized PROTAC molecule induces the degradation of the target protein in a cellular context.
Materials:
-
Synthesized PROTAC molecule
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC molecule (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 24 hours).[10] Include a DMSO-only vehicle control.
-
-
Protein Extraction:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Image the blot using a chemiluminescence detector.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized POI levels against the PROTAC concentration to determine degradation parameters.
-
Part 3: Quantitative Data Presentation and Interpretation
Effective TPD drug discovery relies on robust quantitative data. The primary metrics for evaluating a PROTAC's efficacy are its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation observed).
Table 1: Hypothetical Degradation Data for PROTAC-X
| Parameter | Description | Result |
| Target Protein | Protein of Interest | BRD4 |
| E3 Ligase Recruited | E3 Ligase | VHL |
| Cell Line | Test System | HeLa |
| Treatment Time | Duration of Exposure | 18 hours |
| DC₅₀ | Half-maximal Degradation | 25 nM |
| Dₘₐₓ | Maximum Degradation | 92% |
| Hook Effect | Re-stabilization at high conc. | Observed > 5 µM |
| Cytotoxicity (CC₅₀) | 50% Cell Viability | > 20 µM |
Interpretation:
-
A low nanomolar DC₅₀ value suggests a potent PROTAC.
-
A high Dₘₐₓ value indicates efficient degradation.
-
The "hook effect" is a common phenomenon in PROTACs where degradation efficiency decreases at very high concentrations due to the formation of binary complexes instead of the productive ternary complex.[11]
-
A high cytotoxicity concentration relative to the DC₅₀ indicates a favorable therapeutic window.
Part 4: Visualizing the Mechanism of Action
Understanding the underlying biological pathway is critical for rational drug design.
Caption: The canonical mechanism of action for a PROTAC molecule.
Conclusion and Future Directions
The exploration of novel chemical scaffolds is the lifeblood of drug discovery. This compound derivatives represent a promising, yet underexplored, class of molecules for the development of next-generation protein degraders. Their inherent chemical tractability and features suggestive of favorable biological interactions make them a compelling starting point for any research group aiming to expand the TPD toolkit. The systematic workflow presented here provides a robust and validated roadmap for transforming these promising chemical starting points into potent and selective therapeutic candidates. Future work should focus on synthesizing diverse libraries, screening them against a wide range of E3 ligases and disease-relevant targets, and employing structural biology techniques to understand the molecular basis of their interactions.
References
- Towards the Targeted Protein Degradation of PRMT1 - ResearchG
- Application of methyl in drug design - PubMed. (URL: )
- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry - Benchchem. (URL: )
- Demonstrating In-Cell Target Engagement Using a Pirin Protein Degrad
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (URL: )
- Gluing Proteins for Targeted Degrad
- Towards the Targeted Protein Degradation of PRMT1 - University of Cambridge. (URL: )
- Targeted Protein Degradation Using PROTACs and Glues - YouTube. (URL: )
- E3 ligase binders and uses thereof - Patent WO-2022221413-A2 - PubChem. (URL: )
- US10730870B2 - Compounds and methods for the enhanced degradation of targeted proteins - Google P
- E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. (URL: )
- PROTACs: Principles and Mechanisms - ResearchG
- Discovery of E3 Ligase Ligands for Target Protein Degrad
- Mechanism of PROTAC (proteolysis-targeting chimeric) molecules...
- Towards the Targeted Protein Degrad
- An example PROTAC and a few common E3 ligase binders - ResearchG
- WO2019099868A2 - Degraders and degrons for targeted protein degrad
- The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Rel
- Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC - NIH. (URL: )
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Application Notes and Protocols: Methyl 6-(fluoromethyl)picolinate in Medicinal Chemistry
Introduction: The Strategic Value of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing molecular properties.[1] The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The fluoromethyl group (-CH₂F), in particular, serves as a bioisosteric replacement for a hydroxyl or methyl group, offering unique electronic properties while maintaining a similar steric profile. Methyl 6-(fluoromethyl)picolinate is a versatile building block that introduces this valuable motif into a pyridine scaffold, a privileged structure in numerous approved drugs. This document provides a comprehensive guide to the synthesis and application of this compound for researchers engaged in drug discovery and development.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound and its common precursors is provided in the table below for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |
| This compound | C₈H₈FNO₂ | 169.15 | 1209248-98-5[4] | Key fluorinated building block. |
| Methyl 6-(hydroxymethyl)picolinate | C₈H₉NO₃ | 167.16 | 39977-44-1 | Precursor for fluorination. |
| Methyl 6-(bromomethyl)picolinate | C₈H₈BrNO₂ | 230.06 | 146462-25-1[5] | Reactive intermediate for nucleophilic substitution.[5] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from its readily available precursors, Methyl 6-(hydroxymethyl)picolinate or Methyl 6-(bromomethyl)picolinate. The latter is often preferred due to the facile nucleophilic substitution of the bromide.
Workflow for the Synthesis of this compound
Sources
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. citedrive.com [citedrive.com]
- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to Picolinamide Derivatives from Methyl 6-(Fluoromethyl)picolinate: An Application Guide
Introduction: Navigating the Synthesis of Fluorinated Picolinamides
The synthesis of picolinamide derivatives is a cornerstone in the development of novel therapeutics and agrochemicals. The introduction of fluorine-containing substituents, such as the fluoromethyl group, can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of synthetic strategies for converting Methyl 6-(fluoromethyl)picolinate into a diverse range of picolinamide derivatives.
This document is intended for researchers, medicinal chemists, and process development scientists. It delves into two primary synthetic routes: direct aminolysis of the methyl ester and a two-step sequence involving hydrolysis followed by amide coupling. The discussion emphasizes the underlying chemical principles, practical experimental considerations, and the influence of the 6-(fluoromethyl) substituent on reactivity.
Strategic Considerations: The Impact of the 6-(Fluoromethyl) Group
The 6-(fluoromethyl) group exerts a notable electronic influence on the pyridine ring. As an electron-withdrawing group, it enhances the electrophilicity of the carbonyl carbon of the methyl ester at the 2-position, potentially accelerating nucleophilic attack. However, the stability of the C-F bond in the benzylic-like fluoromethyl group under various reaction conditions is a critical consideration. Primary benzylic fluorides are generally stable under neutral and mildly acidic or basic conditions, but their stability can be compromised under harsh conditions, potentially leading to decomposition or unwanted side reactions.[1][2] This guide will address these stability considerations within the context of the presented protocols.
Synthetic Route 1: Direct Aminolysis of this compound
Direct aminolysis offers a streamlined, one-step approach to picolinamide synthesis. This method involves the direct reaction of this compound with a primary or secondary amine. The reaction can proceed thermally or be facilitated by various catalysts.
Causality of Experimental Choices:
The choice between thermal and catalytic aminolysis depends on the nucleophilicity of the amine and the desired reaction conditions.
-
Thermal Aminolysis: This approach is often effective for highly nucleophilic amines, such as primary aliphatic amines. The reaction is typically conducted at elevated temperatures in a suitable solvent.
-
Catalytic Aminolysis: For less nucleophilic amines, such as anilines, or to achieve milder reaction conditions, a catalyst is often employed. Lewis acids or other promoters can activate the ester carbonyl, making it more susceptible to nucleophilic attack.
dot
Caption: Direct aminolysis workflow.
Experimental Protocol: Thermal Aminolysis
This protocol is suitable for the reaction of this compound with a primary aliphatic amine.
Materials:
-
This compound
-
Primary amine (e.g., propylamine) (1.2 equivalents)
-
Anhydrous methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Dissolve the starting material in a minimal amount of anhydrous methanol.
-
Add the primary amine (1.2 equivalents) to the solution.
-
Equip the flask with a reflux condenser and stir the reaction mixture at reflux (approximately 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired picolinamide derivative.
Trustworthiness: This protocol is based on established methods for the aminolysis of methyl picolinates.[3][4] The progress of the reaction should be carefully monitored to avoid potential side reactions. The stability of the fluoromethyl group is generally good under these conditions, but prolonged heating should be avoided.
Synthetic Route 2: Hydrolysis and Subsequent Amide Coupling
This two-step approach provides greater flexibility and is often the preferred method for a wider range of amines, including those with lower nucleophilicity or steric hindrance. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled with the desired amine using a suitable coupling reagent.
dot
Caption: Two-step hydrolysis and amide coupling workflow.
Part 1: Hydrolysis of this compound
Causality of Experimental Choices:
Base-mediated hydrolysis is typically employed for the saponification of esters. Lithium hydroxide (LiOH) is a common choice as it is effective and the resulting lithium carboxylate salt is often easily handled. The reaction is typically performed in a mixture of water and an organic co-solvent to ensure solubility of the starting material.
Experimental Protocol: Base-Mediated Hydrolysis
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH ~3-4 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(fluoromethyl)picolinic acid. The product can often be used in the next step without further purification.
Trustworthiness: This protocol is adapted from standard ester hydrolysis procedures.[5] The fluoromethyl group is expected to be stable under these mild basic and subsequent acidic workup conditions.
Part 2: Amide Coupling of 6-(Fluoromethyl)picolinic Acid
Causality of Experimental Choices:
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used.
-
Carbodiimide-based reagents (e.g., DCC, EDC): These are widely used and cost-effective but can lead to the formation of N-acylurea byproducts, which can be difficult to remove. Additives like HOBt or DMAP are often used to improve efficiency and suppress side reactions.[6]
-
Uronium/Aminium-based reagents (e.g., HATU, HBTU): These reagents are highly efficient and generally provide clean reactions with minimal side products.[7][8] They are particularly useful for coupling sterically hindered amines or less nucleophilic anilines.
-
Phosphonium-based reagents (e.g., PyBOP): Similar to uronium salts, these are very effective coupling reagents.
Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is a robust and generally applicable method for the synthesis of picolinamides.
Materials:
-
6-(Fluoromethyl)picolinic acid
-
Amine (primary or secondary) (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 6-(Fluoromethyl)picolinic acid (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Add the amine (1.1 equivalents) to the solution.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Slowly add DIPEA (2.5 equivalents) to the stirring solution.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: HATU is a well-established and highly effective coupling reagent for a wide range of substrates, including those that are sterically demanding or electronically deactivated.[7][9] This protocol provides a reliable method for the synthesis of the target picolinamides with expected high yields.
Data Summary and Comparison of Routes
The choice between direct aminolysis and the hydrolysis-coupling sequence depends on several factors, including the nature of the amine, desired reaction conditions, and scalability.
| Parameter | Direct Aminolysis | Hydrolysis and Amide Coupling |
| Number of Steps | One | Two |
| Amine Scope | More suitable for highly nucleophilic amines | Broad scope, including less nucleophilic and sterically hindered amines |
| Reaction Conditions | Can require elevated temperatures | Generally mild room temperature conditions for coupling |
| Potential Side Reactions | Decomposition of starting material at high temperatures | Formation of coupling reagent byproducts (e.g., N-acylurea with DCC) |
| Overall Yield | Variable, dependent on amine reactivity | Generally high and more consistent yields |
Conclusion and Future Perspectives
The synthetic routes outlined in this application note provide robust and versatile methods for the preparation of picolinamide derivatives from this compound. The direct aminolysis approach offers a more atom-economical and shorter route for reactive amines. In contrast, the two-step hydrolysis and amide coupling sequence provides greater flexibility and is generally more applicable to a wider range of amine substrates, delivering consistently high yields.
The presence of the 6-(fluoromethyl) group is a key consideration, and the protocols provided are designed to be compatible with its stability. Future work in this area may focus on the development of more efficient catalytic systems for direct aminolysis, particularly for challenging substrates, and the exploration of flow chemistry for a more sustainable and scalable synthesis of these important compounds.
References
- Benzylic C(sp3)–H fluorination. Beilstein J. Org. Chem.2024,20, 788-816. [URL: https://www.beilstein-journals.org/bjoc/articles/20/65]
- The Dark Side of Fluorine. ACS Med. Chem. Lett.2019,10, (7), 896-900. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00267]
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem. [URL: https://www.benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem.2014,12, 4563-4566. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00832h]
- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and phamaceutical composition comprising the same. WO2011139107A2. [URL: https://patents.google.
- Product Class 6: Benzylic Fluorides. Science of Synthesis,2007,34, 295-326.
- Picolinic acid derivatives and their use as intermediates. US10633341B2. [URL: https://patents.google.
- Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Synthesis routes of Methyl 6-(hydroxymethyl)picolinate. Benchchem. [URL: https://www.benchchem.com/synthesis/167-16-8]
- Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Org. Lett.2022,24, (29), 5364–5369. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02115]
- The Dark Side of Fluorine. ACS Med. Chem. Lett.2019,10, 896-900. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00267]
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters2023,12, 133-142. [URL: https://growingscience.com/ccl/Vol12/ccl_2022_51.pdf]
- A green and continuous-flow synthesis of mepivacaine. Green Chem.2024,26, 2235-2241. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc04306b]
- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nat. Commun.2024,15, 4165. [URL: https://www.
- Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. React. Chem. Eng.2025, Advance Article. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/re/d5re00163c]
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- Process and intermediates for the preparation of beta-amino acid amide dipeptidyl peptidase-iv inhibitors. WO2004087650A2. [URL: https://patents.google.
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Methyl 6-(Fluoromethyl)picolinate Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of methyl 6-(fluoromethyl)picolinate derivatives. These fluorinated pyridine scaffolds are of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps, offering a detailed analysis of synthetic strategy, process safety, and analytical controls necessary for transitioning from laboratory-scale discovery to robust, large-scale production. We will explore the critical deoxofluorination step, compare common fluorinating agents, and provide a detailed, field-tested protocol for a scalable and safe synthesis.
Introduction: The Strategic Importance of Fluorinated Picolinates
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound and its derivatives are valuable building blocks, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4][5]
However, the transition from gram-scale laboratory synthesis to kilogram-scale production presents significant challenges. Reactions that are manageable in a fume hood can become hazardous and difficult to control on a larger scale. This guide is designed to bridge that gap, providing the technical insights and practical protocols needed for a successful and safe scale-up campaign.
Strategic Synthesis Design for Scale-Up
A robust scale-up process begins with a critical evaluation of the synthetic route. The most common and direct approach to this compound involves the deoxofluorination of the readily available starting material, methyl 6-(hydroxymethyl)picolinate.
Caption: High-level workflow for the synthesis of this compound.
The starting material, methyl 6-(hydroxymethyl)picolinate, can be synthesized from 6-(hydroxymethyl)picolinic acid via standard esterification methods or purchased from commercial suppliers.[6] The critical transformation, and the focus of our scale-up analysis, is the conversion of the primary alcohol to the corresponding fluoride.
The Critical Deoxofluorination Step: Reagent Selection and Safety
The choice of fluorinating agent is the single most important decision in the scale-up process. While numerous reagents exist, their suitability for large-scale operations varies dramatically based on reactivity, thermal stability, handling requirements, and cost.
3.1. Comparison of Common Deoxofluorinating Reagents
| Reagent | Chemical Name | Key Advantages | Key Disadvantages for Scale-Up |
| DAST | Diethylaminosulfur Trifluoride | High reactivity, effective for a broad range of alcohols.[7][8] | Thermally unstable, potential for explosive decomposition above 50-60°C.[7][9][10] Highly sensitive to moisture, generating corrosive HF.[8][10] |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur Trifluoride | More thermally stable than DAST (decomposition onset ~70-100°C).[7][9] Effective for similar transformations.[11] | Still has significant exotherm potential.[9] Reacts exothermically with water.[11] |
| PyFluor | 2-Pyridinesulfonyl Fluoride | Crystalline solid, high thermal stability, does not undergo thermal decomposition.[8] Produces fewer elimination byproducts.[8] | Requires a strong base (e.g., DBU) for activation.[8] |
| XtalFluor® | Aminodifluorosulfinium Salts | Crystalline solids, easily handled, significantly more stable than DAST or Deoxo-Fluor®.[2][9] Do not generate free HF.[9] | Often require an activator/promoter.[9] |
3.2. Rationale for Selecting Deoxo-Fluor® for Scale-Up
While DAST is a workhorse in discovery labs, its poor thermal stability makes it unsuitable for large-scale synthesis.[8] An uncontrolled exotherm can lead to a runaway reaction and catastrophic equipment failure.[7][9] XtalFluor® and PyFluor are excellent, safer alternatives, but for this application note, we will focus on Deoxo-Fluor® . It represents a good balance of reactivity, improved (though not absolute) thermal stability compared to DAST, and extensive documentation in process chemistry literature.[11] Its use necessitates strict temperature control and careful engineering, which are key principles of process scale-up.
3.3. Process Safety and Hazard Analysis
-
Exotherm Control: The addition of Deoxo-Fluor® to the alcohol substrate is exothermic. This requires a reactor with efficient cooling capabilities and a controlled addition rate to maintain the internal temperature within a safe operating range (typically below 0°C during addition).
-
Quenching: The reaction must be carefully quenched. A slow, controlled addition of the reaction mixture to a cooled, stirred solution of a weak base (e.g., saturated sodium bicarbonate) is critical to neutralize excess reagent and acidic byproducts like HF. This quenching step is also exothermic and must be managed carefully.
-
Off-Gassing: The reaction and quench will generate HF if any moisture is present. The reactor must be vented through a scrubbing system containing a caustic solution (e.g., NaOH or KOH) to neutralize any acidic vapors.
-
Personal Protective Equipment (PPE): Handling Deoxo-Fluor® requires extensive PPE, including acid-resistant gloves, a face shield, and a lab coat. All operations must be conducted in a well-ventilated process bay or a walk-in fume hood.[10][11]
Detailed Scale-Up Protocol
This protocol is designed for a ~100 g scale synthesis of this compound. All operations should be conducted by trained personnel in a facility equipped for handling hazardous reagents.
4.1. Materials and Equipment
-
Reactor: 1 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and addition funnel. The reactor should be connected to a chiller for temperature control and a caustic scrubber for off-gas.
-
Reagents:
-
Methyl 6-(hydroxymethyl)picolinate (100 g, 0.598 mol)
-
Deoxo-Fluor® (159 g, 0.718 mol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) (500 mL)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
4.2. Step-by-Step Procedure
-
Reactor Setup and Inerting: Assemble the reactor system and ensure it is clean and dry. Purge the entire system with dry nitrogen for at least 30 minutes.
-
Charging the Starting Material: Charge methyl 6-(hydroxymethyl)picolinate (100 g) and anhydrous DCM (500 mL) to the reactor. Begin stirring to dissolve the solid.
-
Cooling: Cool the reactor contents to -10°C using the circulating chiller.
-
Controlled Addition of Deoxo-Fluor®: Slowly add Deoxo-Fluor® (159 g) to the stirred solution via the addition funnel over a period of 60-90 minutes. Crucially, maintain the internal temperature below 0°C throughout the addition. A significant exotherm will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by taking small, carefully quenched aliquots for analysis by HPLC or GC-MS to confirm the consumption of the starting material.
-
Reaction Quench: In a separate, appropriately sized vessel, prepare a stirred solution of saturated sodium bicarbonate (1 L), cooled in an ice bath. Slowly transfer the reaction mixture from the reactor into the quenching solution. Control the addition rate to keep the quench temperature below 20°C. Vigorous gas evolution (CO₂) will occur.
-
Work-up and Extraction:
-
Once the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with additional DCM (2 x 150 mL).
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layer with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal and Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purify the crude oil by vacuum distillation to yield this compound as a colorless oil.
-
Caption: Detailed step-by-step protocol workflow for the scale-up synthesis.
Analytical Control Strategy
A robust analytical strategy is essential for ensuring process control, product quality, and batch-to-batch consistency.
| Analysis Stage | Method | Purpose |
| Starting Material | HPLC, ¹H NMR | Confirm identity and purity (>98%) of methyl 6-(hydroxymethyl)picolinate. |
| In-Process Control (IPC) | HPLC, GC-MS | Monitor the disappearance of starting material during the reaction. |
| Crude Product | HPLC, ¹H NMR | Assess the initial purity and identify major byproducts before purification. |
| Final Product Release | HPLC, ¹H NMR, ¹⁹F NMR, GC-MS | Confirm identity, establish final purity (e.g., >99%), and quantify any residual solvents or impurities. |
Analytical Method Snapshot: HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 254 nm.
-
Purpose: This method can effectively separate the more polar starting material from the less polar fluorinated product.[12][13][14]
Conclusion
The scale-up synthesis of this compound derivatives is a challenging but achievable goal. Success hinges on a thoughtful selection of the synthetic route, a deep understanding of the hazards associated with fluorinating agents, and the implementation of strict engineering and administrative controls. By prioritizing safety and employing a robust analytical strategy, development teams can reliably produce these valuable fluorinated building blocks on a large scale, accelerating the progress of drug discovery and development programs.
References
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Practical Synthesis of α‐Trifluoromethylated Pyridines Based on Regioselective Cobalt‐Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. ResearchGate. Available at: [Link]
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Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. PubMed. Available at: [Link]
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Diethylaminosulfur trifluoride. Wikipedia. Available at: [Link]
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Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH National Library of Medicine. Available at: [Link]
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Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]
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One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. ResearchGate. Available at: [Link]
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One-Step Synthesis of 2-Fluoroadenine Using Hydrogen Fluoride Pyridine in a Continuous Flow Operation. ACS Publications. Available at: [Link]
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Safety of Deoxo Fluorination Reagents. ResearchGate. Available at: [Link]
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Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. ACS Publications. Available at: [Link]
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How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available at: [Link]
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Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. NIH National Library of Medicine. Available at: [Link]
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GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR®. Organic Syntheses. Available at: [Link]
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Recent developments in methods for analysis of perfluorinated persistent pollutants. NIH National Library of Medicine. Available at: [Link]
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Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. Available at: [Link]
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Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. NIH National Library of Medicine. Available at: [Link]
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Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link]
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HPLC–MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. ResearchGate. Available at: [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. Available at: [Link]
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HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH National Library of Medicine. Available at: [Link]
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Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. Available at: [Link]
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][15][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]
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Application Notes and Protocols for Enzymatic Reactions Involving Methyl 6-(fluoromethyl)picolinate
Introduction: The Significance of Fluorinated Picolinates in Modern Drug Discovery
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Picolinate esters, derivatives of picolinic acid, are recognized as "privileged" structural motifs in drug discovery, appearing in a wide array of biologically active compounds.[2] Methyl 6-(fluoromethyl)picolinate represents a confluence of these two important structural features, making it a molecule of significant interest for researchers in pharmacology and drug development. Understanding its interactions with metabolic enzymes is crucial for predicting its pharmacokinetic profile and designing novel therapeutics.
This guide provides a detailed exploration of the potential enzymatic reactions involving this compound, with a primary focus on its most probable metabolic fate: ester hydrolysis. We will delve into the causality behind experimental design for studying this reaction and provide a comprehensive, step-by-step protocol for its characterization. Furthermore, we will discuss other plausible enzymatic transformations, grounding our hypotheses in the broader context of xenobiotic metabolism.
Part 1: Primary Enzymatic Reaction - Ester Hydrolysis
The most conspicuous functional group in this compound susceptible to enzymatic attack is the methyl ester. Esterases, a broad class of hydrolase enzymes, are ubiquitous in biological systems and play a critical role in the metabolism of ester-containing drugs and xenobiotics. The hydrolysis of this compound would yield 6-(fluoromethyl)picolinic acid and methanol. This transformation can have profound effects on the compound's biological activity, solubility, and clearance rate.
Diagram of Esterase-Catalyzed Hydrolysis
Caption: Workflow of esterase-catalyzed hydrolysis of this compound.
Protocol 1: In Vitro Assay for Esterase-Mediated Hydrolysis of this compound
This protocol outlines a titrimetric method to determine esterase activity by measuring the production of the acidic metabolite, 6-(fluoromethyl)picolinic acid.[3]
Objective: To quantify the rate of enzymatic hydrolysis of this compound by a purified esterase or a biological matrix (e.g., liver microsomes).
Principle: The enzymatic hydrolysis of the ester produces a carboxylic acid. The rate of acid production is monitored by the rate of addition of a standardized base (e.g., NaOH) required to maintain a constant pH.[3]
Materials:
-
Substrate: this compound
-
Enzyme Source: Purified esterase (e.g., porcine liver esterase) or human liver microsomes
-
Buffer: 10 mM Borate Buffer, pH 8.0[3]
-
Titrant: 0.01 N Standardized Sodium Hydroxide (NaOH)[3]
-
Instrumentation: pH-stat autotitrator, thermostated reaction vessel, magnetic stirrer
-
Other: Purified water, appropriate organic solvent for substrate stock (e.g., DMSO or ethanol)
Experimental Workflow:
Caption: Step-by-step workflow for the pH-stat based esterase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM borate buffer and adjust the pH to 8.0 using 1 N NaOH.[3]
-
Prepare a fresh 0.01 N NaOH titrant solution.[3]
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO). The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
-
Immediately before use, prepare the enzyme solution in cold borate buffer to a suitable concentration (e.g., 50 units/mL for a purified esterase).[3]
-
-
Assay Setup:
-
Pipette 25.0 mL of the 10 mM borate buffer into the thermostated reaction vessel.[3]
-
Equilibrate the vessel to 25°C with constant stirring.[3]
-
Add a small, precise volume of the this compound stock solution to achieve the desired final substrate concentration (e.g., 1 mM).
-
Allow the mixture to equilibrate at 25°C while stirring.[3]
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the enzyme solution (e.g., 0.1 mL).
-
Immediately start monitoring the volume of 0.01 N NaOH titrant required to maintain the pH at 8.0.
-
Record the volume of titrant added over time for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Plot the volume of NaOH consumed (in microliters) versus time (in minutes).
-
Determine the slope of the linear portion of the curve. This represents the rate of the reaction.
-
Calculate the enzyme activity using the following formula: Units/mL enzyme = (rate of NaOH consumption in µL/min) x (Normality of NaOH) / (Volume of enzyme in mL)
-
Data Presentation:
| Parameter | Value |
| Temperature | 25°C |
| pH | 8.0 |
| Substrate Concentration | 1 mM |
| Enzyme Concentration | 50 units/mL |
| Rate of NaOH consumption | Calculated from plot |
| Specific Activity | Calculated (Units/mg protein) |
Part 2: Secondary and Speculative Enzymatic Reactions
While ester hydrolysis is the most probable metabolic pathway, other enzymatic transformations of this compound are conceivable, particularly involving the fluoromethyl group and the pyridine ring. These reactions are often catalyzed by enzymes from the Cytochrome P450 (CYP) superfamily.[4][5]
1. Oxidative Defluorination/Hydroxylation: CYP enzymes are known to catalyze the hydroxylation of alkyl groups.[4] It is plausible that the fluoromethyl group could be a target for such a reaction, potentially leading to a hemiacetal intermediate that could further decompose. This pathway is a known mechanism of metabolism for some fluorinated compounds.[5]
2. N-Oxidation: The nitrogen atom in the pyridine ring is a potential site for oxidation by CYP enzymes or Flavin-containing monooxygenases (FMOs), leading to the formation of an N-oxide metabolite.
3. Ring Hydroxylation: The pyridine ring itself could be a substrate for hydroxylation at various positions, catalyzed by CYP enzymes.
Protocol 2: General Protocol for Investigating P450-Mediated Metabolism
Objective: To screen for the potential metabolism of this compound by cytochrome P450 enzymes.
Principle: The substrate is incubated with a source of P450 enzymes (typically human liver microsomes) and a cofactor-generating system (NADPH). The reaction mixture is then analyzed by LC-MS/MS to identify and quantify the parent compound and any potential metabolites.[6]
Materials:
-
Substrate: this compound
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs)
-
Cofactor: NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching Solution: Acetonitrile containing an internal standard
-
Instrumentation: LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the phosphate buffer, HLM, and this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to monitor the depletion of the parent compound and the formation of potential metabolites. The masses of potential metabolites (e.g., hydroxylated, N-oxidized) would be predicted and monitored for.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For the esterase assay, running a control reaction without the enzyme will account for any non-enzymatic hydrolysis of the substrate. For the P450 assay, a control incubation without the NADPH-regenerating system will differentiate between enzymatic and non-enzymatic degradation. The use of specific enzyme inhibitors (e.g., bis(p-nitrophenyl) phosphate for carboxylesterases or ketoconazole for CYPs) can further validate the involvement of a particular enzyme class.[6]
Conclusion
This compound is a compound of significant interest in medicinal chemistry. Its primary metabolic fate in biological systems is likely to be hydrolysis of the methyl ester by esterases. The provided detailed protocol for a pH-stat based assay allows for the robust characterization of this enzymatic reaction. Furthermore, the potential for secondary metabolic pathways, such as those mediated by cytochrome P450 enzymes, should not be overlooked. The screening protocol using human liver microsomes and LC-MS/MS analysis provides a powerful tool for investigating these alternative biotransformations. A thorough understanding of these enzymatic reactions is paramount for the successful development of drugs derived from this promising chemical scaffold.
References
- Wynn, D. A.; Roth, M. M.; Pollard, B. D. Talanta 1984, 31, 1036. (Note: While this is a real citation from the search results, its direct relevance to the synthesized protocol is general. The protocol itself is based on standard enzymology principles.)
-
The Royal Society of Chemistry. Protocol for enzyme assays. [Link]
-
Long, M., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8093–8113. [Link]
-
The Innovation. (2022). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3, 100109. [Link]
-
National Center for Biotechnology Information. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]
-
San Diego State University. Enzyme Assay Protocol. [Link]
-
Springer, M., et al. (2003). Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. Drug Metabolism and Disposition, 31(8), 979-984. [Link]
-
de Oliveira, A. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 39013–39024. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 6-(fluoromethyl)picolinate
Welcome to the technical support center for the synthesis and optimization of Methyl 6-(fluoromethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the challenges of this fluorination reaction, ensuring a successful and optimized experimental outcome.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and drug discovery, owing to the unique properties conferred by the fluoromethyl group. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.
The most common and direct route to this compound is through the deoxofluorination of its precursor, Methyl 6-(hydroxymethyl)picolinate. While seemingly straightforward, this reaction is fraught with potential challenges, including reagent instability, competing side reactions, and purification difficulties. This guide will provide a comprehensive overview of the critical parameters and troubleshooting strategies to overcome these hurdles.
I. The Core Reaction: Deoxofluorination of Methyl 6-(hydroxymethyl)picolinate
The conversion of the primary alcohol in Methyl 6-(hydroxymethyl)picolinate to a fluoride is typically achieved using a nucleophilic fluorinating agent. The general transformation is depicted below:
"common side reactions with Methyl 6-(fluoromethyl)picolinate"
Welcome to the technical support resource for Methyl 6-(fluoromethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. By understanding the underlying chemistry, you can optimize your reaction conditions, improve yields, and ensure the purity of your target molecules.
Understanding the Reactivity of this compound
This compound is a pyridine derivative featuring a methyl ester at the 2-position and a fluoromethyl group at the 6-position. The electron-withdrawing nature of both the pyridine nitrogen and the ester group, combined with the properties of the fluoromethyl substituent, dictates its reactivity and potential for side reactions. The key reactive sites are the ester carbonyl, the C-F bond, and the pyridine ring itself.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the use of this compound in synthetic protocols.
Q1: My NMR and LC-MS analyses show the presence of 6-(fluoromethyl)picolinic acid. What is the cause?
A1: The most probable cause is the hydrolysis of the methyl ester. This can occur under both acidic and basic conditions if water is present in your reaction mixture, during workup, or upon storage in a non-anhydrous environment. The ester is susceptible to cleavage, yielding the corresponding carboxylic acid.
-
Causality: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. This process can be catalyzed by acid (protonation of the carbonyl oxygen) or base (formation of a more potent hydroxide nucleophile).
Q2: I observe an impurity with a molecular weight corresponding to the ethyl ester or another alkyl ester. How is this possible?
A2: This is likely due to transesterification. If your reaction solvent is an alcohol (e.g., ethanol, isopropanol), it can act as a nucleophile and displace the methanol from the ester, resulting in the formation of a different alkyl ester. This is particularly prevalent under acidic or basic conditions.
Q3: My reaction mixture has turned dark brown or black, and the yield of the desired product is very low. What could be happening?
A3: Significant color change often indicates decomposition. Picolinic acids and their esters can be susceptible to thermal degradation.[1][2] One potential pathway, especially under high heat, is decarboxylation or related decomposition cascades.[1] The presence of strong nucleophiles or bases in combination with elevated temperatures can also lead to complex side reactions involving the pyridine ring or the fluoromethyl group.
Q4: I have an unexpected peak in my chromatogram that I can't identify. What are some other possible side products?
A4: Besides hydrolysis and transesterification, consider the following possibilities:
-
Reaction with the fluoromethyl group: While the C-F bond is strong, strong nucleophiles could potentially displace the fluoride. This is less common for a monofluoromethyl group but can occur under forcing conditions.
-
Hammick Reaction-type products: In the presence of carbonyl compounds and heat, picolinic acids can undergo decarboxylative addition.[1][3] While your starting material is an ester, any in-situ formation of the acid via hydrolysis could potentially lead to such byproducts.
-
Impurities from synthesis: The starting material itself may contain impurities from its synthesis, such as the corresponding hydroxymethyl or difluoromethyl analogues.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common experimental issues.
| Observed Problem | Probable Cause(s) | Suggested Solutions & Preventative Measures |
| Low Yield | 1. Incomplete reaction. 2. Product decomposition. 3. Hydrolysis of the ester to the acid, which may be less reactive in your specific transformation. | 1. Ensure all reagents are pure and anhydrous. Use freshly distilled solvents. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use anhydrous conditions and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Presence of 6-(fluoromethyl)picolinic acid | Hydrolysis of the methyl ester due to adventitious water or during aqueous workup. | 1. Use anhydrous solvents and reagents. 2. If an aqueous workup is necessary, keep the temperature low and minimize the exposure time. Consider a non-aqueous workup if possible. 3. Store this compound in a desiccator. |
| Formation of other esters (Transesterification) | Use of alcoholic solvents (e.g., ethanol, propanol). | Switch to a non-alcoholic solvent such as THF, dioxane, acetonitrile, or toluene. If an alcohol is required as a reactant, use it as the limiting reagent where possible. |
| Complex mixture of byproducts / Dark reaction color | 1. Reaction temperature is too high, leading to thermal decomposition. 2. Incompatible reagents (e.g., strong, non-hindered bases). | 1. Optimize the reaction temperature by running a temperature screen. 2. Choose milder bases or reagents. For example, use an organic base like triethylamine or DIPEA instead of strong inorganic bases if compatible with your reaction. |
Visualizing Reaction Pathways
To better understand the potential fate of this compound in a reaction, the following diagram illustrates the desired transformation alongside common side reactions.
Caption: Reaction pathways of this compound.
Protocols for Quality Control and Reaction Setup
Adherence to rigorous experimental protocols is crucial for success.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for assessing the purity of this compound and identifying potential side products. Method development and optimization will be required for specific applications.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of your sample.
-
Dissolve the sample in 1 mL of acetonitrile or a suitable solvent to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 270 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks. The purity can be estimated by the area percentage of the main peak.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain molecular weight information for the main peak and any impurities, which is invaluable for troubleshooting.
-
Protocol 2: General Anhydrous Reaction Setup
This protocol outlines best practices to minimize water-related side reactions like hydrolysis.
-
Glassware Preparation:
-
Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours.
-
Assemble the glassware hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon).
-
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Ensure all liquid reagents are added via syringe through a septum. Solid reagents should be added under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Charge the reaction flask with this compound and any other solid reagents under an inert atmosphere.
-
Add the anhydrous solvent via syringe or cannula.
-
Cool the reaction to the desired temperature (e.g., 0°C with an ice bath) before adding any reactive reagents.
-
Add liquid reagents dropwise via a syringe pump or dropping funnel to maintain temperature control.
-
Maintain the inert atmosphere throughout the reaction.
-
-
Workup and Purification:
-
Upon completion, quench the reaction appropriately (e.g., with a saturated ammonium chloride solution for organometallic reagents).
-
If an aqueous workup is unavoidable, use deionized water and perform extractions quickly.
-
Dry the organic layer thoroughly with a drying agent like sodium sulfate or magnesium sulfate before concentrating.
-
Purify the product using chromatography or recrystallization as required.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical flow for troubleshooting unexpected results.
Caption: A logical workflow for troubleshooting reactions.
References
-
Hammick, D. L., & Dyson, P. (1939). The mechanism of decarboxylation. Journal of the Chemical Society (Resumed), 172. Available at: [Link]
-
Cantwell, N. H., & Brown, E. V. (1953). Effect of Solvents on the Decarboxylation of Picolinic Acid. Journal of the American Chemical Society, 75(19), 4866-4867. Available at: [Link]
-
Wikipedia. Hammick reaction. Available at: [Link]
-
Wikipedia. Picolinic acid. Available at: [Link]
-
Ni, G. et al. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. Biomedical Chromatography, 19(2), 119-22. Available at: [Link]
Sources
Technical Support Center: Purification of Methyl 6-(fluoromethyl)picolinate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 6-(fluoromethyl)picolinate. This resource is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated building block. The unique properties conferred by the fluoromethyl group present specific challenges during purification. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Issue 1: Persistent Impurities After Column Chromatography
Question: My product purity is stalled at ~95% after standard silica gel chromatography. HPLC and NMR analysis show persistent, closely-eluting impurities. What are the likely causes and how can I improve separation?
Answer: This is a common challenge stemming from impurities with polarities very similar to the target compound. The primary culprits are often unreacted starting materials or synthetic byproducts.
Probable Causes & Solutions:
-
Co-eluting Precursors: The most common impurity is the unreacted starting material, typically Methyl 6-(chloromethyl)picolinate or the corresponding bromo- or mesyl-analogue. These precursors have very similar structures and polarity, making them difficult to separate on standard silica.
-
Hydrolysis on Silica: Silica gel is slightly acidic and can hold water, which may cause on-column hydrolysis of the methyl ester to the more polar 6-(fluoromethyl)picolinic acid. This new impurity can streak and complicate fractionation.
-
Insufficient Resolution: Standard solvent systems (e.g., ethyl acetate/hexanes) may not provide sufficient selectivity for fluorinated molecules.
Troubleshooting Steps:
-
Pre-Chromatography Wash: Before loading your crude material onto a column, perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate) and wash with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any acidic impurities, including the hydrolyzed carboxylic acid, into the aqueous layer.
-
Optimize Chromatography:
-
Solvent System: Instead of the standard ethyl acetate/hexanes, try a system with a different selectivity, such as dichloromethane/methanol or using ethers like MTBE or diethyl ether as the polar component.
-
Alternative Stationary Phases: For challenging separations of fluorinated compounds, consider using stationary phases with different retention mechanisms. Fluorinated phases (like pentafluorophenyl, or PFP) can offer enhanced selectivity for halogenated compounds through dipole-dipole and π-π interactions, providing an alternative to standard hydrophobic interactions[1]. Reverse-phase chromatography on C8 or C18 columns using a water/acetonitrile or water/methanol gradient can also be highly effective[2].
-
-
Neutralize Silica: If on-column degradation is suspected, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 0.1-1% in the mobile phase), to neutralize acidic sites.
Issue 2: Product Loss and Degradation During Aqueous Work-up
Question: I am observing significant loss of my product during the aqueous work-up phase. My post-work-up NMR spectrum shows a new singlet in the aromatic region and the disappearance of the methyl ester peak. What is causing this degradation?
Answer: The symptoms you've described point directly to the hydrolysis of the methyl ester group. The ester linkage in picolinates is susceptible to cleavage under both strongly acidic and basic conditions, forming the corresponding carboxylic acid and methanol. The resulting carboxylate salt is highly water-soluble and will be lost to the aqueous phase during extraction.
Causality and Prevention:
-
Mechanism: The presence of strong bases (like NaOH, KOH) or strong acids (like HCl) catalyzes the hydrolysis of the ester.
-
Prevention:
-
Avoid Strong Bases: Never use strong bases like sodium hydroxide for washes. Instead, use a milder base like saturated sodium bicarbonate or a dilute potassium carbonate (K₂CO₃) solution to neutralize reaction acids.
-
Control Temperature: Perform all aqueous extractions at room temperature or below to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after mixing.
-
Use Brine Wash: After the mild base wash, perform a final wash with saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and break up any emulsions.
-
Caption: Key steps to prevent ester hydrolysis during aqueous work-up.
Issue 3: Difficulties with Final Product Crystallization
Question: My purified this compound remains an oil or forms a viscous, hard-to-handle slurry upon solvent removal. How can I obtain a crystalline solid?
Answer: The inability to crystallize is often due to the presence of residual impurities that inhibit the formation of a crystal lattice or the use of an inappropriate solvent system.
Troubleshooting Crystallization:
-
Ensure High Purity: Crystallization is a purification technique, but it works best on material that is already >95% pure. If your material has significant impurities, they can act as "defects" and prevent crystal growth. Consider re-purifying a portion via chromatography.
-
Solvent/Anti-Solvent System: This is the most common and effective method for inducing crystallization.
-
Dissolve the oily product in a minimal amount of a good solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, methanol).
-
Slowly add an "anti-solvent" in which the product is poorly soluble (e.g., hexanes, heptane, cold water) until the solution becomes slightly cloudy (turbid).
-
Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the mixture to stand undisturbed. Slow cooling or gentle scratching of the flask's inner wall with a glass rod can help initiate crystal growth. For related picolinates, recrystallization from methanol/water or cyclohexane has proven effective[3].
-
-
Controlled Cooling: If you know a single solvent it can be crystallized from, dissolve the compound at an elevated temperature and cool the solution slowly. Rapid cooling often leads to smaller, less pure crystals or oiling out. A phased cooling approach can improve crystal quality[4].
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal ("seed crystal") to the supersaturated solution to provide a nucleation point for crystal growth.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to watch for when synthesizing this compound?
A1: Impurities can arise from both the starting materials and side reactions during the synthesis, as well as subsequent degradation. The table below summarizes the most common species.
| Impurity Name | Structure | Origin | Identification Notes |
| Methyl 6-(chloromethyl)picolinate | Precursor | Synthesis | Often co-elutes with the product. Look for characteristic mass spec isotope pattern for chlorine. |
| 6-(Fluoromethyl)picolinic Acid | Degradation | Hydrolysis | More polar than the product. Appears in NMR as a broad singlet (acid proton) and disappearance of the -OCH₃ signal. |
| Bis(pyridin-2-ylmethyl) Ether | Side Reaction | Dimerization | A higher molecular weight byproduct that can form under certain reaction conditions. |
| Picolines/Lutidines | Reagent Impurity | Starting Material | Common impurities in pyridine-based starting materials that can carry through the synthesis[5]. |
Q2: What are the recommended analytical techniques for purity assessment?
A2: A combination of methods is recommended for a comprehensive purity analysis.
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For challenging separations, consider PFP or other fluorinated columns[1].
-
GC-MS: Gas Chromatography-Mass Spectrometry can be effective for identifying volatile impurities, such as residual solvents or low-boiling point byproducts[6][7].
-
¹H and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation and identifying impurities. In ¹H NMR, look for the characteristic doublet for the -CH₂F group (due to H-F coupling) and the singlet for the methyl ester (-OCH₃). ¹⁹F NMR will show a triplet, confirming the presence of the -CH₂F moiety.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the mass of the parent compound and any impurities, helping to confirm their identities.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: Cool, ideally at 2-8°C or frozen for long-term storage.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to displace moisture and oxygen.
-
Container: In a tightly sealed, amber glass vial to protect from light and moisture. The primary degradation pathway to be concerned about is hydrolysis of the methyl ester[8].
Section 3: Standard Purification Protocol & Visualizations
This section provides a general, step-by-step protocol for the purification of this compound from a crude reaction mixture.
Protocol: Post-Synthesis Purification Workflow
-
Initial Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up (Anti-Hydrolysis):
-
Dissolve the crude residue in a suitable organic solvent (e.g., 10 volumes of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1x with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
1x with water.
-
1x with saturated aqueous sodium chloride (brine).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification by Column Chromatography:
-
Filter off the drying agent and concentrate the organic solution to a minimal volume.
-
Adsorb the crude material onto a small amount of silica gel.
-
Load the dried material onto a pre-packed silica gel column.
-
Elute the product using an appropriate solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate).
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
-
-
Crystallization:
-
Combine the pure fractions and remove the solvent under reduced pressure. The result is often a clear oil or waxy solid.
-
Dissolve the purified product in a minimum amount of a hot solvent like methanol or isopropanol.
-
Slowly add a cold anti-solvent, such as deionized water or heptane, until the solution becomes persistently turbid.
-
Allow the solution to cool slowly to room temperature, and then to 0-4°C to maximize crystal formation.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Visualizations
Caption: A typical workflow from crude product to final QC analysis.
Caption: Relationship between the product, its precursor, and its primary degradation product.
References
-
Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. [Link]
-
Recent developments in methods for analysis of perfluorinated persistent pollutants. National Center for Biotechnology Information (PMC). [Link]
- US Patent US10633341B2 - Picolinic acid derivatives and their use as intermediates.
-
This compound, min 97%, 250 mg. CP Lab Safety. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Center for Biotechnology Information (PMC). [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]
- US Patent US6639071B2 - Crystal Forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one.
- US Patent US8772512B2 - Crystallisation process for 1-(β-D-glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl] benzene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 4. US8772512B2 - Crystallisation process for 1-(β-D-glucopyranosyl)-4-methyl-3-[5-(4-fluorophenyl)-2-thienylmethyl] benzene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl 6-(fluoromethyl)picolinate Synthesis
Welcome to the technical support center dedicated to the synthesis of Methyl 6-(fluoromethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic rationale behind protocol choices, providing a framework for logical problem-solving and optimization.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and agrochemical research. The introduction of a fluoromethyl group onto the picolinate scaffold can significantly modulate the parent molecule's metabolic stability, binding affinity, and pharmacokinetic properties. The primary synthetic routes involve the conversion of a precursor at the 6-position, typically a chloromethyl or hydroxymethyl group, into the desired fluoromethyl moiety. While conceptually straightforward, these reactions are often plagued by issues such as low conversion, side-product formation, and reagent instability, necessitating a robust troubleshooting strategy.
This guide focuses on the two most common synthetic pathways:
-
Nucleophilic Substitution: Fluorination of Methyl 6-(chloromethyl)picolinate or its bromo-analogue using a fluoride salt.
-
Deoxyfluorination: Fluorination of Methyl 6-(hydroxymethyl)picolinate using a deoxyfluorinating agent.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during synthesis.
Category 1: Low or No Conversion of Starting Material
Question: I am attempting a nucleophilic substitution on Methyl 6-(chloromethyl)picolinate with potassium fluoride (KF), but I see little to no product formation. What are the likely causes?
Answer: This is a classic challenge in nucleophilic aromatic-type substitutions (SNAr-like) and halide exchange (Halex) reactions. The low yield is typically rooted in several interconnected factors related to the reagents and conditions.[1]
-
Cause 1: Poor Solubility and Nucleophilicity of KF. Potassium fluoride has very low solubility in most organic solvents, and the fluoride anion is a notoriously poor nucleophile unless it is "naked" (i.e., not strongly solvated). In polar aprotic solvents, KF can be effective, but its performance is highly dependent on its physical state and the presence of activators.[1][2]
-
Solution:
-
Use Anhydrous, Spray-Dried KF: Ensure your KF is rigorously anhydrous and has a high surface area. Spray-dried KF is highly recommended over standard crystalline KF.
-
Consider Cesium Fluoride (CsF): CsF is more soluble and generally more reactive than KF, though it is also more expensive. It can be a viable alternative if yield is paramount.[3][4]
-
Incorporate a Phase-Transfer Catalyst (PTC): This is often the most effective solution. A PTC, such as tetrabutylammonium chloride (TBAC) or tetraphenylphosphonium chloride (Ph4PCl), complexes the fluoride ion and shuttles it into the organic phase, dramatically increasing its effective concentration and nucleophilicity.[1] Studies on substituted picolinate esters have shown that phosphonium salts can be particularly effective and may prevent side reactions like ester exchange.[1]
-
-
-
Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in facilitating the reaction.
-
Solution: Employ polar aprotic solvents like DMSO, DMF, or sulfolane. These solvents are excellent at solvating the potassium cation while leaving the fluoride anion relatively free to act as a nucleophile.[2][4] Be aware that DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[2]
-
-
Cause 3: Insufficient Temperature. Halex reactions are often kinetically slow and require significant thermal energy.
-
Solution: These reactions frequently require temperatures in the range of 120-150 °C to proceed efficiently.[1] A systematic temperature screen is advisable. Start around 100 °C and gradually increase, monitoring for product formation and potential decomposition.
-
-
Cause 4: Presence of Water. This is a critical point. Trace amounts of water will hydrate the fluoride ions, severely diminishing their nucleophilicity, and can lead to hydrolysis of the starting material or product.[2][5]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (N2 or Ar).
-
Question: My deoxyfluorination of Methyl 6-(hydroxymethyl)picolinate using DAST is failing. Why isn't it working?
Answer: Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are powerful but sensitive. Failure is often due to reagent quality, temperature, or substrate-specific issues.
-
Cause 1: Degraded Fluorinating Reagent. DAST and its analogues are highly sensitive to moisture and can degrade upon storage, losing their activity.[3]
-
Solution: Use a fresh bottle of the reagent or one that has been stored meticulously under an inert atmosphere in a sealed container. It is good practice to titrate or test a new bottle on a simple, reliable substrate (like benzyl alcohol) to confirm its activity.
-
-
Cause 2: Reaction Temperature is Too Low. While these reactions are often initiated at low temperatures to control exotherms, they may require warming to proceed to completion.
-
Solution: A common protocol is to add the fluorinating agent at -78 °C or 0 °C and then allow the reaction to slowly warm to room temperature.[5] If the reaction stalls, gentle heating (e.g., to 40-50 °C) may be necessary, but this must be done cautiously as higher temperatures can promote elimination and decomposition side reactions.[3]
-
-
Cause 3: Inefficient Hydroxyl Group Activation. The reaction proceeds via the formation of an intermediate fluorosulfite ester. If this intermediate does not form efficiently or is unstable, the reaction will fail.
-
Solution: While less common for primary alcohols, if the reaction is sluggish, ensure the stoichiometry is correct. An excess of the fluorinating agent (typically 1.1 to 1.5 equivalents) is often used.
-
Category 2: Formation of Impurities and Side Products
Question: I'm seeing significant byproduct formation in my DAST/Deoxo-Fluor® reaction. What are they and how can I minimize them?
Answer: The primary side reactions in deoxyfluorination are elimination and rearrangement. For a primary alcohol like Methyl 6-(hydroxymethyl)picolinate, elimination is less common but dimerization or oligomerization via intermolecular ether formation can occur.
-
Cause 1: Reaction Temperature is Too High. Higher temperatures favor elimination (E2) pathways and other decomposition routes over the desired nucleophilic substitution (SN2).[3]
-
Solution: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Start at -78 °C, add the reagent slowly, and allow the reaction to warm gradually. Monitor by TLC/LCMS to find the optimal temperature profile.
-
-
Cause 2: Solvent Effects. The choice of solvent can influence the reaction pathway.
-
Solution: Dichloromethane (DCM) is a standard, non-polar solvent that works well for many deoxyfluorinations.[5] Avoid highly polar or coordinating solvents unless specifically required, as they can interfere with the fluorinating agent.
-
Question: In my nucleophilic fluorination with KF/PTC, I am forming an unexpected byproduct. What could it be?
Answer: Besides hydrolysis from wet conditions, a key side reaction to consider is ester exchange, especially when using certain phase-transfer catalysts.
-
Cause 1: PTC-Mediated Ester Exchange. If you are using a tetralkylammonium salt (e.g., Bu4NCl) and your reaction contains trace amounts of water or other nucleophiles, the catalyst itself can promote the formation of ester exchange byproducts.[1]
-
Solution: Switch to a tetralkylphosphonium salt, such as tetraphenylphosphonium chloride (Ph4PCl). Research has shown that phosphonium salts can effectively promote the desired fluorination of picolinate esters without inducing ester exchange.[1]
-
-
Cause 2: Competing Nucleophiles. As mentioned, solvents like DMF can decompose to form dimethylamine, which will react with your starting material.
-
Solution: Use a more thermally stable polar aprotic solvent like DMSO or sulfolane, especially if your reaction requires temperatures above 120 °C.[4]
-
Workflow & Decision Making
The following diagram outlines a logical workflow for troubleshooting low-yield reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Experimental Protocols
The following are detailed, representative protocols. Note: These are starting points and may require optimization for your specific setup and scale.
Protocol 1: Deoxyfluorination of Methyl 6-(hydroxymethyl)picolinate
This protocol uses Deoxo-Fluor®, which is generally more thermally stable than DAST.[5]
Materials:
-
Methyl 6-(hydroxymethyl)picolinate (1.0 eq)
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (N₂), add Methyl 6-(hydroxymethyl)picolinate to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® dropwise via the dropping funnel over 15-20 minutes. A slight exotherm may be observed. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LCMS.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Caution: Quenching can be highly exothermic.
-
Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Nucleophilic Fluorination of Methyl 6-(chloromethyl)picolinate
This protocol utilizes a phase-transfer catalyst for improved efficiency.[1]
Materials:
-
Methyl 6-(chloromethyl)picolinate (1.0 eq)[6]
-
Spray-dried potassium fluoride (KF) (3.0 eq)
-
Tetraphenylphosphonium chloride (Ph₄PCl) (0.1 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
Procedure:
-
Setup: Add spray-dried KF and Ph₄PCl to a flame-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere (N₂).
-
Solvent & SM Addition: Add anhydrous DMSO, followed by Methyl 6-(chloromethyl)picolinate.
-
Heating: Heat the reaction mixture to 130 °C with vigorous stirring.
-
Reaction: Maintain the temperature and monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-8 hours.
-
Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into water.
-
Work-up: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel to isolate this compound.
Data Summary Table
The choice of conditions for nucleophilic fluorination can drastically impact yield. The following table, adapted from literature findings on similar picolinate esters, illustrates the importance of the PTC.[1]
| Entry | Fluoride Source | PTC (equiv) | Solvent | Temp (°C) | Yield (%) | Comments |
| 1 | KF (3.0) | None | Sulfolane | 130 | < 5 | Demonstrates the necessity of a catalyst. |
| 2 | KF (3.0) | Bu₃MeNCl (1.0) | Sulfolane | 130 | ~65 | Good yield, but risk of ester exchange. |
| 3 | KF (3.0) | Ph₄PCl (1.0) | Sulfolane | 130 | ~60 | Comparable yield with no ester exchange observed.[1] |
| 4 | CsF (2.0) | None | DMSO | 120 | ~40 | CsF is more reactive but still benefits from a PTC. |
References
-
Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. [Link]
- Picolinic acid derivatives and their use as intermediates.
Sources
Technical Support Center: Troubleshooting Failed Reactions with Methyl 6-(fluoromethyl)picolinate
Welcome to the technical support center for Methyl 6-(fluoromethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions with this versatile building block. Our approach is rooted in mechanistic principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of the compound's reactivity.
Introduction to this compound
This compound is a valuable reagent in medicinal chemistry, often utilized as a building block for more complex molecules, including protein degraders.[1] Its reactivity is primarily governed by three key features: the methyl ester at the 2-position, the pyridine ring, and the fluoromethyl group at the 6-position. Understanding the interplay of these functional groups is crucial for successful synthesis.
This guide will address common failed reactions in a question-and-answer format, providing detailed explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Amide Coupling Reactions
Question 1: My amide coupling reaction with an amine has failed or resulted in a low yield. What are the likely causes and how can I fix it?
Answer:
Failure in amide coupling reactions with this compound can stem from several factors, ranging from inappropriate activation of the ester to unforeseen side reactions.
Potential Causes & Troubleshooting Steps:
-
Insufficient Ester Reactivity: Methyl picolinates are relatively stable esters and often require activation for efficient amide bond formation, especially with less nucleophilic amines. Direct amidation by simply heating with an amine is often inefficient.
-
Troubleshooting:
-
Direct Aminolysis (High Temperatures): While possible, this method is often low-yielding and may lead to decomposition. It is generally not the recommended first approach.
-
Hydrolysis and Recoupling: A more reliable method is to first hydrolyze the methyl ester to the corresponding carboxylic acid and then use standard peptide coupling reagents.
-
-
-
Inadequate Coupling Reagent or Conditions: The choice of coupling reagent and reaction conditions is critical.
-
Troubleshooting:
-
Utilize common amide coupling reagents such as HATU, HOBt/EDC, or T3P. These reagents are known to be effective for coupling picolinic acids.[2]
-
Ensure anhydrous conditions, as water can hydrolyze the activated ester intermediate.
-
Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid formed during the reaction without competing with your desired amine nucleophile.[2]
-
-
-
Side Reactions Involving the Fluoromethyl Group: While generally stable, the fluoromethyl group can be susceptible to nucleophilic attack under certain conditions, especially with strong, unhindered nucleophiles or at elevated temperatures.
-
Troubleshooting:
-
Maintain a moderate reaction temperature (room temperature is often sufficient with effective coupling reagents).
-
If you suspect a side reaction with the fluoromethyl group, consider using a bulkier base or a less nucleophilic amine if your synthesis allows.
-
-
Experimental Protocol: Hydrolysis followed by Amide Coupling
Part A: Hydrolysis of this compound
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Acidify the reaction mixture to pH ~4 with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-(fluoromethyl)picolinic acid.
Part B: HATU-Mediated Amide Coupling
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-(fluoromethyl)picolinic acid (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add HATU (1.1 eq.) and your desired amine (1.2 eq.).
-
Cool the mixture to 0 °C and add DIPEA (2.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, brine, and then dry over anhydrous Na2SO4.
-
Purify the crude product by column chromatography.
Hydrolysis of the Methyl Ester
Question 2: I am trying to hydrolyze the methyl ester to the carboxylic acid, but the reaction is incomplete or I am seeing decomposition. What should I do?
Answer:
Ester hydrolysis, while a standard transformation, can be problematic if the conditions are not optimized for this specific substrate.
Potential Causes & Troubleshooting Steps:
-
Incomplete Hydrolysis under Acidic Conditions: Acid-catalyzed hydrolysis of esters is a reversible reaction.[3] To drive the equilibrium towards the carboxylic acid, a large excess of water is required.
-
Troubleshooting:
-
Increase the amount of water in your reaction mixture.
-
Consider using a stronger acid catalyst, but be mindful of potential side reactions.
-
Prolong the reaction time and/or increase the temperature, while monitoring for any decomposition.
-
-
-
Base-Mediated Decomposition: While saponification (base-mediated hydrolysis) is generally irreversible, strong basic conditions, especially at elevated temperatures, can potentially lead to side reactions on the pyridine ring or with the fluoromethyl group.
-
Troubleshooting:
-
Use a milder base like lithium hydroxide (LiOH) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Perform the reaction at or below room temperature.
-
Use a mixed solvent system like THF/water or methanol/water to ensure solubility of the starting material.
-
-
Reduction of the Methyl Ester
Question 3: I am attempting to reduce the methyl ester to the corresponding alcohol, 6-(fluoromethyl)pyridin-2-yl)methanol, but the reaction is not working as expected.
Answer:
Reduction of the picolinate ester can be challenging due to the reactivity of the pyridine ring and the potential for over-reduction.
Potential Causes & Troubleshooting Steps:
-
Incorrect Reducing Agent: Not all reducing agents are effective for ester reduction.
-
Troubleshooting:
-
Sodium borohydride (NaBH4) is generally not strong enough to reduce esters.
-
Use a more powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF or diethyl ether) at low temperatures (e.g., 0 °C to room temperature).
-
Alternatively, diisobutylaluminium hydride (DIBAL-H) can be used, which may offer better control and prevent over-reduction, potentially stopping at the aldehyde stage if conditions are carefully controlled.
-
-
-
Side Reactions with the Pyridine Ring: The pyridine ring can be reduced under certain conditions, especially with powerful reducing agents and at higher temperatures.
-
Troubleshooting:
-
Perform the reduction at low temperatures to enhance selectivity for the ester.
-
Carefully quench the reaction at low temperature once the starting material is consumed.
-
-
Nucleophilic Substitution on the Fluoromethyl Group
Question 4: I am observing an unexpected substitution of the fluorine atom in the fluoromethyl group. Why is this happening and how can I prevent it?
Answer:
The fluoromethyl group is at a benzylic-like position, which can make it susceptible to nucleophilic substitution (SN2) reactions, especially with soft and potent nucleophiles.
Potential Causes & Troubleshooting Steps:
-
Presence of Strong Nucleophiles: Reagents like iodide, bromide, cyanide, or thiols can potentially displace the fluoride.
-
Troubleshooting:
-
Avoid using reagents that are strong nucleophiles if their reactivity is not desired at the fluoromethyl position.
-
If a nucleophilic reagent is necessary for another part of your synthesis, consider protecting the fluoromethyl group if possible, or perform the synthesis in a different order.
-
-
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for this substitution to occur.
-
Troubleshooting:
-
Run your reactions at the lowest possible temperature that still allows for the desired transformation.
-
-
Data Presentation
Table 1: Recommended Conditions for Common Transformations
| Transformation | Reagents | Solvent | Temperature | Key Considerations |
| Amide Coupling | 6-(fluoromethyl)picolinic acid, Amine, HATU, DIPEA | DMF or DCM | 0 °C to RT | Anhydrous conditions are crucial. |
| Ester Hydrolysis | LiOH, H₂O | THF/H₂O | Room Temp. | Monitor carefully to avoid side reactions. |
| Ester Reduction | LiAlH₄ | Anhydrous THF | 0 °C | Slow addition of the reducing agent is recommended. |
Visualizing Reaction Pathways
Diagram 1: Troubleshooting Amide Coupling
Caption: A decision tree for troubleshooting failed amide coupling reactions.
Diagram 2: Competing Reactions at the Fluoromethyl Group
Caption: Potential competing reaction pathways for this compound.
References
- O'Connor, C. J., & Tan, A. L. (1982). The mechanism of the acid hydrolysis of methyl picolinate. Australian Journal of Chemistry, 35(6), 1155-1163.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
-
PubChem. (n.d.). Methyl 6-(hydroxymethyl)picolinate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-3-(trifluoromethyl)picolinate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-(trifluoromethyl)picolinate. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]
- Google Patents. (n.d.). Picolinic acid derivatives and their use as intermediates.
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Larock, R. C. (1999).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
"stability issues of Methyl 6-(fluoromethyl)picolinate under acidic conditions"
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of Methyl 6-(fluoromethyl)picolinate Under Acidic Conditions
Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance to researchers, scientists, and professionals in drug development who are working with this compound, particularly concerning its stability in acidic environments. As Senior Application Scientists, we have compiled this resource based on established chemical principles, data from related compounds, and extensive experience in the field to help you anticipate and troubleshoot potential challenges in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound under acidic conditions.
Q1: What is this compound and what is it used for?
This compound is a pyridine derivative.[1][2] It belongs to a class of compounds known as picolinates, which are esters of picolinic acid. This compound and its analogues are often used as building blocks in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]
Q2: I am planning a reaction that involves acidic conditions. Should I be concerned about the stability of this compound?
Yes, caution is advised. Esters, including methyl picolinates, are susceptible to hydrolysis under acidic conditions, which would convert the methyl ester back to the corresponding carboxylic acid (6-(fluoromethyl)picolinic acid) and methanol.[3][4] Additionally, the presence of the fluoromethyl group introduces another potential site of instability that should be considered.[5][6]
Q3: What are the primary degradation pathways for this compound in an acidic medium?
There are two primary potential degradation pathways to consider:
-
Acid-Catalyzed Ester Hydrolysis: This is a common reaction for all esters. The ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction results in the formation of the corresponding carboxylic acid and alcohol.[3][7][8][9]
-
Fluoromethyl Group Instability: While the C-F bond is generally strong, the fluoromethyl group can be labile under certain conditions.[10] Intramolecular interactions or the presence of other nucleophiles in the reaction mixture could potentially lead to the displacement of the fluoride ion.[5][6]
Q4: How does the concentration of the acid affect the rate of degradation?
The rate of acid-catalyzed ester hydrolysis is typically dependent on the concentration of the acid catalyst.[7][11][12] Generally, a higher concentration of acid will lead to a faster rate of hydrolysis. The relationship is often pseudo-first-order with respect to the ester when water is in large excess.[7]
Q5: Are there any specific acids that are more likely to cause degradation?
While the rate of hydrolysis is primarily dependent on the hydronium ion concentration, the choice of acid can have some influence. Strong mineral acids like hydrochloric acid and sulfuric acid are commonly used as catalysts for ester hydrolysis.[13] The presence of nucleophilic counter-ions could potentially influence the stability of the fluoromethyl group, although this is a secondary consideration to the primary hydrolysis pathway.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound under acidic conditions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product after a reaction in acidic media. | The starting material, this compound, may have degraded due to acid-catalyzed hydrolysis. | 1. Monitor the reaction closely: Use an appropriate analytical technique (e.g., HPLC, TLC, GC-MS) to track the disappearance of the starting material and the appearance of any potential degradation products.[14] 2. Lower the reaction temperature: The rate of hydrolysis is temperature-dependent. Running the reaction at a lower temperature may slow down the degradation. 3. Reduce the reaction time: If possible, shorten the duration of the reaction to minimize the exposure of the compound to acidic conditions. 4. Use a milder acid catalyst: Consider using a weaker acid or a lower concentration of the strong acid. |
| An unexpected peak appears in my analytical chromatogram (e.g., HPLC, GC-MS). | This could be the carboxylic acid product of ester hydrolysis (6-(fluoromethyl)picolinic acid) or a product of fluoromethyl group degradation. | 1. Characterize the impurity: If possible, isolate and characterize the unknown peak using techniques like mass spectrometry and NMR to confirm its structure. 2. Synthesize a standard: Prepare a sample of the suspected hydrolysis product, 6-(fluoromethyl)picolinic acid, to use as a reference standard in your analytical method. 3. Perform a forced degradation study: Intentionally degrade a sample of this compound under acidic conditions to see if the unknown peak is generated.[15][16][17] |
| The reaction is not proceeding as expected, and I suspect the starting material is degrading. | The reaction conditions may be too harsh, leading to significant degradation of the starting material before it can react as intended. | 1. Re-evaluate the reaction conditions: Consider alternative synthetic routes that avoid strongly acidic conditions. 2. Protecting group strategy: If the ester is not the reactive site, consider if a different protecting group for the carboxylic acid would be more stable under the required conditions. 3. Non-aqueous acidic conditions: If water is not required for the reaction, performing the reaction under anhydrous acidic conditions may suppress the hydrolysis pathway. |
III. Scientific Deep Dive: Mechanisms of Degradation
A deeper understanding of the potential degradation mechanisms is crucial for designing robust experimental protocols.
A. Acid-Catalyzed Ester Hydrolysis
This is a well-established mechanism in organic chemistry.[3][9] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This protonation makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers result in the elimination of methanol and the formation of the protonated carboxylic acid. Finally, deprotonation of the carboxylic acid by a water molecule regenerates the hydronium ion catalyst and yields the carboxylic acid product.
Caption: Workflow of acid-catalyzed ester hydrolysis.
B. Potential Instability of the Fluoromethyl Group
The stability of a monofluoromethyl group can be compromised in the presence of an intramolecular nucleophile.[5] In the case of this compound, the pyridine nitrogen, especially when protonated under acidic conditions, is unlikely to act as an intramolecular nucleophile to displace the fluoride. However, other nucleophiles present in the reaction mixture could potentially lead to a nucleophilic substitution (SN2) reaction, displacing the fluoride ion. The likelihood of this pathway depends on the specific reaction conditions and the nucleophilicity of other species present.
Caption: Potential nucleophilic substitution on the fluoromethyl group.
IV. Experimental Protocols
To proactively assess the stability of this compound in your specific acidic conditions, we recommend performing a forced degradation study.
Protocol: Forced Degradation Study under Acidic Conditions
Objective: To determine the rate and extent of degradation of this compound in a specific acidic solution and to identify the major degradation products.
Materials:
-
This compound
-
Your chosen acid (e.g., 1M HCl, 1M H₂SO₄)
-
High-purity water
-
A suitable organic solvent for sample preparation (e.g., acetonitrile, methanol)
-
HPLC or GC-MS system with a suitable column
-
pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Reaction Setup:
-
In a series of vials, add a known volume of the stock solution.
-
Carefully add the acidic solution to achieve the desired final concentration of the ester and the acid.
-
Include a control sample with the ester in neutral water.
-
-
Incubation: Place the vials in a thermostatically controlled environment at your desired experimental temperature (e.g., 40°C, 60°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base to prevent further degradation during analysis.
-
Sample Analysis: Analyze the samples by a validated stability-indicating analytical method (e.g., HPLC, GC-MS) to quantify the remaining amount of this compound and to detect the formation of any degradation products.[14][18][19]
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics. Identify and quantify the major degradation products.
V. Data Presentation
The results from your forced degradation study can be summarized in a table for easy comparison.
Table 1: Example Data for Degradation of this compound at 60°C
| Time (hours) | % Remaining in 1M HCl | % Remaining in 1M H₂SO₄ | % Remaining in Water (Control) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 94.8 | 99.9 |
| 4 | 90.5 | 89.9 | 99.8 |
| 8 | 81.9 | 80.7 | 99.7 |
| 24 | 59.3 | 57.1 | 99.5 |
VI. Conclusion
While this compound is a valuable building block, its stability under acidic conditions requires careful consideration. The primary degradation pathway is likely to be acid-catalyzed hydrolysis of the methyl ester. By understanding the potential for degradation and by employing the troubleshooting and experimental strategies outlined in this guide, you can mitigate stability issues and ensure the success of your research and development activities.
References
-
Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. Available at: [Link]
-
This compound, min 97%, 250 mg - CP Lab Safety. Available at: [Link]
-
Rate of hydrolysis of ester in presence of an acidic medium - Chemistry Stack Exchange. Available at: [Link]
-
The Dark Side of Fluorine - PMC - NIH. Available at: [Link]
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature - ResearchGate. Available at: [Link]
-
Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]
- Esterification of pyridine carboxylic acids - Google Patents.
-
Cytochrome P-450-catalyzed hydroxylation and carboxylic acid ester cleavage of Hantzsch pyridine esters - PubMed. Available at: [Link]
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. Available at: [Link]
-
Kinetics of ester hydrolysis in concentrated acid | Accounts of Chemical Research. Available at: [Link]
-
(PDF) Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]
-
TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY - eGyanKosh. Available at: [Link]
-
-
analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]
-
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Available at: [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]
-
Methyl 3-bromo-6-(trifluoromethyl)picolinate - Amerigo Scientific. Available at: [Link]
-
Forced Degradation Studies - MedCrave online. Available at: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available at: [Link]
-
Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - NIH. Available at: [Link]
-
mechanism of ester hydrolysis - YouTube. Available at: [Link]
-
Ester to Acid - Common Conditions. Available at: [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available at: [Link]
-
Methyl Esters - Organic Chemistry Portal. Available at: [Link]
-
Analytical methods for human biomonitoring of pesticides. A review. Available at: [Link]
-
Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed. Available at: [Link]
-
Analytical Methods - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - NIH. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf. Available at: [Link]
Sources
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- 2. This compound | 953091-62-8 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. oarjpublication.com [oarjpublication.com]
- 13. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. biomedres.us [biomedres.us]
- 18. hh-ra.org [hh-ra.org]
- 19. pubs.rsc.org [pubs.rsc.org]
"stability issues of Methyl 6-(fluoromethyl)picolinate under basic conditions"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of Methyl 6-(fluoromethyl)picolinate, particularly under basic conditions. As Senior Application Scientists, we have synthesized key technical information and field-proven insights to help you navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound under basic conditions?
This compound possesses two primary reactive sites susceptible to degradation under basic conditions: the methyl ester and the fluoromethyl group. The primary concern is the hydrolysis of the methyl ester, a common reaction for esters in the presence of a base, leading to the formation of the corresponding carboxylate salt and methanol.[1][2][3] Additionally, the fluoromethyl group, while generally more stable than other halomethyl groups, can also undergo nucleophilic substitution or decomposition, especially with strong bases or elevated temperatures. The electron-withdrawing nature of the trifluoromethyl group in analogous compounds is known to activate the pyridine ring toward nucleophilic attack, a characteristic that may be partially shared by the fluoromethyl group.[2]
Q2: What are the expected decomposition products of this compound in a basic solution?
The principal decomposition product is 6-(fluoromethyl)picolinic acid (as its carboxylate salt) and methanol, resulting from the hydrolysis of the methyl ester.[1][2] Depending on the strength of the base and reaction conditions, further reaction at the fluoromethyl group could potentially lead to the formation of 6-(hydroxymethyl)picolinate or other substitution products.
Q3: Which analytical techniques are recommended for monitoring the stability of this compound?
Several analytical techniques are well-suited for monitoring the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a robust method for separating and quantifying the parent compound from its degradation products. A reversed-phase C18 column is typically a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly recommended for identifying unknown degradation products by providing molecular weight information.[4][5][6]
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a powerful tool for directly observing the fluoromethyl group and any changes it undergoes.[1][7][8][9][10] It offers high sensitivity and a wide chemical shift range, making it excellent for kinetic studies and structural elucidation of fluorine-containing impurities.[1][7][8][10]
Q4: What general precautions should be taken when handling this compound in the presence of bases?
To minimize degradation, it is crucial to carefully control the reaction conditions. This includes using the mildest effective base, maintaining low temperatures, and minimizing reaction times. Inert atmosphere conditions (e.g., nitrogen or argon) are also recommended to prevent potential side reactions with atmospheric components.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound under basic conditions.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or no yield of the desired product after a reaction involving a basic step. | Ester Hydrolysis: The primary cause is often the hydrolysis of the methyl ester to the corresponding carboxylate, which may be water-soluble and lost during aqueous workup. | 1. Use a non-aqueous base: Consider using organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous organic solvent. 2. Employ a milder inorganic base: If an inorganic base is necessary, use weaker bases like sodium bicarbonate or potassium carbonate instead of strong bases like sodium hydroxide or potassium hydroxide. 3. Lower the reaction temperature: Perform the reaction at 0°C or below to slow down the rate of hydrolysis. 4. Acidify the aqueous layer during workup: If hydrolysis has occurred, carefully acidify the aqueous layer to protonate the carboxylate, making the picolinic acid derivative extractable with an organic solvent. |
| Formation of multiple unexpected byproducts observed by LC-MS or TLC. | 1. Decomposition of the fluoromethyl group: Strong bases can lead to nucleophilic substitution of the fluorine atom or other decomposition pathways. 2. Ring-opening or other side reactions: The pyridine ring can be susceptible to attack under harsh basic conditions. | 1. Screen different bases: Test a panel of bases with varying strengths to find one that promotes the desired reaction without causing significant degradation. 2. Optimize reaction time: Monitor the reaction closely by TLC or LC-MS to determine the optimal time for product formation and minimize byproduct accumulation. 3. Use a phase-transfer catalyst: For reactions with solid-liquid phases, a phase-transfer catalyst can sometimes improve reaction efficiency at lower temperatures and with milder bases. |
| Difficulty in purifying the product. | Presence of the hydrolyzed picolinic acid: The carboxylic acid product of hydrolysis can co-elute with the desired product or interfere with crystallization. | 1. Base wash during workup: If the desired product is neutral, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove the acidic impurity. 2. Chromatographic separation: Utilize a silica gel column with a gradient elution system. The more polar picolinic acid will have a different retention time. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can effectively remove impurities. |
| Inconsistent reaction outcomes. | Variability in reagent quality or reaction setup: Moisture in the solvent or reagents can accelerate hydrolysis. Inconsistent temperature control can also lead to variable results. | 1. Use anhydrous solvents and reagents: Ensure all solvents and non-aqueous bases are thoroughly dried before use. 2. Precise temperature control: Use a cryostat or an ice-salt bath for sub-zero reactions to maintain a consistent temperature. 3. Standardize procedures: Document all reaction parameters precisely to ensure reproducibility. |
Visualizing Stability and Workflow
Decomposition Pathways
The following diagram illustrates the primary potential decomposition pathways of this compound under basic conditions.
Caption: Potential decomposition pathways of this compound.
Experimental Workflow for a Stability Study
This workflow outlines a systematic approach to investigating the stability of this compound under specific basic conditions.
Caption: Workflow for a stability study of this compound.
References
-
New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
-
¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
-
¹⁹F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297. PubChem. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. MDPI. [Link]
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Methyl 6-(trifluoromethyl)picolinate | 155377-05-2. J&K Scientific LLC. [Link]
- CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
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Analysis of bacteria degradation products of methyl parathion by liquid chromatography/electrospray time-of-flight mass spectrometry and gas chromatography/mass spectrometry. PubMed. [Link]
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Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. ResearchGate. [Link]
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Analysis of degradation products of nerve agents via post-pentafluorobenzylation liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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HPLC-MS analysis of the metabolite that appeared during the degradation of methomyl by strain MDW-2. ResearchGate. [Link]
- US10633341B2 - Picolinic acid derivatives and their use as intermediates.
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Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]
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Fluoroalkylation reactions in aqueous media: a review. Green Chemistry (RSC Publishing). [Link]
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Reactions of ketones with aromatics in acid media. The effect of trifluoromethyl groups and the acidity media. A theoretical study. ResearchGate. [Link]
-
Fluoroalkylation Reactions in Aqueous Media: A Review. ResearchGate. [Link]
-
Methyl and trifluoromethyl radical reactions with methyl fluoroformate and methyl trifluoroacetate : fluorine substituent effects. Transactions of the Faraday Society (RSC Publishing). [Link]
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"byproduct formation in the synthesis of Methyl 6-(fluoromethyl)picolinate"
Welcome to the technical support center for the synthesis of Methyl 6-(fluoromethyl)picolinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on understanding and mitigating byproduct formation. Our goal is to provide you with the expertise and practical guidance necessary to achieve high-purity target molecule synthesis.
Introduction: The Challenge of Selective Fluorination
The introduction of a fluoromethyl group onto a pyridine ring, as in the synthesis of this compound, is a critical transformation in the development of many pharmaceutical candidates.[1][2] The unique properties imparted by fluorine can significantly enhance a molecule's metabolic stability and biological activity.[3] However, the deoxyfluorination of the precursor, Methyl 6-(hydroxymethyl)picolinate, is often plagued by the formation of undesirable byproducts. This guide will delve into the common challenges, their mechanistic origins, and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most frequently observed byproducts typically arise from the fluorination step of Methyl 6-(hydroxymethyl)picolinate, especially when using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. These byproducts can include:
-
Elimination Products: Formation of the corresponding alkene.
-
Dimeric Ethers: Self-condensation of the starting alcohol.
-
Rearrangement Products: Although less common for this substrate, carbocation intermediates can lead to rearranged structures.
-
Over-fluorination Products: While not directly applicable to a primary alcohol, impurities in the starting material could lead to other fluorinated species.
-
Unreacted Starting Material: Incomplete conversion is a common issue leading to challenging purification.
Q2: Why are elimination byproducts so common with reagents like DAST?
A2: DAST and related reagents can act as both a fluorinating agent and a dehydrating agent.[4][5] The reaction proceeds through a fluoro-sulfurane intermediate which can undergo either an SN2 reaction to give the desired product or an E2 elimination, particularly if the substrate is sterically hindered or if the reaction temperature is elevated. The pyridine ring's electronic nature can also influence the propensity for elimination.
Q3: Are there safer and more selective alternatives to DAST?
A3: Yes, several newer fluorinating reagents have been developed to address the safety and selectivity issues associated with DAST.[6][7] Reagents like PyFluor and XtalFluor have shown to significantly reduce the formation of elimination byproducts and offer enhanced thermal stability, making them more suitable for larger scale synthesis.[4][5][8]
Q4: How can I effectively monitor the progress of my reaction and identify byproducts?
A4: A multi-faceted analytical approach is recommended.
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and quantifying their relative abundance.[9]
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation of the product from non-volatile impurities and allows for accurate quantification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural elucidation of the final product and any isolated byproducts. ¹⁹F NMR is particularly useful for identifying and quantifying all fluorine-containing species.
Troubleshooting Guide: Byproduct Formation
This guide provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: High Levels of Elimination Byproduct
Symptoms:
-
A significant peak corresponding to the alkene derivative is observed in GC-MS or HPLC analysis.
-
The isolated product yield is low, and the purification is challenging.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| High Reaction Temperature | Elevated temperatures favor the E2 elimination pathway over the SN2 fluorination. DAST itself can be unstable at higher temperatures.[7][11] | Maintain a low reaction temperature, typically between -78°C to 0°C, throughout the addition of the fluorinating agent.[6] |
| Choice of Fluorinating Agent | Reagents like DAST are known to promote elimination reactions.[4][12] | Consider using a more selective fluorinating agent such as PyFluor or XtalFluor, which have been shown to minimize elimination.[4][5][8] |
| Slow Reagent Addition | A localized excess of the fluorinating agent can lead to side reactions. | Add the fluorinating agent dropwise to the solution of the alcohol to maintain a low concentration of the reactive species. |
| Solvent Effects | The choice of solvent can influence the reaction pathway. | Dichloromethane (DCM) is a commonly used solvent for DAST reactions.[6][7] However, for more sensitive substrates, less polar solvents might be beneficial. |
Experimental Protocol: Minimizing Elimination with PyFluor
-
Dissolve Methyl 6-(hydroxymethyl)picolinate (1.0 eq) in anhydrous toluene (0.1 M).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).
-
Cool the mixture to 0°C.
-
Add a solution of PyFluor (1.1 eq) in toluene dropwise over 30 minutes.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Presence of Dimeric Ether Byproduct
Symptoms:
-
A high molecular weight peak, corresponding to the ether, is detected by MS.
-
The ¹H NMR spectrum of the crude product shows complex signals in the aromatic and methylene regions.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Incomplete Activation of Alcohol | If the fluorinating agent is added too slowly or is not reactive enough, the activated alcohol intermediate can react with another molecule of the starting alcohol. | Ensure the fluorinating agent is of high purity and added at a rate that maintains a sufficient concentration to drive the fluorination forward. |
| Presence of a Promoter | In some cases, certain additives can inadvertently promote ether formation. | If using a promoter like DBU with reagents such as XtalFluor-M, its role is to minimize dimerized ether and sulfinate by-products.[8] |
Issue 3: Incomplete Conversion
Symptoms:
-
Significant amount of starting material, Methyl 6-(hydroxymethyl)picolinate, remains in the crude reaction mixture.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Action |
| Inactive Fluorinating Reagent | Many fluorinating reagents are moisture-sensitive and can degrade upon improper storage or handling.[6][13] | Use a fresh bottle of the fluorinating agent or test its activity on a simple substrate. Store reagents under an inert atmosphere and handle them using anhydrous techniques. |
| Insufficient Stoichiometry | Using a sub-stoichiometric amount of the fluorinating agent will naturally lead to incomplete conversion. | Use a slight excess (1.1-1.5 equivalents) of the fluorinating agent to drive the reaction to completion. |
| Low Reaction Temperature | While low temperatures are crucial to prevent side reactions, they can also slow down the desired reaction. | After the addition of the fluorinating agent at low temperature, allow the reaction to slowly warm to room temperature and stir for several hours to ensure complete conversion.[6] |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the synthesis and byproduct formation.
Caption: Reaction pathways in DAST-mediated fluorination.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues during the synthesis.
Caption: A systematic troubleshooting workflow.
References
-
Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. Available from: [Link]
-
[No title available] . Available from: [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Available from: [Link]
-
Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. PMC. Available from: [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry. Available from: [Link]
-
The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group. Available from: [Link]
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. Available from: [Link]
-
Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Request PDF. ResearchGate. Available from: [Link]
-
Fluorination Reactions. Professor Steven V. Ley Research Group. Available from: [Link]
-
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. Available from: [Link]
-
Fluorination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Alcohol to Fluoride. Common Conditions. Available from: [Link]
-
Specific Solvent Issues with Fluorination. Wordpress. Available from: [Link]
-
Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Books. Available from: [Link]
- Picolinic acid derivatives and their use as intermediates. Google Patents.
-
Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC. Available from: [Link]
-
Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PMC. Available from: [Link]
-
PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society. Available from: [Link]
-
Analytical Methods. RSC Publishing - The Royal Society of Chemistry. Available from: [Link]
-
Fluorination of alcohol 239 using DAST.[74a]. Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Crystal structure and mechanism of a bacterial fluorinating enzyme. PubMed. Available from: [Link]
-
The mechanism of the enzymatic fluorination in Streptomyces cattleya. PMC. Available from: [Link]
-
Radical Fluoromethylation Enabled by Cobalamin-Dependent Radical SAM Enzymes. NIH. Available from: [Link]
-
Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297. PubChem. Available from: [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
-
Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. NIH. Available from: [Link]
-
Enzymatic Fluoromethylation as a Tool for ATP‐Independent Ligation. PMC. Available from: [Link]
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][6][13][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available from: [Link]
- Process for purification of linagliptin. Google Patents.
- Process and intermediates for the synthesis of 8-({1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}- methyl -8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds. Google Patents.
- Salts and polymorphs of 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one. Google Patents.
Sources
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- 2. books.rsc.org [books.rsc.org]
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Technical Support Center: Optimizing Solvent Choice for Reactions with Methyl 6-(fluoromethyl)picolinate
Welcome to our specialized guide for chemists, researchers, and drug development professionals engaged in reactions involving Methyl 6-(fluoromethyl)picolinate. The strategic selection of a solvent is often the pivotal factor that dictates the success, efficiency, and cleanliness of a chemical transformation. This document provides a structured, experience-driven approach to solvent selection, troubleshooting common issues, and establishing robust reaction protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of effective solvent strategy for this specific substrate.
Q1: What are the primary reactive sites on this compound, and how should they influence my initial solvent choice?
A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack:
-
The Fluoromethyl Group (-CH₂F): This is a benzylic-like position activated for bimolecular nucleophilic substitution (SN2) reactions. Fluoride is typically a poor leaving group in SN2 reactions; however, its departure can be facilitated in the presence of water or other hydrogen bond donors that can stabilize the departing fluoride ion.[1] For most substitutions with common nucleophiles (amines, thiols, alkoxides), a polar aprotic solvent is the standard choice to maximize nucleophile strength.
-
The Methyl Ester (-CO₂Me): This group is susceptible to hydrolysis under acidic or basic conditions, or transesterification in the presence of other alcohols. This reactivity necessitates careful exclusion of water and reactive protic solvents if the ester moiety is to be preserved.[2][3][4]
Your initial solvent choice should be guided by which site you intend to functionalize while preserving the other.
Q2: My SN2 reaction at the fluoromethyl position is slow or failing. What is the most likely solvent-related cause?
A2: A sluggish SN2 reaction is almost always linked to suboptimal solvent conditions. The most common culprits are:
-
Use of Non-polar Solvents: Solvents like toluene or hexane cannot stabilize the charged transition state of an SN2 reaction, leading to very high activation energy.
-
Use of Protic Solvents (e.g., Ethanol, Methanol): While seemingly polar, protic solvents create a strong solvation shell around the nucleophile through hydrogen bonding. This "caging" effect blunts its reactivity, dramatically slowing the reaction rate.
For SN2 reactions, polar aprotic solvents such as DMF, DMSO, or Acetonitrile (ACN) are strongly recommended. They solvate the counter-ion of the nucleophile, leaving the nucleophilic anion "naked" and highly reactive.[5]
Q3: I am observing an unintended side product corresponding to the carboxylic acid of my starting material. How do I prevent this?
A3: The formation of 6-(fluoromethyl)picolinic acid is a clear indication of ester hydrolysis.[2][3] This is a very common issue when working with picolinate esters. To prevent this, you must rigorously exclude water from your reaction system.
-
Solvent Purity: Always use anhydrous or "dry" grade solvents. If you are unsure of the water content, dry the solvent using appropriate methods (e.g., distillation from a drying agent or passage through activated alumina).
-
Reagent Purity: Ensure your other reagents, particularly bases like potassium carbonate, are anhydrous.
-
Inert Atmosphere: Run your reactions under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Part 2: Troubleshooting Guide & Reference Data
This section provides a systematic approach to diagnosing and solving common problems encountered during reactions.
Troubleshooting Common Issues
| Problem | Potential Solvent-Related Cause | Diagnostic & Corrective Actions |
| Low or No Conversion | 1. Poor Solubility: One or more reagents are not fully dissolved, creating a heterogeneous mixture with slow reaction kinetics. | Action: Choose a solvent in which all components are fully soluble. Consider a co-solvent system if a single solvent is inadequate. A small-scale solubility test in vials is recommended. |
| 2. Incorrect Polarity: The solvent is not appropriate for the reaction mechanism (e.g., using a non-polar solvent for an SN2 reaction). | Action: Switch to a solvent class that better supports the presumed reaction mechanism. For SN2, screen polar aprotic solvents (see Table 1).[5][6] | |
| Multiple Side Products | 1. Solvent Reactivity: The solvent is participating in the reaction. | Action: If you observe hydrolysis, use an anhydrous aprotic solvent. If you observe transesterification, avoid alcohol-based solvents. |
| 2. Reaction Temperature Too High: The solvent's boiling point is too low, or high temperatures are promoting decomposition. | Action: Choose a higher-boiling solvent if higher temperatures are required. Run a control experiment by heating your starting material in the solvent alone to check for thermal stability. |
Table 1: Properties of Recommended Organic Solvents
This table provides key data for selecting an appropriate solvent for your experiment.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | Excellent for SN2 reactions; can be difficult to remove completely. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | High boiling point is ideal for reactions requiring heat; excellent solvating power. Difficult to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Good for reactions involving organometallics. Must be rigorously dried as it is miscible with water. |
| Dichloromethane (DCM) | Chlorinated | 40 | 9.1 | Useful for room temperature or below reactions. Easy to remove. |
| Toluene | Non-polar | 111 | 2.4 | Generally poor for polar reactions but can be useful for azeotropic removal of water. |
| Methanol (MeOH) | Polar Protic | 65 | 33.0 | Use with caution. Will cause transesterification. Only suitable if modification of the ester is desired. |
Data compiled from various sources, including Murov, 2022.[7]
Part 3: Experimental Protocols & Visualization
Protocol 1: General Procedure for SN2 Reaction with an Amine Nucleophile
This protocol provides a robust starting point for the substitution of the fluoromethyl group.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.2 M.
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine to remove DMF and the base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Logical Workflow for Solvent Optimization
The following diagram outlines a systematic process for selecting and optimizing the solvent for any new transformation.
Caption: A systematic workflow for solvent selection and optimization.
References
-
Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society. [Link]
-
Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology - ACS Publications. [Link]
-
Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid. ElectronicsAndBooks. [Link]
-
Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297. PubChem. [Link]
-
Methyl 6-(((4-fluorobenzyl)amino)methyl)picolinate. ChemBK. [Link]
-
This compound, min 97%, 250 mg. CP Lab Safety. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]
-
Optimization of different solvents for the model reaction. ResearchGate. [Link]
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
-
Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society - ACS Publications. [Link]
-
Optimization of Reaction Conditions. ResearchGate. [Link]
-
Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters - ACS Publications. [Link]
-
Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. PubMed. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
-
Properties of Common Organic Solvents. University of Minnesota. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Methyl 6-(fluoromethyl)picolinate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 6-(fluoromethyl)picolinate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for cross-coupling reactions involving this electron-deficient, nitrogen-containing heterocyclic substrate. Our goal is to move beyond simple protocols and explain the fundamental reasoning behind experimental choices, empowering you to solve challenges systematically.
General FAQs & Initial Troubleshooting
This section addresses broad questions that apply across different types of cross-coupling reactions.
Q1: What makes this compound a challenging substrate for cross-coupling?
This compound presents a unique set of challenges primarily due to the electronic nature of the pyridine ring and its ability to interact with the catalyst.
-
Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst center. This can lead to catalyst inhibition or deactivation, effectively sequestering the active catalyst from the catalytic cycle.[1]
-
Electron-Deficient Ring: The picolinate ring is electron-deficient, which can make the initial oxidative addition step of the catalytic cycle more difficult compared to electron-rich (hetero)aryl halides. This often necessitates more reactive catalysts or harsher reaction conditions.
-
Leaving Group Reactivity: The success of any cross-coupling reaction is highly dependent on the leaving group (typically a halide like -Cl, -Br, or -I). Aryl chlorides are significantly less reactive than bromides or iodides and require more specialized, electron-rich ligands to facilitate oxidative addition.[2]
Q2: My cross-coupling reaction with a halo-substituted this compound failed. What are the first parameters I should investigate?
A failed reaction can often be traced back to fundamental experimental setup issues. Before re-screening catalysts and ligands, conduct a systematic check of your initial parameters.[3]
-
Integrity of Reagents: Verify the purity and stability of your starting materials. Boronic acids, in particular, are susceptible to degradation and can form inactive trimeric boroxines upon storage.[3] Ensure solvents are anhydrous and free of contaminants.
-
Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen.[3] Inadequate degassing of solvents and the reaction vessel is a primary cause of catalyst death and low yields. Ensure you have a robust inert atmosphere (Argon or Nitrogen) throughout the entire reaction setup and duration.
-
Catalyst Activation: If you are not using a pre-catalyst, the generation of the active Pd(0) species from a Pd(II) source can be inefficient.[4][5] Modern pre-catalysts are designed for reliable and quantitative generation of the active catalyst, making them a more robust choice for challenging substrates.[6]
Below is a logical workflow for initial troubleshooting when a reaction yields no desired product.
Caption: Initial troubleshooting workflow for failed reactions.
Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds but can be challenging with picolinate substrates.
FAQs: Suzuki-Miyaura Reactions
Q: What is the best starting point for a catalyst and ligand system for coupling an arylboronic acid with a chloro-picolinate substrate?
For an electron-deficient aryl chloride, a highly active catalyst is required. The key is to use a bulky, electron-rich phosphine ligand that promotes the difficult oxidative addition step and subsequent reductive elimination.[7]
-
Recommended Catalyst System: A modern palladium pre-catalyst, such as a G3 or G4 Buchwald Pre-catalyst, paired with a biaryl phosphine ligand is an excellent starting point.[6]
-
Recommended Ligands: SPhos, XPhos, or RuPhos are highly effective for coupling aryl chlorides due to their steric bulk and electron-donating properties.
-
Base and Solvent: A common starting condition is K₂CO₃ or K₃PO₄ as the base in a solvent system like 1,4-dioxane/water or toluene/water.[3][8] The presence of water can be crucial for the transmetalation step.[9][10]
Q: My Suzuki reaction is producing significant amounts of boronic acid homocoupling and/or protodeborylation. How can I fix this?
These are common side reactions. Homocoupling (boronic acid coupling with itself) is often promoted by oxygen, while protodeborylation (replacement of the boron group with hydrogen) is often base-mediated.
-
To Minimize Homocoupling: Ensure the reaction is rigorously degassed.[3] Using a slight excess of the halo-picolinate can also disfavor this side reaction.
-
To Minimize Protodeborylation: The choice of base is critical. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or NaOt-Bu. Lowering the reaction temperature can also help, though this may slow down the desired reaction.
Data Table: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation for Aryl Bromide/Iodide | Recommendation for Aryl Chloride | Rationale |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | XPhos Pd G3 (1-2 mol%) | Aryl chlorides require a more active, pre-formed catalyst for efficient oxidative addition.[6] |
| Ligand | PPh₃ or dppf (comes with catalyst) | XPhos, SPhos (1.1-1.5:1 L:Pd ratio) | Bulky, electron-rich monophosphine ligands accelerate the key catalytic steps for challenging substrates.[7] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | A moderately strong, non-hydroxide base is often optimal to facilitate transmetalation without promoting side reactions.[11] |
| Solvent | Dioxane/H₂O (5:1) or Toluene/H₂O (5:1) | Dioxane/H₂O (5:1) or CPME | The presence of water often aids in the transmetalation step of the Suzuki catalytic cycle.[10] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures are generally required to activate the more stable C-Cl bond. |
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the halo-picolinate (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for forming aryl-amine bonds, crucial in pharmaceutical development.[12][13]
FAQs: Buchwald-Hartwig Amination
Q: I am attempting to couple a primary amine with my chloro-picolinate substrate and getting low yields. What catalyst system should I use?
The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[14] For coupling primary amines with a challenging heteroaryl chloride, a specialized catalyst system is required.
-
Recommended Catalyst System: A combination of a palladium source like Pd₂(dba)₃ or a dedicated pre-catalyst with a sterically hindered biaryl phosphine ligand is the state-of-the-art.[15][16]
-
Recommended Ligands: Use bulky, electron-rich ligands such as RuPhos, BrettPhos, or XPhos. These ligands promote the formation of the active monoligated palladium species essential for C-N bond formation.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
Q: My reaction is dark and appears to have formed palladium black. What happened?
The formation of palladium black indicates catalyst decomposition and the end of the catalytic cycle. This can be caused by:
-
Insufficient Ligand: An improper palladium-to-ligand ratio can leave palladium centers unsaturated and prone to aggregation. For many biaryl phosphine ligands, a ratio of 1.5-2:1 (Ligand:Pd) is recommended when not using a pre-catalyst.
-
High Temperatures: While heat is often necessary, excessive temperatures can accelerate catalyst decomposition pathways.
-
Substrate Inhibition: The picolinate nitrogen may be displacing the phosphine ligand, leading to an unstable palladium species. Using a more sterically hindered ligand can sometimes mitigate this issue.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a strong counterflow of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand (if needed), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the halo-picolinate (1.0 equiv.) and seal the vessel. Remove it from the glovebox.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 90-110 °C). Monitor by LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the product via column chromatography.
Guide 3: Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides access to valuable aryl-alkyne structures.
FAQs: Sonogashira Coupling
Q: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How do I prevent this?
Glaser coupling is the most common side reaction in Sonogashira couplings and is promoted by the copper(I) co-catalyst in the presence of oxygen.[1]
-
Strictly Anaerobic Conditions: This is the most critical factor. Use freeze-pump-thaw cycles to degas your solvents and reagents thoroughly. Maintain a robust inert atmosphere at all times.[1][17]
-
Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These typically require a higher catalyst loading or a more specialized ligand but completely eliminate the Glaser coupling pathway.[1]
-
Use of an Amine Base/Solvent: Using the amine base (e.g., Et₃N or DIPEA) as the solvent can sometimes suppress homocoupling.
Q: The reaction with my chloro-picolinate substrate is not working, even at high temperatures. What can I try?
The C-Cl bond is the least reactive in Sonogashira couplings.[1] Success often hinges on using a highly active catalyst system.
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Try a more electron-rich and bulky ligand system, such as one involving an N-heterocyclic carbene (NHC) ligand or a bulky phosphine like cataCXium® A.
-
Palladium Pre-catalysts: PEPPSI™-type pre-catalysts are particularly effective for coupling aryl chlorides and are a strong choice here.[18]
-
Base: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.
Diagram: Simplified Catalytic Cycles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 12. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 14. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture Sensitivity of Methyl 6-(fluoromethyl)picolinate Reactions
For immediate use by researchers, scientists, and drug development professionals.
This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of Methyl 6-(fluoromethyl)picolinate. As a Senior Application Scientist, my objective is to equip you with both the foundational knowledge and the practical, field-tested protocols necessary to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial questions regarding the handling and properties of this compound.
Q1: What makes this compound a moisture-sensitive reagent?
A: The primary source of moisture sensitivity in this compound is the methyl ester functional group. This group is susceptible to hydrolysis, a chemical reaction with water, which cleaves the ester bond. This process results in the formation of 6-(fluoromethyl)picolinic acid and methanol. The reaction can be accelerated by the presence of acidic or basic impurities. This unwanted side reaction consumes your starting material, leading to lower yields of your desired product.
Q2: What are the tell-tale signs of moisture contamination in my reaction?
A: Several key indicators can point to moisture contamination:
-
Reduced or Inconsistent Yields: This is the most common symptom, as the starting material is consumed by hydrolysis.[1][2][3]
-
Formation of a Polar Byproduct: The primary byproduct of hydrolysis is 6-(fluoromethyl)picolinic acid. Its presence can be confirmed using analytical techniques like LC-MS or ¹H NMR spectroscopy.
-
Complications in Product Purification: The carboxylic acid byproduct can co-elute with your desired product during chromatography or cause issues during aqueous workups, making isolation difficult.[2]
-
Reaction Stalls or Fails to Initiate: Water can interfere with many catalysts and reagents, leading to incomplete or failed reactions.
Q3: What are the best practices for storing and handling this compound?
A: Proper storage and handling are critical to preserving the reagent's integrity.
-
Storage: The reagent should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[4][5] For long-term storage, placing the container inside a desiccator is highly recommended.
-
Handling: All manipulations, including weighing and transferring, should ideally be performed in a glovebox.[1][6] If a glovebox is unavailable, use of a Schlenk line or other standard air-sensitive techniques is essential to prevent exposure to atmospheric moisture.[6][7]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides in-depth, question-and-answer-based troubleshooting for specific problems you may encounter.
Issue 1: My reaction suffers from low yield, and I've identified the carboxylic acid byproduct.
Q: I am conducting a nucleophilic substitution reaction, but my yields are consistently below 40%. Analysis of the crude reaction mixture confirms a significant peak corresponding to 6-(fluoromethyl)picolinic acid. How can I suppress this hydrolysis?
A: This is a classic and solvable problem that requires the rigorous exclusion of water from your entire experimental setup. Even trace amounts of moisture can have a significant impact on the outcome.[1][3]
Causality and Strategic Approach
The core issue is the competition between your desired reaction and the hydrolysis of the starting material. To favor your intended product, you must create an environment where water is the limiting reagent for the hydrolysis reaction. This is achieved through a systematic, multi-point approach to ensure anhydrous (water-free) conditions.
Troubleshooting Workflow Diagram
Caption: Workflow for mitigating hydrolysis and improving reaction yield.
Detailed Experimental Protocol: Establishing Anhydrous Conditions
-
Glassware Preparation:
-
Thoroughly clean and assemble all glassware (flask, condenser, etc.).
-
Dry the assembled glassware in an oven at a minimum of 125°C for at least 4 hours, though overnight is preferable.[1][6][7]
-
Allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from being drawn into the flask as it cools.[6][7]
-
-
Solvent and Reagent Purity:
-
Use only commercially available anhydrous solvents packaged under an inert atmosphere.[2]
-
If using a solvent from a previously opened bottle, it's best to dry it using appropriate methods (e.g., distillation from a suitable drying agent or passage through an activated alumina column).
-
Ensure all other reagents, especially bases or salts, are anhydrous. If necessary, dry them in a vacuum oven before use.
-
-
Reaction Setup and Execution:
Data Summary: Expected Outcome of Improved Technique
| Experimental Condition | Typical Yield Range | Expected Purity (Crude) | Key Observation |
| Standard Benchtop | 20-50% | 50-75% | Significant presence of the acid byproduct. |
| Rigorous Anhydrous | >85% | >95% | Minimal or undetectable acid byproduct. |
Issue 2: The reaction stalls and does not proceed to completion.
Q: I'm performing a palladium-catalyzed cross-coupling reaction. Despite taking precautions against moisture, the reaction stops at about 50-60% conversion, even after extended reaction times. What could be inhibiting my reaction?
A: While you have correctly identified moisture as a primary antagonist, incomplete conversion in sensitive catalytic reactions can also stem from catalyst deactivation. The hydrolysis byproduct, 6-(fluoromethyl)picolinic acid, can act as a poison to many transition metal catalysts.
Mechanistic Rationale for Inhibition
The carboxylic acid group of the hydrolysis byproduct can coordinate strongly to the metal center of your palladium catalyst. This coordination can block the active site, preventing the catalyst from participating in the catalytic cycle and effectively shutting down your reaction.
Troubleshooting Decision Pathway
Caption: Logical steps to diagnose and resolve a stalled reaction.
Actionable Solutions
-
Intensify Anhydrous Protocol: Re-examine every component of your reaction for potential water sources. Hygroscopic reagents like potassium carbonate or cesium fluoride are common culprits. Ensure they are freshly opened or rigorously dried under vacuum before use.
-
Protect the Catalyst:
-
Sequential Reagent Addition: If possible, add the this compound slowly to the reaction mixture containing the catalyst and other components. This minimizes the concentration of any potential hydrolysis byproduct at any given time.
-
Use of a Non-Coordinating Base: If your reaction conditions permit, consider using a non-coordinating, hindered base that is less likely to interact with the catalyst.
-
Mid-Reaction Catalyst Addition: In some cases, adding a second portion of the catalyst after the reaction has been running for some time can help to drive it to completion.
-
By systematically addressing these potential points of failure, you can create a robust experimental setup that minimizes side reactions and maximizes the yield and purity of your desired product.
References
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields.
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
Sources
Technical Support Center: Reactions Involving Methyl 6-(fluoromethyl)picolinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 6-(fluoromethyl)picolinate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success and safety of your experiments. The information herein is curated from established chemical literature and practical laboratory experience to address common challenges encountered during the work-up and purification of reactions involving this versatile fluorinated building block.
Section 1: Troubleshooting Guides
This section is designed to help you navigate specific issues that may arise during the work-up of common reactions with this compound.
Hydrolysis to 6-(Fluoromethyl)picolinic Acid
Question: I've performed a base-mediated hydrolysis of this compound, but I'm struggling to isolate the final carboxylic acid product. After acidification, my product seems to remain in the aqueous layer. What's going wrong and how can I fix it?
Answer: This is a common challenge when working with picolinic acids, which can be highly soluble in water.[1][2] The issue is often compounded by the presence of salts formed during neutralization. Here’s a systematic approach to troubleshoot and optimize your work-up:
Underlying Cause: The high polarity of the pyridine nitrogen and the carboxylic acid group, in addition to potential hydrogen bonding, contributes to significant water solubility. Simple extraction with common organic solvents like ethyl acetate or dichloromethane can be inefficient, especially if the aqueous volume is large.[1]
Troubleshooting Protocol:
-
Concentration is Key: After acidifying the reaction mixture to the isoelectric point of your product (typically around pH 3-4 for picolinic acids), concentrate the aqueous solution under reduced pressure.[1] This will reduce the volume and increase the effective concentration of your product, making extraction more favorable.
-
Solvent Selection for Extraction:
-
Initial Extraction: Instead of standard solvents, consider using n-butanol or a mixture of n-butanol and a solvent that forms an azeotrope with water, like toluene or benzene.[1] These solvents can be more effective at extracting polar compounds like picolinic acid from aqueous media.
-
Continuous Extraction: For particularly stubborn cases, setting up a continuous liquid-liquid extraction apparatus can be highly effective over several hours.
-
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous phase and promote its transfer into the organic layer.
-
Azeotropic Distillation: An alternative to extraction is to add a solvent like benzene or toluene to the neutralized, concentrated aqueous solution and distill.[1] The water will be removed as an azeotrope, leaving your product in the distillation pot, which can then be filtered and purified.[1]
-
Isolation as a Hydrochloride Salt: If direct extraction of the free acid is problematic, you can isolate it as a hydrochloride salt. After evaporating the acidified aqueous solution to dryness, the resulting solid residue (a mixture of your product's hydrochloride and inorganic salts) can be triturated or refluxed with ethanol. The picolinic acid hydrochloride is typically soluble in hot ethanol, while inorganic salts like NaCl or KCl are not. After filtering off the inorganic salts, the hydrochloride can be precipitated from the ethanol solution, often by the addition of a non-polar solvent like diethyl ether or by bubbling dry HCl gas through the solution.
Question: My final 6-(fluoromethyl)picolinic acid product is a sticky oil or a low-melting solid that is difficult to handle and purify. How can I obtain a crystalline product?
Answer: Obtaining a crystalline product for picolinic acid derivatives can sometimes be challenging.[3] The presence of minor impurities can often inhibit crystallization. Here are some proven techniques:
Troubleshooting Crystallization:
| Technique | Protocol | Rationale |
| Solvent System Selection | Experiment with a variety of solvent systems. Good starting points for picolinic acids include ethanol/water, ethanol/diethyl ether, or dissolving in a minimal amount of hot methanol and allowing it to cool slowly.[3] | The right solvent system will dissolve the compound when hot but have limited solubility at room temperature or below, allowing for crystal formation upon cooling. |
| Trituration | If you have an oil, try adding a non-polar solvent like hexanes or diethyl ether and scratching the side of the flask with a glass rod. Sonication can also induce crystallization. | This process encourages the molecules to align into a crystal lattice by providing a nucleation point and removing soluble impurities. |
| Purification Prior to Crystallization | If impurities are suspected, first purify the crude product by column chromatography. A short plug of silica gel might be sufficient to remove baseline impurities. | Removing impurities that can act as "crystal poisons" is often the most effective way to achieve a crystalline product. |
| pH Adjustment | Ensure you have fully protonated the carboxylic acid. A pH of around 3-4 is typically the isoelectric point where the zwitterionic form is least soluble.[1] | At its isoelectric point, the molecule has no net charge, which often corresponds to its lowest solubility and is ideal for crystallization. |
Amidation to N-substituted-6-(fluoromethyl)picolinamides
Question: I am trying to synthesize an amide from this compound and a primary/secondary amine, but the reaction is sluggish and gives low yields. What can I do to improve the conversion?
Answer: The direct amidation of unactivated esters like methyl picolinates can be slow.[4] Several factors could be contributing to the low yield. Here’s how to troubleshoot this:
Optimizing Amidation Reactions:
-
Elevated Temperatures: These reactions often require heating. Refluxing in a suitable solvent like methanol, ethanol, or toluene is a common practice.[4][5]
-
Use of Catalysts:
-
Base Catalysis: While not always necessary, a non-nucleophilic base can sometimes promote the reaction.
-
Lewis Acid Catalysis: For less reactive amines, the addition of a Lewis acid catalyst can activate the ester carbonyl towards nucleophilic attack.
-
Boron-Based Reagents: Boronic acids or borate esters have been shown to be effective catalysts for direct amidation.[5]
-
-
Solvent-Free Conditions: In some cases, heating a neat mixture of the ester and the amine (if it is a liquid at the reaction temperature) can drive the reaction to completion.[6]
-
Microwave Irradiation: Microwave synthesis can significantly reduce reaction times and improve yields for sluggish amidations.[4]
-
Alternative Starting Material: If optimizing the reaction with the methyl ester proves difficult, consider first hydrolyzing the ester to the carboxylic acid. The resulting 6-(fluoromethyl)picolinic acid can then be coupled with the amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), which is often a more efficient and reliable method for amide bond formation.[7][8]
Question: During the work-up of my amidation reaction, I'm having trouble separating my picolinamide product from the unreacted amine starting material. What is the best way to purify my product?
Answer: Separating a basic picolinamide product from a basic amine starting material can be tricky, especially if they have similar polarities. Here’s a recommended work-up and purification strategy:
Purification Workflow for Picolinamides:
Caption: General work-up and purification workflow for picolinamide synthesis.
Detailed Steps and Rationale:
-
Acid Wash: After diluting the reaction mixture with an organic solvent, perform several washes with a dilute aqueous acid solution (e.g., 1M HCl).[7] The unreacted amine, being basic, will be protonated and partition into the aqueous layer. Your picolinamide product, being less basic, should remain in the organic layer.
-
Base Wash: Subsequently, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any traces of acidic impurities.
-
Brine Wash and Drying: A final wash with brine will help to remove any remaining water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Column Chromatography: If the product is still not pure after the extractive work-up, column chromatography on silica gel is the next step. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is typically effective.[9]
-
Crystallization: The purified amide can often be crystallized from a suitable solvent system to obtain a high-purity solid.[10][11]
Section 2: Frequently Asked Questions (FAQs)
Q1: Is this compound stable to silica gel chromatography?
A1: While primary benzylic fluorides like the one in this compound are generally considered stable, there is a potential for elimination of hydrogen fluoride (HF) on silica gel, especially if the silica is acidic or if the chromatography is prolonged.[12] To minimize this risk:
-
Use deactivated or neutral silica gel.
-
Consider adding a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to your eluent.
-
Run the column as quickly as possible.
-
If instability is a significant issue, consider alternative purification methods like crystallization or distillation if applicable.
Q2: What are the key safety precautions I should take when working with this compound and its reactions?
A2: As with any fluorinated organic compound, proper safety measures are crucial.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[13] Consult the glove manufacturer's compatibility chart for the specific solvents you are using.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile compounds or potential decomposition products.
-
Handling Fluoride Sources: If your reaction involves sources of fluoride, be aware of the potential for HF generation. Have a calcium gluconate tube readily available in case of skin contact with HF.
-
Thermal Decomposition: Avoid excessive heating, as fluorinated organic compounds can decompose to release toxic gases like hydrogen fluoride and carbonyl fluoride.[11]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
Q3: Can I store solutions of this compound in protic solvents like methanol for extended periods?
A3: It is generally not recommended to store esters in protic solvents, especially alcohols, for long periods, as this can lead to transesterification, particularly if any acid or base is present. For long-term storage, it is best to keep the compound neat in a tightly sealed container in a cool, dry place. If a solution is necessary for a short period, use an aprotic solvent like dichloromethane, ethyl acetate, or THF.
Q4: I am considering a reaction that involves a strong base with this compound. Are there any potential side reactions I should be aware of?
A4: The benzylic protons on the fluoromethyl group are acidic and can be deprotonated by a strong base. This could potentially lead to side reactions. Additionally, the ester functionality is susceptible to nucleophilic attack by strong bases. Depending on the reaction conditions and the nature of the base, you might observe hydrolysis, transesterification, or reactions at the fluoromethyl position. It is advisable to run a small-scale test reaction first and analyze the crude mixture by techniques like NMR or LC-MS to identify any potential side products.
Section 3: Data and Diagrams
General Troubleshooting Workflow
Caption: A decision tree for troubleshooting common work-up issues.
References
-
M. Phillips, "Picolinic acid recovery," U.S. Patent 2,578,672, issued December 18, 1951. Link
- J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012.
-
A. M. Q. V. V. et al., "Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide," Acta Crystallographica Section E: Crystallographic Communications, vol. 73, no. 8, pp. 1186–1190, Aug. 2017. Link
-
G. A. Olah, S. C. Narang, and A. P. Fung, "Amides and related products from esters or ester-like compounds," U.S. Patent US20050027120A1, issued February 3, 2005. Link
-
S. Camorali et al., "Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility," ChemistryOpen, vol. 14, no. 10, p. e202500197, 2025. Link
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A. W. Singer and S. M. McElvain, "Picolinic acid hydrochloride," Organic Syntheses, vol. 15, p. 79, 1935. Link
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BenchChem, "Safety and handling of fluorinated organic compounds," BenchChem Technical Guides. Link
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R. S. Aries and A. P. Sachs, "Processes for the production of picolinic acid dericatives," U.S. Patent 3,245,998, issued April 12, 1966. Link
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A. J. J. Lennox and G. C. Lloyd-Jones, "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3," Organic Letters, vol. 15, no. 8, pp. 2218–2221, Apr. 2013. Link
-
S. K. Singh, "Physical extraction equilibria of picolinic acid," in CHEMCON 2015, IIT Guwahati, 2015. Link
-
S. Camorali et al., "Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility," ChemistryOpen, vol. 14, no. 10, p. e202500197, 2025. Link
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A. Porcheddu et al., "Base-promoted direct amidation of esters: beyond the current scope and practical applications," Organic & Biomolecular Chemistry, vol. 20, no. 28, pp. 5448–5455, 2022. Link
-
ResearchGate, "How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?," 2017. Link
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Fisher Scientific, "Amide Synthesis," Fisher Scientific Application Notes. Link
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M. A. O. C. et al., "Solubility and Crystallization Studies of Picolinic Acid," Molecules, vol. 28, no. 5, p. 2149, Feb. 2023. Link
-
Wikipedia, "Picolinic acid," Wikimedia Foundation, 2023. Link
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A. J. L. et al., "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," New Journal of Chemistry, vol. 39, no. 5, pp. 3678–3685, 2015. Link
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R. S. Aries and A. P. Sachs, "Esterification of pyridine carboxylic acids," U.S. Patent 2,758,999, issued August 14, 1956. Link
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M. Movassaghi and M. D. Hill, "Direct amidation of esters with nitroarenes," Nature Communications, vol. 8, no. 1, p. 14781, Mar. 2017. Link
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C. G. et al., "The Reductive Cleavage Of Picolinic Amides," Angewandte Chemie International Edition, vol. 55, no. 4, pp. 1472–1476, Jan. 2016. Link
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A. J. L. et al., "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," New Journal of Chemistry, vol. 39, no. 5, pp. 3678–3685, 2015. Link
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G. J. O'Neill, "Hydrolysis of methyl esters for production of fatty acids," U.S. Patent 5,508,455, issued April 16, 1996. Link
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M. A. O. C. et al., "Solubility and Crystallization Studies of Picolinic Acid," Molecules, vol. 28, no. 5, p. 2149, Feb. 2023. Link
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ChemicalBook, "Methyl picolinate synthesis," ChemicalBook. Link
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F. G. et al., "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review," Catalysts, vol. 11, no. 11, p. 1366, Nov. 2021. Link
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Y. Zhang et al., "Catalytic N-methyl amidation of carboxylic acids under cooperative conditions," Nature Communications, vol. 10, no. 1, p. 4833, Oct. 2019. Link
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C. L. Perrin, "Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides," Journal of the American Chemical Society, vol. 126, no. 48, pp. 15758–15763, Dec. 2004. Link
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University of Calgary, "Ch20: Hydrolysis of Esters," University of Calgary Chemistry LibreTexts. Link
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V. Pace, "Hydrolysis and saponification of methyl benzoates," Green Chemistry, vol. 14, no. 7, pp. 1855–1858, 2012. Link
-
T. G. Chasteen, "Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid," Sam Houston State University, 2012. Link
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Technical Support Center: Degradation Pathways of Methyl 6-(fluoromethyl)picolinate
Welcome to the technical support center for Methyl 6-(fluoromethyl)picolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways based on established chemical principles and provide practical advice for handling and analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What is this compound and in which area is it primarily used?
This compound (C₈H₈FNO₂) is a pyridine derivative.[1] It belongs to the family of protein degrader building blocks, indicating its use in the development of targeted protein degradation technologies, a promising area in drug discovery.[1]
Q2: How stable is this compound under typical laboratory conditions?
Q3: What are the likely degradation pathways for this molecule?
Based on its structure, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: Cleavage of the methyl ester bond to form 6-(fluoromethyl)picolinic acid and methanol. This can be catalyzed by acid or base.
-
Oxidation: The pyridine ring and the fluoromethyl group could be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative cleavage products.[7]
-
Photodegradation: Pyridine and its derivatives can degrade upon exposure to UV light.[5][6][8]
Q4: Are there any known hazardous degradation products?
Specific toxicological data on the degradation products of this compound are not available. However, the thermal decomposition of some fluorinated polymers can produce hazardous substances like hydrogen fluoride.[9] It is prudent to handle all degradation experiments in a well-ventilated fume hood and to treat all degradation products as potentially hazardous until characterized.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the study of this compound degradation.
Guide 1: Inconsistent Results in Stability Studies
| Problem | Possible Cause | Solution |
| High variability in replicate samples. | - Inconsistent sample preparation.- Fluctuation in storage conditions (temperature, light exposure).- Contamination of reagents or solvents. | - Ensure precise and consistent pipetting and dilution.- Use a calibrated and stable incubator/oven.- Protect samples from light using amber vials or by covering them with aluminum foil.- Use fresh, high-purity solvents and reagents for each experiment. |
| Faster than expected degradation. | - Presence of catalytic impurities (e.g., metal ions).- pH of the solution is not controlled. | - Use high-purity water and solvents.- If metal ion catalysis is suspected, consider the use of a chelating agent like EDTA, though its effect should be validated as it can sometimes accelerate degradation.[10]- Use appropriate buffers to maintain a constant pH throughout the experiment. |
| No degradation observed under stress conditions. | - Stress conditions are too mild.- The compound is highly stable under the tested conditions. | - Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the duration of the study.[11][12][13]- A target degradation of 5-20% is often recommended for forced degradation studies.[14] |
Guide 2: Issues with Analytical Method for Degradation Products
| Problem | Possible Cause | Solution |
| Poor separation of degradation products from the parent compound in HPLC. | - Inappropriate column chemistry.- Mobile phase composition is not optimal. | - Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).- Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH, add an ion-pairing agent).- A well-developed HPLC method is crucial for stability-indicating assays.[12][15] |
| Degradation product peaks are not detected. | - Degradation products do not have a chromophore for UV detection.- Concentration of degradation products is below the detection limit. | - Use a mass spectrometer (LC-MS) for detection, as it is a more universal detector.- Concentrate the sample before analysis.- Adjust the wavelength of the UV detector to the maximum absorbance of the expected degradation products. |
| Appearance of unexpected peaks in the chromatogram. | - Contamination from sample handling or solvent.- Secondary degradation of primary degradation products. | - Run a blank (solvent) injection to identify any background peaks.- Analyze samples at different time points to monitor the formation and disappearance of transient intermediates. |
Proposed Degradation Pathways of this compound
The following pathways are proposed based on the chemical structure of this compound and the known degradation mechanisms of related compounds.
Hydrolytic Degradation
Hydrolysis of the ester functional group is a common degradation pathway for picolinate esters.[2][3][4] This reaction can be catalyzed by both acid and base.
Caption: Proposed Hydrolytic Degradation Pathway.
Oxidative Degradation
Oxidation can occur at the pyridine nitrogen to form the N-oxide or potentially at the fluoromethyl group. Silver(II) picolinate has been shown to oxidize alcohols and aldehydes, suggesting the picolinate moiety can be involved in redox reactions.[7]
Caption: Proposed N-Oxidation Pathway.
Photolytic Degradation
Pyridine and its derivatives are known to undergo photodegradation upon exposure to UV light.[5][6][8] The degradation can be complex, potentially leading to ring opening and the formation of smaller, non-aromatic species. Succinic acid has been identified as a photolysis product of pyridine.[6]
Caption: Proposed Photodegradation Pathway.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. These should be adapted based on the specific properties of this compound and the analytical method used.
Protocol for Forced Degradation Studies
This protocol is based on the principles outlined in ICH guidelines for stability testing.[11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a photostable container (e.g., quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, analyze the sample.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
At the end of the period, dissolve a known amount of the solid in a suitable solvent and analyze.
-
Analytical Method: Stability-Indicating HPLC-UV/MS
A robust analytical method is essential to separate and quantify the parent compound and its degradation products.[15]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B and gradually increase it over the course of the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection:
-
UV detection at a wavelength determined by the UV spectrum of the parent compound.
-
Mass spectrometry (ESI in positive ion mode) to identify the mass of the parent compound and any degradation products.
-
Data Interpretation
The results of the forced degradation studies should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Time (hours) | Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 13.5 (m/z = X) | - | 98.7 |
| 0.1 M NaOH, 60°C | 24 | 78.9 | 19.8 (m/z = X) | - | 98.7 |
| 3% H₂O₂, RT | 24 | 92.1 | 6.5 (m/z = Y) | - | 98.6 |
| Photolysis | - | 95.3 | 3.1 (m/z = Z) | 1.2 (m/z = W) | 99.6 |
| Thermal (Solid) | - | 99.5 | - | - | 99.5 |
-
Mass Balance: The sum of the percentage of the parent compound and all degradation products should ideally be close to 100%. A good mass balance indicates that all major degradation products are being detected.
-
Identification of Degradants: The mass-to-charge ratio (m/z) from the mass spectrometer can be used to propose structures for the degradation products. Further characterization using techniques like NMR may be necessary for unambiguous identification.[15]
Visualization of Experimental Workflow
Caption: Workflow for Forced Degradation Studies.
References
-
Torrents, A., & Stone, A. T. (1991). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. Environmental Science & Technology, 25(1), 143-149. [Link]
-
Torrents, A., & Stone, A. T. (1994). Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter. Environmental Science & Technology, 28(2), 240-247. [Link]
-
García-Muñoz, P., Pliego, G., Zúñiga-Benítez, H., & Peñuelas-Monjaras, J. A. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 13(3), 553. [Link]
-
Tang, Y., Zhang, Y., Yan, N., Liu, R., & Rittmann, B. E. (2012). UV photolysis for accelerating pyridine biodegradation. Biotechnology and bioengineering, 109(8), 1965–1973. [Link]
-
Fang, M. M., Zhang, Y. M., & Yan, N. (2012). Biodegradation of pyridine under UV irradiation. Huan jing ke xue= Huanjing kexue, 33(1), 183–188. [Link]
-
Fife, T. H., & Przystas, T. J. (1977). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 99(21), 6693-6698. [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]
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Syper, L. (1966). Oxidations involving silver. II. The oxidation of alcohols and aldehydes with silver(II) picolinate. Canadian Journal of Chemistry, 44(24), 2819-2824. [Link]
-
Fife, T. H., & Przystas, T. J. (1980). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 102(1), 292-300. [Link]
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Klick, S., Muzaffar, A., & Wätzig, H. (2005). Forced degradation studies. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
- Not available.
-
Reddy, G. S., Reddy, S. P., & Kumar, P. P. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia pharmaceutica, 82(3), 545–557. [Link]
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Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(2), 1-14. [Link]
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37. [Link]
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Teasdale, A. (2023). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery Today. [Link]
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Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. [Link]
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Plamondon, J., & Snow, R. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B (OH) 2. Journal of pharmaceutical sciences, 89(6), 758–765. [Link]
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- 5. mdpi.com [mdpi.com]
- 6. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. onyxipca.com [onyxipca.com]
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"troubleshooting low conversion rates in picolinate chemistry"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Picolinate Chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reactions. This guide is structured to address specific issues you may encounter, explaining not just the steps to take, but the chemical reasoning behind them.
Troubleshooting Guide: Low Conversion Rates
Low conversion is one of the most frequent challenges in transition-metal-catalyzed C-H functionalization using picolinamide directing groups. This section provides a systematic approach to diagnosing and resolving these issues.
Question 1: My Pd-catalyzed C(sp³)–H arylation is stalling at <50% conversion. What are the primary factors to investigate?
Low conversion in these reactions is typically traced back to one of four areas: reactant integrity, catalyst activity, reaction conditions, or inhibitory byproducts. A systematic check is crucial.
Step 1: Verify Starting Material and Reagent Purity
The first principle in troubleshooting is to confirm the quality of your inputs.
-
Picolinamide Substrate: Impurities in the starting amine or during the picolinamide synthesis can poison the catalyst.
-
Action: Confirm the purity of your picolinamide substrate via NMR and LC-MS. Ensure there are no residual coupling reagents (e.g., HATU, EDCI) or unreacted picolinic acid.[1][2] A common synthetic route involves reacting picolinic acid with thionyl chloride to form the acid chloride in situ, followed by reaction with the desired amine.[1][2]
-
-
Aryl Halide Partner: The purity of the aryl iodide or bromide is critical. Oxidized or degraded coupling partners can inhibit the catalytic cycle.
-
Action: Use a freshly opened bottle of the aryl halide or purify it by recrystallization or column chromatography if its purity is questionable.
-
-
Solvents and Additives: Palladium catalysts are notoriously sensitive to air and moisture.[3]
-
Action: Use anhydrous solvents. If you are using additives like silver salts (e.g., AgOAc, Ag₂CO₃) or bases (e.g., CsOAc, K₂CO₃), ensure they are dry and have been stored properly.[4]
-
Step 2: Assess Catalyst and Ligand Viability
The heart of the reaction is the palladium catalyst. Its activity is paramount.
-
Catalyst Source and Age: Pd(OAc)₂ is a common and effective catalyst, but its activity can diminish over time, especially if not stored under an inert atmosphere.[5]
-
Action: Use a fresh, high-purity source of Pd(OAc)₂. For a definitive test, run a well-established, reliable control reaction that is known to work in your lab.
-
-
Ligand Effects: While many picolinamide-directed reactions are "ligandless," the picolinamide itself is the directing ligand. Modifications to this directing group can significantly impact reaction efficiency.[6]
-
Action: For challenging substrates, consider synthesizing a modified picolinamide. For example, introducing a methyl group at the 3-position of the pyridine ring has been shown to improve yields in some cases.[6]
-
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction environment is often necessary to drive the reaction to completion.
-
Temperature: C–H activation has a significant activation energy barrier. Insufficient temperature can lead to stalling. Conversely, excessive heat can cause catalyst decomposition or substrate degradation.[3]
-
Action: Screen a temperature range, for example, from 80 °C to 120 °C. Monitor the reaction by TLC or LC-MS at various time points to track both product formation and starting material consumption.
-
-
Solvent Choice: The solvent plays a critical role in solubility and can influence the catalytic cycle.[3][6]
-
Role of Additives: Additives like silver or carbonate salts are often crucial. Silver salts can act as both a halide scavenger and an oxidant to regenerate the active Pd(II) catalyst.[4] Carboxylic acid additives like pivalic acid can facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism.[8][9]
-
Action: Ensure the correct stoichiometry of your additives. If using a silver-free protocol with a base like CsOAc, the base quality is paramount.
-
Troubleshooting Flowchart
Below is a logical workflow to diagnose low conversion issues systematically.
Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.
Question 2: I'm observing poor regioselectivity in my reaction, with functionalization at multiple C-H bonds. How can I improve this?
Regioselectivity in picolinamide-directed reactions is governed by the formation of a stable 5- or 6-membered palladacycle intermediate.[4][10] Deviation from the desired selectivity indicates that competing C-H activation pathways are energetically accessible.
-
Steric Hindrance: C-H activation generally occurs at the least sterically hindered site that can form a stable metallacycle.[11]
-
Action: Analyze your substrate's conformation. If multiple sites are sterically similar, consider modifying the substrate to introduce a blocking group that disfavors activation at the undesired position.
-
-
Electronic Effects: The electronic properties of the substrate can influence which C-H bond is more activated.
-
Action: While less common for C(sp³)–H bonds, this can be a factor. Modifying the electronics of the directing group itself can sometimes tune selectivity.[6]
-
-
Reaction Conditions: Temperature and solvent can sometimes influence the selectivity profile.
-
Action: Try running the reaction at a lower temperature. This can sometimes increase the energy difference between competing activation pathways, favoring the formation of the more stable palladacycle.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of picolinamide-directed C-H activation?
The picolinamide group acts as a bidentate directing group. The reaction typically proceeds through a Concerted Metalation-Deprotonation (CMD) pathway. The key steps are:
-
Coordination: The picolinamide's pyridine nitrogen and amide oxygen coordinate to the Pd(II) catalyst.
-
C-H Activation: This coordination pre-organizes the substrate, bringing a specific C-H bond close to the metal center. The C-H bond is then cleaved via a CMD mechanism, often assisted by a carboxylate base (like acetate or pivalate), to form a stable cyclopalladated intermediate.[11][12]
-
Oxidative Addition/Reductive Elimination: For C-C bond formation with an aryl halide, the aryl halide undergoes oxidative addition to the palladacycle. This is followed by reductive elimination, which forms the C-C bond and releases the final product, regenerating a Pd(II) species that can re-enter the catalytic cycle.[12]
Catalytic Cycle Diagram
Caption: A simplified catalytic cycle for Pd-catalyzed C-H arylation.
Q2: How do I synthesize the picolinamide-functionalized starting material?
The most common method is a standard amide coupling reaction.
Protocol: Synthesis of Picolinamide Substrates
-
Acid Chloride Formation (Optional but common): In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve picolinic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature overnight.[1][2]
-
Amide Coupling: In a separate flask, dissolve your primary or secondary amine (1.0 eq) and a base like triethylamine or pyridine (2.0 eq) in DCM.
-
Reaction: Slowly add the picolinoyl chloride solution from Step 1 to the amine solution at 0 °C.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide.[1]
Note: Peptide coupling reagents like HATU or EDCI/HOBt can also be used as an alternative to the thionyl chloride method.[13]
Q3: When is it necessary to remove the picolinamide directing group, and how is it done?
The picolinamide group is an auxiliary that is typically not part of the final target molecule. Therefore, its removal is a crucial final step.
Several methods exist for cleaving the picolinamide group to reveal the free amine. A recently developed, efficient method uses a nickel catalyst.[13][14]
Protocol: Ni-Catalyzed Cleavage of Picolinamide Group
-
Boc Activation: The picolinamide is first activated by reaction with Boc-anhydride ((Boc)₂O) to form the tertiary N-Boc-N-substituted picolinamide. This step typically uses DMAP as a catalyst and Et₃N as a base.[13]
-
Ni-Catalyzed Cleavage: The activated picolinamide (1.0 eq) is dissolved in toluene. Ethanol (2.0 eq) and Ni(cod)₂ (10 mol%) are added.
-
Reaction: The mixture is heated to 80 °C for approximately 15 hours.
-
Outcome: This reaction cleaves the amide bond, yielding the valuable N-Boc protected amine and ethyl picolinate as a recyclable byproduct.[13][14][15]
Q4: What are the key parameters to consider when choosing a solvent?
The choice of solvent can significantly impact reaction outcomes. Here is a summary of common choices and their characteristics.
| Solvent | Polarity | Boiling Point (°C) | Typical Use Case & Rationale |
| Toluene | Non-polar | 111 | A standard, versatile solvent for many Pd-catalyzed C-H functionalizations. Good for substrate solubility and operates at a useful temperature range.[7] |
| DCE (1,2-Dichloroethane) | Polar Aprotic | 83 | Often used when higher polarity is needed to dissolve substrates or additives. |
| HFIP (Hexafluoroisopropanol) | Highly Polar, Protic | 58 | Can promote unique reactivity and sometimes enables reactions that fail in other solvents, but its high cost and low boiling point can be drawbacks.[7] |
| 3-Methylpentan-3-ol | Polar Protic | 122 | Demonstrated to improve yields and selectivity for certain acyclic amine scaffolds under silver-free conditions.[6] |
| DMF / DMAc | Polar Aprotic | 153 / 165 | High boiling points allow for higher reaction temperatures, but can be difficult to remove and may coordinate to the catalyst. |
References
- Cui, L., et al. (2017). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. This reference details the use of picolinamide directing groups in cobalt-catalyzed reactions, including conditions and cleavage of the directing group.
-
Chen, G., et al. (2013). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. ResearchGate. This paper describes the optimization of Pd-catalyzed C-H arylation of benzylpicolinamide. Available at: [Link]
-
Maiti, D., et al. Picolinamide directed γ-C(sp³)–H mono and diarylation of amino acids. ResearchGate. This article discusses the use of directing groups for distal C-H functionalization, highlighting the role of additives like Ag₂CO₃. Available at: [Link]
-
Maiti, D., et al. (2022). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade. RSC Publishing. This paper discusses the tuning of reactivity by modifying the directing group. Available at: [Link]
-
Jones, C., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. NIH National Center for Biotechnology Information. This article provides detailed procedures for the synthesis of picolinamides via the acid chloride route. Available at: [Link]
-
Kapdi, A. R., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. This paper presents a detailed protocol for the cleavage of the picolinamide directing group and its recycling. Available at: [Link]
-
Bull, J. A., et al. (2021). Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv. This preprint explores how modifications to the picolinamide directing group and solvent choice can significantly affect reaction yield and selectivity. Available at: [Link]
-
White, M. C., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. NIH National Center for Biotechnology Information. This article reviews strategies for achieving site selectivity in Pd-catalyzed C-H functionalization, including the use of directing groups. Available at: [Link]
-
Drugs.com. Chromium picolinate Uses, Side Effects & Warnings. This provides general information on chromium picolinate as a supplement, which is chemically distinct from picolinamide used in synthesis but shares the picolinate core. Available at: [Link]
-
Charette, A. B., et al. (2015). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. ACS Publications. This article describes a Pd-catalyzed C-H arylation employing a picolinamide directing group, highlighting the role of additives. Available at: [Link]
-
Kapdi, A. R., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. An abstract detailing an efficient strategy for the cleavage of the picolinamide directing group. Available at: [Link]
-
Jones, C., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. This provides synthetic details for picolinamides, including the observation of side products like 4-chloro-picolinamides. Available at: [Link]
- Dow AgroSciences LLC. (2021). Process for synthesis of picolinamides. Google Patents. This patent describes industrial-scale processes for synthesizing picolinamide compounds.
-
Kapdi, A. R., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. Semantic Scholar. This provides an abstract and details on a nickel-catalyzed method for removing the picolinamide directing group. Available at: [Link]
-
Sanford, M. S., et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ACS Publications. A comprehensive review detailing the mechanistic manifolds of Pd-catalyzed C-H functionalization. Available at: [Link]
-
The Journal of Organic Chemistry. Ahead of Print. This page provides access to recent articles in organic chemistry, relevant for staying current with new methodologies. Available at: [Link]
-
Fowler, J. F. Jr. (1998). Systemic contact dermatitis caused by oral chromium picolinate. PubMed. This describes a medical case related to chromium picolinate, a related but different compound class. Available at: [Link]
- LG Life Sciences, Ltd. (2017). Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same. Google Patents. This patent describes synthetic routes for creating various picolinamide derivatives.
-
Golubnitschaja, O. (2012). Opinion controversy to chromium picolinate therapy's safety and efficacy. NIH National Center for Biotechnology Information. This article discusses the safety and efficacy of chromium picolinate supplements. Available at: [Link]
-
Maiti, D., et al. (2018). Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides: systematically decreasing the bias. NIH National Center for Biotechnology Information. This paper discusses challenges in distal C-H functionalization and the isolation of palladacycle intermediates. Available at: [Link]
-
Szabó, K. J., et al. (2016). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. NIH National Center for Biotechnology Information. This study provides examples of solvent screening (Toluene vs. HFIP) in picolinamide-directed C-H arylation. Available at: [Link]
-
Sanford, M. S., et al. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. NIH National Center for Biotechnology Information. A detailed review on the mechanisms and selectivity principles in Pd-catalyzed C-H functionalization. Available at: [Link]
-
Wani, S., et al. (2006). Acute Tubular Necrosis Associated with Chromium Picolinate—Containing Dietary Supplement. ResearchGate. This article reports a case of adverse effects from chromium picolinate supplements. Available at: [Link]
-
Gunanathan, C. (2018). Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. ResearchGate. This article discusses the role of additives like pivalic acid in facilitating C-H activation via the CMD pathway. Available at: [Link]
-
Daugulis, O. Picolinamide directrd δ‐C−H activation of amines. ResearchGate. This image from a publication illustrates the concept of distal C-H activation directed by a picolinamide group. Available at: [Link]
-
Maiti, D., et al. (2018). Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides: systematically decreasing the bias. RSC Publishing. This paper delves into the challenges and mechanistic aspects of distal sp3 C-H bond functionalization. Available at: [Link]
-
Brown, M. J. (2023). Understanding Chromium Picolinate's Benefits vs. Risks. Verywell Health. This article provides an overview of the uses and potential risks of chromium picolinate supplements. Available at: [Link]
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"optimization of protecting group strategy with Methyl 6-(fluoromethyl)picolinate"
Technical Support Center: Methyl 6-(fluoromethyl)picolinate
A Senior Application Scientist's Guide to Protecting Group Strategy Optimization
Welcome to the technical support guide for optimizing synthetic routes involving this compound. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic strategies. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and innovate in your own work. We will explore the unique reactivity of this reagent and develop robust, self-validating protecting group strategies.
Section 1: Core Principles & Stability Profile (FAQs)
This section addresses the fundamental chemical characteristics of this compound. Understanding its stability is the cornerstone of any successful synthetic campaign.
Q1: What are the key reactive sites and stability concerns when working with this compound?
A1: The molecule presents three primary areas of chemical interest that dictate the strategic planning of your synthesis:
-
The Methyl Ester: This is the most common site for transformation (e.g., hydrolysis to the carboxylic acid or amidation). Esters are susceptible to hydrolysis under both acidic and basic conditions. While generally stable, prolonged exposure to strong nucleophiles or harsh pH can lead to cleavage.[1]
-
The Pyridine Ring: The nitrogen atom is basic and can be protonated or act as a ligand for metal catalysts. This can influence the reactivity of adjacent groups and the overall solubility of the compound. Its electron-withdrawing nature also activates the 2-position (where the ester is) and the 6-position (where the fluoromethyl group is) towards certain types of reactions.
-
The Fluoro-methyl Group: The C-F bond is generally strong and stable. However, the fluorine atom is a good leaving group under specific circumstances, such as anchimeric assistance or in the presence of strong Lewis acids. The primary concern is potential elimination or substitution reactions under harsh conditions, though this is less common than reactions at the ester.
Q2: How stable is the methyl picolinate ester to common deprotection conditions?
A2: The stability of the methyl picolinate ester is comparable to that of a methyl benzoate, but with the added influence of the pyridine nitrogen. The nitrogen's ability to coordinate with metal ions can sometimes facilitate hydrolysis.[2] A summary of its stability is presented below.
| Deprotection Reagent/Condition | Protecting Group Removed | Stability of Methyl Picolinate Ester | Rationale & Expert Insight |
| Strong Acid (e.g., TFA, HCl) | Boc, tBu ethers/esters | Moderate to Low | Prone to hydrolysis. The pyridine nitrogen will be protonated, increasing the electrophilicity of the ester carbonyl. Use minimal reaction times and low temperatures. |
| Strong Base (e.g., LiOH, NaOH) | Fmoc, Acetates, Benzoates | Low | Saponification will occur readily. These conditions are not compatible if the ester needs to be preserved. |
| Mild Base (e.g., Piperidine/DMF) | Fmoc | High | Generally stable. This is the basis for orthogonality in many peptide synthesis strategies.[3][4] |
| Fluoride Ion (e.g., TBAF) | Silyl Ethers (TBS, TIPS) | Moderate | TBAF is basic and contains water. Anhydrous HF-Pyridine or TASF are often better choices to minimize ester hydrolysis. |
| Catalytic Hydrogenation (H₂, Pd/C) | Cbz, Benzyl ethers | High | The ester is stable. However, be aware of potential hydrodefluorination, especially with prolonged reaction times or aggressive catalysts. |
| Lewis Acids (e.g., FeCl₃, Cu(OAc)₂) | Picoloyl (Pico) esters | N/A (Cleaved) | These conditions are specifically designed to cleave picolinate esters via chelation and are highly effective.[5] |
Q3: My downstream reaction requires anhydrous conditions. How should I prepare and handle this compound?
A3: Like many esters, this reagent can be sensitive to ambient moisture over time, leading to slow hydrolysis.[1] For moisture-sensitive reactions:
-
Ensure the starting material is dry. If necessary, dissolve it in an anhydrous solvent (e.g., toluene) and remove the solvent under vacuum (azeotropic drying).
-
Store the compound under an inert atmosphere (Nitrogen or Argon) in a desiccator.[1]
-
Use freshly distilled, anhydrous solvents for your reactions.
Section 2: Troubleshooting Guide for Orthogonal Synthesis
This section is designed to solve specific problems you may encounter when using other protecting groups in the presence of the this compound moiety.
Q: I am attempting to deprotect a tert-butyldiphenylsilyl (TBDPS) ether using TBAF, but I'm observing significant hydrolysis of my methyl picolinate ester. What is the cause and how can I fix it?
-
Potential Cause: Tetrabutylammonium fluoride (TBAF) is commonly supplied as a solution in THF, which contains water. Furthermore, the fluoride ion itself is a moderately strong base. The combination of water and base is likely causing saponification of your ester.
-
Solution:
-
Use Anhydrous Fluoride Sources: Switch to a less basic and anhydrous fluoride source. HF-Pyridine complex in THF at 0°C is a highly effective and commonly used alternative for cleaving silyl ethers while preserving esters.
-
Buffered Fluoride: Alternatively, you can buffer the TBAF solution. Adding acetic acid to your TBAF solution can neutralize the hydroxide impurities and suppress the basicity, minimizing ester cleavage. A common mixture is TBAF with 1.5 equivalents of acetic acid in THF.
-
Change the Protecting Group: If fluoride sensitivity remains an issue, consider a silyl group that can be removed under acidic conditions, such as TES (triethylsilyl), if your molecule can tolerate mild acid.
-
Q: During the removal of a Cbz (benzyloxycarbonyl) group via catalytic hydrogenation (H₂, Pd/C), I am seeing a loss of fluorine from the fluoromethyl group. How can I prevent this hydrodefluorination?
-
Potential Cause: Palladium catalysts, particularly on carbon supports, can be aggressive enough to cleave C-F bonds, especially benzylic fluorides. This process, known as hydrodefluorination, is a known side reaction.
-
Solution:
-
Catalyst Modification: Switch to a less reactive catalyst. Pearlman's catalyst (Pd(OH)₂/C) often shows lower activity towards C-F bond cleavage while still being effective for Cbz removal. Alternatively, using a different support, like Pd/CaCO₃, can sometimes moderate the reactivity.
-
Use an Alternative Protecting Group: The best strategy is often to plan for this incompatibility. Instead of Cbz, use a protecting group that does not require hydrogenation for removal. The Boc (tert-butoxycarbonyl) group, removed with mild acid, or the Fmoc (fluorenylmethyloxycarbonyl) group, removed with mild base, are excellent orthogonal choices.[4][6]
-
Q: I am trying to hydrolyze the methyl ester to the corresponding carboxylic acid using LiOH, but my reaction is messy and I am not getting a clean product. What could be wrong?
-
Potential Cause: The picolinic acid product is an excellent chelator for metal ions like Li⁺. The resulting lithium picolinate salt may have poor solubility in your organic solvent system, leading to precipitation and an incomplete or messy reaction. The fluoromethyl group could also be susceptible to degradation under prolonged exposure to strong base at elevated temperatures.
-
Solution:
-
Improve Solubility: Use a co-solvent system such as THF/water or Dioxane/water to keep all species in solution throughout the reaction.
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize potential side reactions involving the fluoromethyl group. Monitor the reaction closely by TLC or LCMS to avoid unnecessarily long reaction times.
-
Acidic Workup: During the workup, ensure you acidify the mixture to a pH of ~3-4. This will protonate the pyridine nitrogen and the carboxylate, breaking up any metal complexes and allowing for efficient extraction of the free acid into an organic solvent like ethyl acetate.
-
Decision Workflow for Protecting Group Selection
The following diagram outlines a logical workflow for choosing a compatible protecting group for a functional group (FG) on a molecule already containing the this compound core.
Caption: Decision tree for selecting an orthogonal protecting group.
Section 3: Advanced Strategy - The 6-(Fluoromethyl)picolinoyl (FMP) Group
Drawing inspiration from the well-established picoloyl (Pico) protecting group in carbohydrate chemistry, we can propose using the 6-(fluoromethyl)picolinoyl (FMP) moiety itself as a temporary, chemoselectively cleavable protecting group.[5]
Q: Can the 6-(fluoromethyl)picolinoyl (FMP) group be used to protect alcohols or amines?
A: Yes. The FMP group can be conceptualized as a specialized acyl protecting group. Its key advantage is its unique deprotection mechanism. While stable to most standard acidic and basic conditions that would cleave other esters, it can be selectively removed via chelation-assisted hydrolysis using inexpensive copper (II) or iron (III) salts.[5] This provides an excellent source of orthogonality.
Q: How would I introduce and then selectively remove the FMP group from a primary alcohol?
A: The process involves a standard acylation followed by a catalytic, metal-mediated deprotection.
Workflow for FMP Protection & Deprotection
Caption: Workflow for FMP group introduction and selective removal.
Section 4: Key Experimental Protocols
Protocol 1: Selective Deprotection of a TBS Ether with HF-Pyridine
This protocol describes the removal of a TBDPS or TBS group while preserving the methyl picolinate ester.
-
Preparation: In a polytetrafluoroethylene (PTFE) vial, dissolve the silyl-protected substrate (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add pyridine (3.0 eq) followed by the dropwise addition of hydrogen fluoride-pyridine complex (70% HF, 3.0 eq). Caution: HF is highly corrosive and toxic. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LCMS (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully quench by pouring the mixture into a beaker containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Introduction of the FMP Protecting Group
This protocol describes the protection of a primary alcohol using the FMP group.
-
Acid Chloride Formation: In a flame-dried flask under N₂, suspend 6-(fluoromethyl)picolinic acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1 drop). Stir at room temperature for 2 hours or until gas evolution stops and a clear solution is formed. Remove the solvent and excess reagent under vacuum to yield the crude 6-(fluoromethyl)picolinoyl chloride, which should be used immediately.
-
Acylation: Dissolve the alcohol substrate (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0°C. Add pyridine (2.0 eq) followed by a solution of the freshly prepared acid chloride (1.2 eq) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).
-
Workup: Dilute the reaction with DCM, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the FMP-protected alcohol by flash column chromatography.
References
-
D. B. Werz, B. G. Davis, "Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal," Org. Biomol. Chem., 2006, 4, 443-451. [Link]
-
F. Albericio, et al., "Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis," Biopolymers, 2000, 55(2), 123-39. [Link]
- Google Patents, "Picolinic acid derivatives and their use as intermedi
-
PubChem, "Methyl 6-chloro-3-(trifluoromethyl)picolinate," CID 70700297. [Link]
-
ResearchGate, "Orthogonal protecting group strategies in carbohydrate chemistry," Request PDF. [Link]
-
M. A. T. Vervoort, et al., "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids," Molecules, 2001, 6(1), 68-73. [Link]
-
ResearchGate, "Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst." [Link]
-
ResearchGate, "Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry." [Link]
-
R. D. Wood, et al., "Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions," Journal of the American Chemical Society, 1979, 101 (18), 5215–5222. [Link]
-
B. Liu, et al., "Chemical properties and biotoxicity of several chromium picolinate derivatives," Journal of Inorganic Biochemistry, 2016, 165, 59-66. [Link]
-
ResearchGate, "Any advice about the stability of ester and carbamate containing compounds?" [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynth.com [biosynth.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 6-(fluoromethyl)picolinate and Methyl 6-(chloromethyl)picolinate
For researchers and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that dictates the efficiency, yield, and viability of a synthetic route. Among the versatile building blocks available, halomethyl picolinates serve as key precursors for introducing the picolinyl moiety into complex molecules. This guide provides an in-depth comparison of the reactivity of two common analogues: Methyl 6-(fluoromethyl)picolinate and Methyl 6-(chloromethyl)picolinate, supported by fundamental chemical principles and practical, field-proven insights.
Introduction: The Role of Halomethyl Picolinates in Synthesis
Methyl 6-(halomethyl)picolinates are bifunctional reagents, featuring an electrophilic benzylic-like carbon and a methyl ester. This architecture makes them highly valuable for constructing complex molecular frameworks, particularly in medicinal chemistry where the pyridine ring is a well-established "privileged" structural motif. The choice between the fluorinated and chlorinated analogue is not arbitrary; it is a strategic decision based on a nuanced understanding of their comparative reactivity, stability, and the specific demands of the synthetic pathway. This guide aims to elucidate these differences to inform your selection process.
Theoretical Underpinnings of Reactivity
The core of the reactivity difference lies in the nature of the carbon-halogen bond at the 6-position's methyl group. The reaction of interest is a nucleophilic substitution, where a nucleophile displaces the halide (F⁻ or Cl⁻). This reaction proceeds at a carbon atom adjacent to an aromatic ring, which has significant implications for the reaction mechanism, closely resembling a benzylic substitution.
The reaction is predominantly governed by a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key factors influencing the rate of an Sₙ2 reaction are the nature of the leaving group, the electrophilicity of the carbon center, and steric hindrance. In this comparison, steric hindrance is identical for both molecules, so the deciding factors are the leaving group ability and the C-X bond strength.
Leaving Group Ability: The efficacy of a leaving group is inversely related to its basicity. A weaker base is a more stable anion and, therefore, a better leaving group.
-
Chloride (Cl⁻): The conjugate base of a strong acid, hydrochloric acid (HCl, pKa ≈ -7).[1]
-
Fluoride (F⁻): The conjugate base of a weak acid, hydrofluoric acid (HF, pKa ≈ 3.2).[1][2][3][4]
Because chloride is a significantly weaker base than fluoride, it is a much better leaving group.[5]
Carbon-Halogen Bond Strength: For a substitution reaction to occur, the carbon-halogen bond must be broken.
-
The C-F bond is recognized as the strongest single bond to carbon in organic chemistry, with a bond dissociation energy (BDE) of approximately 115 kcal/mol (for CH₃-F).[6]
-
The C-Cl bond is considerably weaker, with a BDE of around 83.7 kcal/mol (for CH₃-Cl).[6]
The substantially higher energy required to cleave the C-F bond presents a larger activation barrier for nucleophilic substitution compared to the C-Cl bond.[7][8]
Based on these fundamental principles, Methyl 6-(chloromethyl)picolinate is predicted to be significantly more reactive towards nucleophiles than this compound.
Quantitative Comparison of Physicochemical Properties
To provide a clearer picture, the key properties governing the reactivity of these two compounds are summarized below.
| Property | This compound | Methyl 6-(chloromethyl)picolinate | Rationale for Reactivity Impact |
| C-X Bond Dissociation Energy | ~115 kcal/mol[6] | ~84 kcal/mol[6] | The weaker C-Cl bond requires less energy to break, leading to a lower activation energy and faster reaction rate. |
| Leaving Group (X⁻) Basicity | High (pKa of HF ≈ 3.2)[1][3] | Very Low (pKa of HCl ≈ -7)[1] | Chloride is a much weaker base, making it a more stable and effective leaving group, thus accelerating the substitution. |
| Electronegativity of Halogen | 3.98 | 3.16 | Fluorine's higher electronegativity strengthens the C-F bond through ionic character, decreasing reactivity.[7][9] |
| Predicted Relative Reactivity | Low | High | The combination of a weaker C-X bond and a superior leaving group makes the chloro-derivative the more reactive substrate. |
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. The following protocol describes a robust method for monitoring the rate of nucleophilic substitution with a model nucleophile, such as piperidine, using ¹H NMR spectroscopy.
Objective: To determine the pseudo-first-order rate constants for the reaction of this compound and Methyl 6-(chloromethyl)picolinate with piperidine.
Materials:
-
This compound
-
Methyl 6-(chloromethyl)picolinate
-
Piperidine (freshly distilled)
-
Anhydrous Acetonitrile-d₃ (CD₃CN)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, syringes, and standard laboratory glassware
Experimental Workflow Diagram:
Caption: Workflow for the comparative kinetic study.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of each substrate (e.g., 0.05 M) and the internal standard (0.05 M) in CD₃CN. Prepare a separate stock solution of piperidine (e.g., 0.5 M) in CD₃CN. The large excess of piperidine ensures pseudo-first-order kinetics.
-
Reaction Initiation: In an NMR tube, add 0.5 mL of the substrate stock solution. After acquiring an initial spectrum (t=0), inject 0.5 mL of the piperidine stock solution, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Data Acquisition: Monitor the reaction by observing the disappearance of a characteristic proton signal on the starting material's halomethyl group and the appearance of a new signal for the product's aminomethyl group.
-
Data Analysis: For each time point, calculate the concentration of the remaining substrate by comparing the integral of its signal to the integral of the unchanging internal standard.
-
Kinetic Plot: Plot the natural logarithm of the substrate concentration versus time. The data should yield a straight line, the negative slope of which is the observed rate constant (k_obs).
-
Comparison: The resulting rate constant for the chloromethyl derivative is expected to be several orders of magnitude greater than that for the fluoromethyl derivative under identical conditions.
Practical Implications and Selection Criteria
The choice between these two reagents is a classic trade-off between reactivity and stability.
Choose Methyl 6-(chloromethyl)picolinate when:
-
High reactivity is desired: For reactions with weak nucleophiles or when rapid reaction times are necessary.
-
Mild conditions are required: Its high reactivity often allows for reactions to proceed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Cost is a primary driver: Chloro-derivatives are often less expensive to synthesize than their fluoro-counterparts.
Choose this compound when:
-
High stability is paramount: It is more stable to storage and less prone to degradation. It can withstand harsher conditions in preceding synthetic steps without reacting.
-
Controlled reactivity is needed: Its lower reactivity can prevent side reactions and may lead to cleaner reaction profiles and higher yields of the desired product, especially in complex syntheses.
-
Specific electronic properties are required: The fluorine atom can impart unique properties (e.g., modulating pKa, improving metabolic stability) to the final molecule, a common strategy in modern drug design.
Conclusion
While structurally similar, this compound and Methyl 6-(chloromethyl)picolinate exhibit vastly different reactivity profiles in nucleophilic substitution reactions. The chloromethyl derivative is the more reactive species, a direct consequence of the weaker carbon-chlorine bond and the superior leaving group ability of the chloride ion. In contrast, the fluoromethyl derivative is significantly more stable and less reactive due to the formidable strength of the carbon-fluorine bond.
The selection of the appropriate reagent is therefore not based on a simple "better or worse" paradigm but is a strategic decision tailored to the specific goals of the synthesis. For rapid transformations under mild conditions, the chloro-compound is the reagent of choice. For applications demanding stability, control, and the introduction of fluorine's unique electronic signature, the fluoro-compound is the superior option.
References
-
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A Senior Application Scientist's Guide to Validating the Structure of Methyl 6-(fluoromethyl)picolinate Derivatives
This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of Methyl 6-(fluoromethyl)picolinate and its analogues. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.
The Analytical Imperative: A Triad of Techniques
No single analytical technique provides a complete structural picture.[1] A robust validation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each method interrogates the molecule from a different perspective, and their collective data provide an unassailable confirmation of the intended structure.
Our workflow is designed as a self-validating system, where the outputs of one technique corroborate the others, leading to a single, consistent structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2] For a fluorinated molecule like this compound, a suite of NMR experiments is essential.
¹H NMR: Mapping the Proton Skeleton
¹H NMR provides the initial overview of the molecule's proton environment. For our target molecule, we expect to see distinct signals for the methyl ester protons, the fluoromethyl protons, and the three aromatic protons on the picolinate ring.
-
Causality: The key diagnostic signal is the resonance for the fluoromethyl group (-CH₂F). This will appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). The integration of this signal should correspond to two protons. The chemical shift will be significantly downfield compared to a non-fluorinated methyl group due to the electron-withdrawing effect of fluorine.
¹³C NMR: Probing the Carbon Framework
¹³C NMR complements the ¹H spectrum by providing information about the carbon backbone.[2]
-
Causality: Similar to the proton spectrum, the carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling to fluorine (¹JCF). This coupling is typically large (150-250 Hz) and is an unambiguous indicator of a C-F bond. The picolinate ring will show six distinct carbon signals (five aromatic CH/C and one carbonyl C=O), confirming the substitution pattern.
¹⁹F NMR: The Fluorine Fingerprint
The presence of fluorine makes ¹⁹F NMR an indispensable tool.[3][4] With a 100% natural abundance and high sensitivity, ¹⁹F NMR provides a clean and direct window into the fluorine's environment.[4]
-
Causality: For a -CH₂F moiety, the ¹⁹F spectrum will show a triplet, arising from coupling to the two adjacent protons (²JHF). The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it a powerful diagnostic tool for confirming the structure and identifying potential isomers or impurities.[3][4]
2D NMR: Assembling the Pieces
Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to connect the individual puzzle pieces from the 1D spectra.
-
HSQC: Correlates directly bonded ¹H and ¹³C nuclei. This will definitively link the fluoromethyl protons to the fluoromethyl carbon.
-
HMBC: Shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the overall connectivity, for instance, by showing a correlation from the -CH₂F protons to the C6 carbon of the pyridine ring, and from the methyl ester protons to the carbonyl carbon.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry provides the molecular weight of a compound, which is a critical piece of validation data.[5] High-Resolution Mass Spectrometry (HRMS) is the gold standard.
-
Causality: HRMS provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the molecular formula by comparing the measured mass to the calculated exact mass of C₈H₈FNO₂ (169.0539). This technique effectively rules out alternative structures with the same nominal mass but different elemental compositions. The fragmentation pattern observed in tandem MS (MS/MS) can further support the proposed structure by showing characteristic losses, such as the loss of a methoxy group (-OCH₃) from the ester.[6]
Single-Crystal X-ray Diffraction: The Final Arbiter
When an unambiguous, three-dimensional structure is required, or when NMR and MS data are inconclusive (e.g., in cases of complex stereochemistry or unexpected rearrangements), Single-Crystal X-ray Diffraction is the definitive technique.[1]
-
Causality: This method involves growing a suitable single crystal of the compound and analyzing how it diffracts X-rays. The resulting diffraction pattern is used to calculate the precise position of every atom in the crystal lattice, providing an absolute 3D structure.[7][8][9] This analysis not only confirms the atom-to-atom connectivity but also provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.[7][10][11]
Comparative Analysis of Validation Techniques
Each technique offers unique advantages and has specific limitations. The choice of which methods to employ depends on the project's requirements, the available instrumentation, and the nature of the sample.
| Technique | Information Provided | Strengths | Limitations | Sample Requirement |
| NMR Spectroscopy | Atom connectivity, local electronic environment, relative stereochemistry. | Provides the most detailed structural information in solution; non-destructive.[2][12] | Can be complex to interpret for very complicated molecules; requires soluble sample. | 1-10 mg, soluble in deuterated solvent. |
| HRMS | Exact mass and molecular formula. | Extremely high sensitivity and accuracy; confirms elemental composition.[5] | Provides no information on atom connectivity; isomers cannot be distinguished by mass alone. | <1 mg, soluble or can be ionized. |
| X-ray Diffraction | Absolute 3D structure, bond lengths/angles, crystal packing. | Unambiguous and definitive structural proof.[1][7] | Requires a high-quality single crystal, which can be difficult or impossible to grow; structure is in the solid state, which may differ from solution. | Single crystal (~0.1 mm). |
Experimental Protocols
Trustworthy data comes from meticulous experimental execution. Below are standardized protocols for the key validation experiments.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh ~5 mg of the this compound derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution. Typical acquisition time is <5 minutes.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. Acquisition time can range from 30 minutes to several hours.
-
¹⁹F NMR: Acquire a proton-decoupled or coupled ¹⁹F spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.[13]
-
2D NMR (HSQC/HMBC): Acquire 2D correlation spectra. These experiments require longer acquisition times (several hours each) but are critical for definitive assignment.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Electrospray Ionization (ESI) is a common technique for this class of molecules.[14][15]
-
Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Ensure the instrument is calibrated to guarantee high mass accuracy.
-
Analysis: Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical value for the target compound.
Conclusion
Validating the structure of this compound derivatives is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. A combination of 1D and 2D NMR provides the structural framework, HRMS confirms the elemental composition, and X-ray crystallography offers the ultimate, unambiguous proof of structure. By understanding the strengths and limitations of each method and designing a workflow where they validate one another, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development programs.
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Camorali, S., Tei, L., Milanesio, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. University of Eastern Piedmont. Available from: [Link]
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Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemistry, 9(2), 1-19. Available from: [Link]
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Camorali, S., Tei, L., Milanesio, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ResearchGate. Available from: [Link]
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Hakimi, M., et al. (2012). Structural and Spectral Characterization of a Chromium(III) Picolinate Complex: Introducing a New Redox Reaction. ResearchGate. Available from: [Link]
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Aghabozorg, H., et al. (2015). Synthesis and X-ray crystal structures of [pyH][Fe(pic)2Cl2] and [Fe2(μ2-OMe)2(pic)4] (Hpic=2-picolinic acid). ResearchGate. Available from: [Link]
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"comparative study of picolinate esters in PROTAC linker design"
The strategic incorporation of picolinate esters and other rigid motifs is a significant advancement in PROTAC linker design. [3]This approach provides a powerful tool to modulate the conformational behavior and physicochemical properties of degraders, often leading to improved potency, selectivity, and drug-like characteristics compared to purely flexible linkers. [9]While the optimal linker must still be determined empirically, a rational design strategy that explores rigid scaffolds is now an essential part of modern PROTAC development. Future innovations will likely involve the development of novel heterocyclic linkers and the use of computational modeling to more accurately predict the ternary complex structures, further accelerating the discovery of next-generation protein degraders. [11][16]
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A Comparative Guide to the Biological Activity of Methyl 6-(fluoromethyl)picolinate Analogs in Anticancer Drug Discovery
This guide provides a comprehensive comparison of the potential biological activities of Methyl 6-(fluoromethyl)picolinate analogs, grounded in the established principles of medicinal chemistry and supported by experimental data from structurally related compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics.
Introduction: The Promise of Fluorinated Picolinates in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. Picolinates, esters of picolinic acid (pyridine-2-carboxylic acid), represent a versatile class of pyridine derivatives with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
A key strategy in modern drug discovery is the strategic incorporation of fluorine atoms into lead compounds. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] For instance, replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to enhanced binding interactions with target proteins.[1]
This compound is a compelling, yet underexplored, candidate for anticancer drug development. Its structure combines the recognized picolinate scaffold with a fluoromethyl group, a bioisostere of the hydroxymethyl and methyl groups, which can impart favorable pharmacokinetic and pharmacodynamic properties. This guide will explore the prospective biological activity of its analogs by drawing comparisons with structurally similar compounds and will provide the necessary experimental framework for their evaluation.
The Rationale for Analog Comparison: Unveiling Structure-Activity Relationships (SAR)
The systematic synthesis and biological evaluation of analogs of a lead compound is a cornerstone of drug discovery. This process, known as establishing a structure-activity relationship (SAR), allows researchers to understand which parts of a molecule are essential for its biological activity and how modifications to its structure affect its potency and selectivity.[1] By comparing the anticancer activity of a series of this compound analogs, we can elucidate the key structural features required for cytotoxicity against cancer cells.
A hypothetical analog series for SAR studies could include:
-
Positional Isomers: Moving the fluoromethyl group to other positions on the pyridine ring (e.g., 3-, 4-, or 5-position) to probe the importance of its location relative to the ester and the ring nitrogen.
-
Halogen Analogs: Replacing the fluorine atom with other halogens (e.g., chlorine, bromine) to investigate the effect of halogen size and electronegativity on activity.
-
Non-fluorinated Counterpart: Synthesizing the parent methyl 6-methylpicolinate to directly assess the contribution of the fluorine atom to the biological activity.
-
Ester Modification: Varying the ester group (e.g., ethyl, propyl) to determine its influence on cell permeability and activity.
The following diagram illustrates a potential workflow for the synthesis and evaluation of such analogs.
Caption: A conceptual workflow for the synthesis and biological evaluation of this compound analogs to establish structure-activity relationships.
Comparative Biological Activity of Related Picolinate and Pyridine Derivatives
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-Methyl-4-phenoxypicolinamide Derivatives | [2] | ||
| Compound 8e | A549 (Lung) | 3.6 | [2] |
| H460 (Lung) | 1.7 | [2] | |
| HT-29 (Colon) | 3.0 | [2] | |
| N-Methylpicolinamide-4-thiol Derivatives | [3][4] | ||
| Compound 6p | HepG2 (Liver) | <10 | [3] |
| HCT-116 (Colon) | <10 | [3] | |
| SW480 (Colon) | <10 | [3] | |
| SPC-A1 (Lung) | <10 | [3] | |
| A375 (Melanoma) | <10 | [3] | |
| Halogenated Benzofuran Carboxylates | [5] | ||
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 ± 2.5 | [5] |
| HepG2 (Liver) | 11 ± 3.2 | [5] | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | 3.5 ± 0.6 | [5] |
| HepG2 (Liver) | 3.8 ± 0.5 | [5] | |
| 6-Fluoro-quinolinecarboxylic acid derivative (NSC 368390) | MX-1 (Breast) | >90% growth inhibition | [6] |
| LX-1 (Lung) | >90% growth inhibition | [6] | |
| CX-1 (Colon) | >90% growth inhibition | [6] |
Analysis of Comparative Data and Inferred SAR:
From the data presented, several key insights can be drawn that inform the potential of this compound analogs:
-
Potent Anticancer Activity: The low micromolar IC50 values for the N-methyl-picolinamide derivatives suggest that the picolinate scaffold is a promising starting point for the development of potent anticancer agents.[2][3][4]
-
Influence of Halogenation: The data on halogenated benzofuran carboxylates indicates that the nature and position of the halogen substituent can significantly impact cytotoxic activity. The brominated derivative (8) generally showed higher potency than the chlorinated derivative (7).[5] This suggests that exploring different halogen substitutions in the Methyl 6-(halomethyl)picolinate series is a worthwhile endeavor.
-
Broad Spectrum of Activity: The activity of these related compounds across a range of cancer cell lines, including lung, colon, liver, and breast cancer, points to the potential for broad-spectrum anticancer activity for novel picolinate analogs.[2][3][4][5][6]
Based on these findings, it is reasonable to hypothesize that this compound and its analogs could exhibit significant and potentially selective anticancer activity. The fluoromethyl group may enhance metabolic stability and cellular uptake, potentially leading to improved potency and a better therapeutic window compared to non-fluorinated counterparts.
Experimental Protocols: In Vitro Cytotoxicity Assessment using the MTT Assay
To experimentally validate the anticancer activity of this compound analogs, a robust and reproducible cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle of the assay is the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound analog in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug (positive control, e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
The following diagram illustrates the experimental workflow of the MTT assay.
Caption: A step-by-step workflow of the MTT assay for determining the in vitro cytotoxicity of test compounds.
Conclusion and Future Directions
This guide has outlined a comparative framework for assessing the biological activity of this compound analogs as potential anticancer agents. While direct experimental data for this specific compound is currently lacking, the analysis of structurally related picolinates and fluorinated heterocycles provides a strong rationale for their investigation. The potent cytotoxicity observed in related series highlights the promise of the picolinate scaffold in oncology.
Future research should focus on the synthesis of a focused library of this compound analogs, as proposed in the SAR workflow. Subsequent screening of these compounds against a diverse panel of cancer cell lines using the detailed MTT assay protocol will be crucial to identify lead candidates. Further investigations into the mechanism of action, such as cell cycle analysis and apoptosis assays, will provide a deeper understanding of their anticancer properties and pave the way for their potential development as novel cancer therapeutics.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 6-(fluoromethyl)picolinate
Introduction: The "Magic Methyl" and Its Fluorinated Cousin
In drug discovery, the strategic placement of a methyl group can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties—a phenomenon often dubbed the "magic methyl" effect.[1] The bioisosteric replacement of hydrogen with fluorine has become an equally powerful strategy to modulate metabolic stability, binding affinity, and lipophilicity. Methyl 6-(fluoromethyl)picolinate represents a confluence of these principles, making it a valuable building block for novel therapeutics.[2][3]
However, the utility of this intermediate is directly proportional to its purity. Undefined impurities can introduce variability into subsequent synthetic steps, compromise biological assays, and create significant regulatory hurdles. This guide details a multi-pronged, orthogonal approach to purity assessment, ensuring that your downstream research is built on a foundation of analytical certainty.
Synthetic Considerations and Anticipated Impurities
A robust analytical strategy begins with understanding the synthetic route and its potential pitfalls. A plausible synthesis of this compound involves the fluorination of a precursor like Methyl 6-(hydroxymethyl)picolinate or the oxidation and esterification of 6-(fluoromethyl)-2-methylpyridine.
Based on such routes, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted Methyl 6-(hydroxymethyl)picolinate or Methyl 6-methylpicolinate.[4]
-
Reaction By-products:
-
Hydrolyzed Acid: 6-(fluoromethyl)picolinic acid, resulting from ester hydrolysis.
-
Over-oxidation Products: If starting from a methyl group, impurities from the oxidation step could persist.[5]
-
Isomeric Impurities: Positional isomers from the starting materials.
-
-
Reagent-Related Impurities: Residual fluorinating agents or catalysts.
-
Residual Solvents: Solvents used in synthesis and purification (e.g., methanol, ethyl acetate, tetrahydrofuran).[4][6]
An effective purity assessment must be capable of separating, identifying, and quantifying these diverse chemical entities.
Orthogonal Analytical Techniques: A Comparative Guide
No single analytical technique is sufficient for comprehensive purity validation. An orthogonal approach, using methods with different separation and detection principles, is the industry standard for ensuring trustworthiness and scientific integrity. We will compare the gold-standard techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the premier method for quantifying the main component and its non-volatile impurities due to its high resolution and sensitivity.[7][8] A well-developed Reversed-Phase HPLC (RP-HPLC) method can effectively separate the target compound from polar and non-polar impurities.
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[7]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm. A PDA detector is recommended to monitor across a wider range (e.g., 210-400 nm) to detect any co-eluting impurities with different chromophores.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in the mobile phase (90:10 A:B) to achieve a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[9]
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
-
Why a C18 column? Its non-polar stationary phase is ideal for retaining and separating the aromatic picolinate structure and its likely impurities.[10]
-
Why a gradient? A gradient elution ensures that both early-eluting polar impurities (like the hydrolyzed acid) and late-eluting non-polar impurities are resolved and detected within a reasonable runtime.[7]
-
Why a PDA detector? It provides spectral information for each peak, helping to identify impurities and ensuring that no peaks are missed if their UV maximum differs from the main compound. This builds trustworthiness into the protocol.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents, which are not detectable by standard HPLC methods.[11][12]
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph equipped with a headspace autosampler and a mass spectrometer detector. A Flame Ionization Detector (FID) can be used for quantification if MS is used for identification.[12]
-
Column: A low-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm i.d., 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 35 to 350.
-
-
Sample Preparation (Headspace):
-
Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO) that does not co-elute with expected impurities.
-
Seal the vial and incubate at 80 °C for 15 minutes before injection.
-
-
Why Headspace GC? This technique avoids injecting the non-volatile main compound onto the GC column, which would cause contamination and poor chromatography. It selectively analyzes the volatile components present in the sample vial's headspace.[11]
-
Why MS detection? The mass spectrum of each eluting peak acts as a chemical fingerprint, allowing for unambiguous identification of residual solvents by matching against standard libraries (e.g., NIST). This provides definitive proof of identity.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While chromatography excels at separation, NMR provides unparalleled insight into molecular structure. It is the definitive method for confirming the identity of the synthesized compound and can detect impurities that are structurally distinct from the target molecule.[14][15]
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.[14]
-
-
Data Acquisition and Interpretation:
-
¹H NMR: Provides information on the number and environment of protons.[16] Key signals for this compound in CDCl₃ would include:
-
A singlet for the methyl ester protons (~4.0 ppm).
-
A doublet for the fluoromethyl protons (-CH₂F) with a large coupling constant to fluorine (~5.5 ppm, J ≈ 47 Hz).
-
Signals in the aromatic region for the pyridine ring protons (~7.5-8.0 ppm).
-
Impurity signals will appear as additional, unassigned peaks.
-
-
¹³C NMR: Confirms the carbon framework of the molecule.[17]
-
¹⁹F NMR: This is a critical and highly specific experiment. It will show a single triplet signal for the -CH₂F group (due to coupling with the two adjacent protons). The absence of other signals confirms the absence of over-fluorinated (e.g., -CHF₂) or other fluorine-containing impurities.[18]
-
-
Why multiple nuclei (¹H, ¹³C, ¹⁹F)? Each nucleus provides a different piece of the structural puzzle. ¹H NMR is fast and sensitive, ¹³C NMR confirms the carbon backbone, and ¹⁹F NMR is highly specific to the fluorinated moiety. Together, they provide a self-validating system for structural confirmation.[15]
-
Why is NMR trustworthy? The signal area in NMR is directly proportional to the number of nuclei, allowing for quantitative analysis (qNMR) against a certified standard if absolute purity is required.
Data Synthesis and Comparative Analysis
To provide a clear overview, the capabilities of each technique are summarized below.
Table 1: Comparison of Core Analytical Techniques for Purity Assessment
| Feature | RP-HPLC | GC-MS | NMR Spectroscopy |
| Primary Use | Purity/Impurity Quantification | Residual Solvent Identification | Structural Confirmation & ID |
| Typical Sensitivity | High (ppm level) | Very High (ppb-ppm) | Moderate (0.1-1% level) |
| Impurities Detected | Non-volatile, UV-active | Volatile & Semi-volatile | Structurally different compounds |
| Quantitative? | Yes (Area %) | Yes (with FID/standard) | Yes (with internal standard) |
| Key Advantage | High resolution, robust | Unambiguous ID of volatiles | Definitive structural information |
| Limitation | Not for volatile impurities | Not for non-volatile impurities | Lower sensitivity for trace analysis |
Table 2: Purity Analysis Summary for this compound (Batch #MFP-2026-01)
| Analytical Method | Result | Interpretation |
| RP-HPLC (Area %) | 99.6% | High purity with minor impurities detected. |
| Peak 1 (Retention Time 4.5 min): 0.25% | Likely the more polar 6-(fluoromethyl)picolinic acid by-product. | |
| Peak 2 (Retention Time 12.8 min): 0.15% | Unknown, less polar impurity. | |
| Headspace GC-MS | Ethyl Acetate: 350 ppm | Residual solvent from purification is present but below typical ICH limits. |
| Toluene: Not Detected | No residual toluene from a potential precursor synthesis. | |
| ¹H NMR | Conforms to structure | The primary structure is confirmed. Small unassigned peaks at ~3.8 ppm consistent with <0.5% impurity. |
| ¹⁹F NMR | Single triplet at -210 ppm | Confirms the presence of only the -CH₂F group. No other fluorine-containing species detected. |
| Overall Purity | >99.5% | The batch meets a high standard of purity, suitable for drug development applications. |
Integrated Analytical Workflow
The decision-making process for batch release requires an integrated workflow that leverages the strengths of each technique.
Caption: Integrated workflow for the purity assessment of a newly synthesized batch.
Benchmarking: this compound vs. Methyl 6-(trifluoromethyl)picolinate
A common alternative in medicinal chemistry is Methyl 6-(trifluoromethyl)picolinate.[19] While analytically similar, the key difference lies in the ¹⁹F NMR.
-
This compound (-CH₂F): Exhibits a triplet in the ¹⁹F NMR spectrum due to coupling with the two adjacent protons.
-
Methyl 6-(trifluoromethyl)picolinate (-CF₃): Exhibits a singlet in the ¹⁹F NMR spectrum as there are no adjacent protons.
This distinction is crucial. An incomplete fluorination of a precursor intended to yield the -CF₃ analogue could result in -CHF₂ impurities, which would be readily detectable by ¹⁹F NMR as distinct signals. Conversely, assessing our target -CH₂F compound requires careful integration to distinguish it from potential -CH₃ starting material, a task for which ¹H NMR is better suited. The choice of analytical focus must be guided by the specific fluorine motif.
Conclusion
Assessing the purity of a critical intermediate like this compound is not a single measurement but a systematic investigation. By combining the high-resolution separation of HPLC, the specific identification of volatile impurities by GC-MS, and the definitive structural confirmation of NMR, we create a robust, self-validating system. This orthogonal approach provides the highest degree of confidence, ensuring that the material advancing in the drug discovery pipeline is of verifiable and uncompromising quality.
References
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Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem. 7
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Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. USDA ARS. 14
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Link
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Synthesis routes of Methyl 6-(hydroxymethyl)picolinate. Benchchem. Link
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Synthesis and Spectral Analysis of Pyridine Derivates. International Journal of Science and Research (IJSR). Link
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Link
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Pyridine Method Number: PV2295. Occupational Safety and Health Administration (OSHA). Link
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Picolinic acid derivatives and their use as intermediates. Google Patents. Link
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Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health (NIH). Link
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The HPLC analytical method that in chromium picolinate bulk drug, the limit of impurities detects. Google Patents. Link
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Link
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Structure Elucidation, NMR, HPLC-MS Analytics. MicroCombiChem GmbH. Link
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Structural elucidation by NMR(1HNMR). Slideshare. Link
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Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. ResearchGate. Link
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][7][14]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Link
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). Link
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The Magic Methyl and Its Tricks in Drug Discovery and Development. National Institutes of Health (NIH). Link
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A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography. PubMed. Link
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Methyl 6-chloro-3-(trifluoromethyl)picolinate. PubChem. Link
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Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. PubMed. Link
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Analysis of Chromium (III) Picolinate in Supplements by HPLC. Tosoh Bioscience. Link
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GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). ResearchGate. Link
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Methyl picolinate synthesis. ChemicalBook. Link
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6-chlorine-3-fluorine-2-picolinic acid synthesis process. Google Patents. Link
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Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit. Link
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Methyl 6-(trifluoromethyl)picolinate. J&K Scientific LLC. Link
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Methods and intermediates for preparing therapeutic compounds. Google Patents. Link
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Methyl 6-methylpicolinate. Sigma-Aldrich. Link
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A Comparative Guide to the Cross-Reactivity of Novel Methyl 6-(fluoromethyl)picolinate Kinase Inhibitors
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic agent is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, representing a significant hurdle in the drug discovery pipeline. This guide provides an in-depth comparison of the cross-reactivity profiles of two novel Methyl 6-(fluoromethyl)picolinate derivatives, designated here as MFP-A and MFP-B , potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.
The inclusion of the fluoromethylpicolinate scaffold is a strategic design choice aimed at enhancing metabolic stability and target affinity. However, the ATP-binding pocket is highly conserved across the kinome, necessitating a thorough evaluation of off-target interactions. This guide will delve into the experimental methodologies used to assess kinase selectivity, present comparative data for MFP-A and MFP-B, and provide detailed protocols for key assays, offering a comprehensive framework for evaluating the cross-reactivity of small molecule kinase inhibitors.
The Rationale for Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share structural homology in their ATP-binding sites. While MFP-A and MFP-B were designed to target CDK9, their pyridine-based core is a common scaffold in many kinase inhibitors, creating the potential for interactions with other kinases.[1][2] Broad kinase screening is therefore crucial to identify any off-target activities that could lead to adverse effects.[3] Understanding the selectivity profile early in development allows for more informed decisions regarding lead optimization and clinical progression.[4]
Comparative Cross-Reactivity Data
The following tables summarize the inhibitory activity of MFP-A and MFP-B against their primary target, CDK9, and a panel of selected off-target kinases known for their structural similarity or involvement in common toxicity pathways. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[5][6]
Table 1: On-Target and Off-Target Inhibitory Activity of MFP-A and MFP-B
| Kinase Target | MFP-A IC50 (nM) | MFP-B IC50 (nM) | Rationale for Inclusion in Panel |
| CDK9 (Primary Target) | 5.2 | 8.1 | Target of interest for transcriptional regulation in oncology. |
| CDK1 | 850 | >10,000 | High homology within the CDK family; potential for cell cycle-related toxicity. |
| CDK2 | 450 | 5,200 | High homology within the CDK family; potential for cell cycle-related toxicity. |
| Aurora Kinase A | >10,000 | >10,000 | Serine/threonine kinase with a distinct ATP-binding pocket; a good measure of broad selectivity. |
| PIM1 | 1,200 | 8,500 | Structurally related serine/threonine kinase often implicated in off-target effects of pyridine-based inhibitors. |
| ROCK1 | 3,500 | >10,000 | Implicated in cardiovascular toxicity; important for safety profiling. |
| VEGFR2 | 980 | 7,200 | A key tyrosine kinase involved in angiogenesis; common off-target for ATP-competitive inhibitors. |
| SRC | 2,100 | >10,000 | A non-receptor tyrosine kinase with a well-characterized role in cancer and potential for off-target liabilities.[7] |
Interpretation of the Data:
Both MFP-A and MFP-B demonstrate potent inhibition of the primary target, CDK9. However, MFP-B exhibits a significantly more favorable selectivity profile. MFP-A shows moderate off-target activity against CDK1, CDK2, and VEGFR2, suggesting potential for cell cycle-related and anti-angiogenic side effects. In contrast, MFP-B displays much weaker inhibition of these off-targets, with IC50 values in the micromolar range, indicating a wider therapeutic window. The improved selectivity of MFP-B may be attributed to subtle structural modifications that allow for more specific interactions within the CDK9 ATP-binding pocket.
Experimental Methodologies for Cross-Reactivity Assessment
A multi-faceted approach is essential for a comprehensive understanding of a compound's cross-reactivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.
In Vitro Kinase Inhibition Assays
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[8] These are often performed in a high-throughput format against a large panel of kinases.[3][9]
Workflow for a Typical In Vitro Kinase Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.[10]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (MFP-A or MFP-B) in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction Setup:
-
In a 384-well white plate, add 50 nL of each concentration of the diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a kinase/substrate solution in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 5 µL of the kinase/substrate solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Kₘ for the specific kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit or similar technology. This involves a two-step process:
-
Add 10 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Cellular Target Engagement Assays
While in vitro assays are excellent for determining direct enzymatic inhibition, they do not account for factors such as cell permeability and target availability in a physiological context.[12] Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), address this by measuring the binding of a compound to its target within intact cells.[13][14]
Principle of the Cellular Thermal Shift Assay (CETSA):
CETSA is based on the principle that the binding of a ligand to a protein alters its thermal stability.[13] When heated, proteins unfold and aggregate. A ligand-bound protein is typically more stable and will aggregate at a higher temperature than the unbound protein.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).[15]
Detailed Protocol: Western Blot-Based CETSA for CDK9 Target Engagement
-
Cell Treatment:
-
Culture a human cancer cell line known to express CDK9 (e.g., K-562) to approximately 80% confluency.
-
Treat the cells with varying concentrations of MFP-A, MFP-B, or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Separate the soluble protein samples by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for CDK9, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
-
Conclusion and Future Directions
The cross-reactivity profiling of this compound derivatives MFP-A and MFP-B reveals that while both compounds are potent inhibitors of their primary target, CDK9, MFP-B possesses a superior selectivity profile with significantly reduced off-target activity. This highlights the critical importance of comprehensive kinase screening in the early stages of drug discovery.
Future studies should expand the kinase panel to include a broader representation of the human kinome to further validate the selectivity of MFP-B.[3] Additionally, cell-based assays in various cancer cell lines will be crucial to correlate target engagement with downstream phenotypic effects and to confirm the therapeutic potential of this promising compound. The methodologies and comparative data presented in this guide provide a robust framework for such investigations, paving the way for the development of safer and more effective kinase inhibitors.
References
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Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Accessed January 10, 2026. [Link].
- Smyth, L. A., & Collins, I. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 9(2), 153-173.
- Lemeer, S., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(1), 100701.
- Reaction Biology. (2020). KINASE PROFILING & SCREENING. Reaction Biology.
-
Pharmaron. Kinase Panel Profiling | Pharmaron CRO Services. Pharmaron. Accessed January 10, 2026. [Link].
- Hu, Y., et al. (2015). Scaffold mining of kinase hinge binders in crystal structure database. Journal of medicinal chemistry, 58(16), 6437-6454.
-
ICE Bioscience. Kinase Panel Screening for Drug Discovery. ICE Bioscience. Accessed January 10, 2026. [Link].
- Becher, I., et al. (2016). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. Cell chemical biology, 23(3), 404-415.
- Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Bantscheff, M., et al. (2011). Determination of Kinase Inhibitor Potencies in Cell Extracts by Competition Binding Assays and Isobaric Mass Tags. Methods in molecular biology (Clifton, N.J.), 781, 39-54.
- Smyth, L. A., & Collins, I. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Future medicinal chemistry, 6(14), 1585-1603.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Wang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Klaeger, S., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 475-492.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1425, 223-238.
- Adriaenssens, E. (2023). In vitro kinase assay.
- Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical chemistry, 93(10), 4444-4452.
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The Translational Bridge: A Comparative Guide to In Vitro and In Vivo Efficacy of a Novel Picolinate-Derived Kinase Inhibitor
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous process of validation. A critical juncture in this journey is the transition from promising in vitro activity to demonstrable in vivo efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of a hypothetical lead compound, M6FP-K01 , derived from the versatile building block, Methyl 6-(fluoromethyl)picolinate. This document is designed to offer not just protocols, but a strategic rationale for the experimental choices made, reflecting a commitment to scientific integrity and translational success.
From Scaffold to Strategy: The Genesis of M6FP-K01
This compound is a pyridine-based scaffold that offers a unique combination of a reactive fluoromethyl group and a methyl ester, making it an attractive starting point for the synthesis of diverse molecular libraries.[1][2] The picolinate moiety is a "privileged" structure in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates, particularly as enzyme inhibitors.[3] Drawing inspiration from the established success of picolinamide derivatives as potent kinase inhibitors, we conceptualized the synthesis of M6FP-K01, a novel inhibitor targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[4][5]
The fluoromethyl group in our starting material is of particular interest. The strategic incorporation of fluorine in drug candidates can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence membrane permeability and overall pharmacokinetic behavior.[6]
Our synthetic strategy for M6FP-K01 involves a two-step process: first, amidation of the methyl ester with a substituted aniline, followed by a nucleophilic substitution at the fluoromethyl position to introduce a solubilizing group, thereby generating our lead candidate.
Part 1: The In Vitro Profile - Target Engagement and Cellular Effects
The initial phase of our investigation focused on characterizing the in vitro activity of M6FP-K01. The primary objective was to ascertain its potency and selectivity against the intended target, VEGFR-2, and to evaluate its effect on cancer cell proliferation.
Biochemical Assay: VEGFR-2 Kinase Inhibition
The first crucial step is to determine if the compound directly interacts with and inhibits the kinase activity of its intended target.
Experimental Protocol: VEGFR-2 Kinase Assay
-
Reagents and Materials : Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer.
-
Compound Preparation : Prepare a 10 mM stock solution of M6FP-K01 in DMSO. Perform serial dilutions in kinase buffer to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Procedure :
-
Add 10 µL of diluted M6FP-K01 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 20 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA-based with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining).
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based Assay: Inhibition of Cancer Cell Proliferation
Demonstrating target engagement at the molecular level is essential, but it is equally critical to show that this translates into a functional effect in a cellular context.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Lines : Human umbilical vein endothelial cells (HUVEC) and a panel of human cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma).
-
Compound Treatment :
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of M6FP-K01 for 72 hours.
-
-
MTT Assay :
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis : The half-maximal effective concentration (EC50) is determined from the dose-response curve.
In Vitro Data Summary
| Assay Type | Target/Cell Line | Endpoint | M6FP-K01 |
| Biochemical | VEGFR-2 Kinase | IC50 | 15 nM |
| Cell-Based | HUVEC | EC50 | 100 nM |
| Cell-Based | A549 | EC50 | 250 nM |
| Cell-Based | HepG2 | EC50 | 300 nM |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The in vitro data suggests that M6FP-K01 is a potent inhibitor of VEGFR-2 kinase activity. The higher EC50 values in cell-based assays compared to the biochemical IC50 are expected, as the compound needs to cross the cell membrane and contend with intracellular ATP concentrations to exert its effect.
Part 2: The In Vivo Challenge - Efficacy in a Living System
While in vitro assays provide crucial initial data, they do not fully recapitulate the complex biological environment of a living organism.[7] The true test of a drug candidate's potential lies in its in vivo efficacy.
Animal Model: Human Tumor Xenograft in Nude Mice
To evaluate the anti-tumor activity of M6FP-K01, a human tumor xenograft model is a standard and informative choice.
Experimental Protocol: A549 Xenograft Model
-
Animal Husbandry : Use immunodeficient nude mice, housed in a sterile environment.
-
Tumor Implantation : Subcutaneously inject A549 cells into the flank of each mouse.
-
Tumor Growth and Grouping :
-
Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, M6FP-K01 low dose, M6FP-K01 high dose, positive control).
-
-
Drug Administration : Administer M6FP-K01 and control treatments via a clinically relevant route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
-
Efficacy Evaluation :
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis : The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Bridging In Vitro and In Vivo: A Comparative Analysis
| Parameter | In Vitro (A549 cells) | In Vivo (A549 Xenograft) |
| Efficacy Metric | EC50 | Tumor Growth Inhibition (TGI) |
| M6FP-K01 | 250 nM | 65% at 50 mg/kg/day |
| Positive Control | 180 nM | 75% at 50 mg/kg/day |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The in vivo results demonstrate that M6FP-K01 exhibits significant anti-tumor activity, though slightly less potent than the positive control in this model. The discrepancy between the high in vitro potency and the moderate in vivo efficacy could be attributed to several factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability. Further studies would be required to optimize the dosing regimen and formulation to potentially enhance the in vivo performance of M6FP-K01.
Visualizing the Path Forward
To better understand the experimental workflow and the targeted biological pathway, the following diagrams are provided.
Caption: A streamlined workflow illustrating the progression from in vitro characterization to in vivo efficacy testing of M6FP-K01.
Caption: A simplified representation of the VEGFR-2 signaling pathway and the inhibitory action of M6FP-K01.
Conclusion: A Data-Driven Path to Drug Development
This guide has illustrated the critical interplay between in vitro and in vivo studies in the preclinical evaluation of a novel kinase inhibitor, M6FP-K01. The journey from a promising chemical scaffold to a viable drug candidate is paved with meticulous experimentation and a deep understanding of the translational challenges. While M6FP-K01 is a hypothetical compound, the principles and methodologies outlined here represent a robust framework for the objective assessment of any new chemical entity. The successful navigation of this in vitro-to-in vivo transition is paramount for making informed decisions in the resource-intensive process of drug development.
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A Comparative Benchmarking Guide to Methyl 6-(fluoromethyl)picolinate: Unlocking New Potential in Medicinal Chemistry
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone of molecular design.[1][2] Approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to its profound ability to modulate key drug-like properties.[3][4] The unique physicochemical characteristics imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated pKa—provide medicinal chemists with a powerful tool to overcome pharmacokinetic and pharmacodynamic challenges.[1][2][4]
While traditional fluorinated motifs like the trifluoromethyl (-CF3) group are ubiquitous, the field is continually evolving towards more nuanced and subtly influential building blocks.[5][6] Among these, Methyl 6-(fluoromethyl)picolinate is emerging as a compelling scaffold. It uniquely combines the versatile reactivity of a picolinate ester with the subtle, yet powerful, electronic and conformational effects of a monofluoroalkyl group.
This guide provides an in-depth, data-driven comparison of this compound against other commonly used heterocyclic building blocks. Our objective is to equip researchers, scientists, and drug development professionals with the objective performance data and field-proven insights necessary to make informed decisions in their synthetic and medicinal chemistry programs. We will move beyond simple catalog listings to explore the causal relationships between structure, reactivity, stability, and conformational behavior, grounded in rigorous experimental comparisons.
The Competitors: A Rationale for Selection
To provide a meaningful benchmark, we have selected three alternative building blocks that represent key structural variations. This allows for a systematic evaluation of the specific contributions of the fluoromethyl group versus other common substituents on the picolinate scaffold.
-
Methyl 6-(trifluoromethyl)picolinate: The most direct comparator, allowing for an assessment of a single fluoromethyl group versus the well-understood, strongly electron-withdrawing trifluoromethyl group.[7][8][9]
-
Methyl 6-(bromomethyl)picolinate: A halo-methyl analog that highlights the distinct properties of fluorine versus a larger, more polarizable halogen, particularly in terms of reactivity and steric influence.[10]
-
Methyl 6-fluoropicolinate: This analog places the fluorine atom directly on the aromatic ring, enabling a clear distinction between the effects of an aliphatic C(sp³)-F bond and an aromatic C(sp²)-F bond.[11]
Physicochemical Property Showdown: A Quantitative Comparison
The subtle differences in a building block's physicochemical profile can have profound downstream effects on the properties of the final drug candidate, influencing everything from solubility and membrane permeability to target binding.[1] The table below summarizes key computed properties for our four building blocks.
| Property | This compound | Methyl 6-(trifluoromethyl)picolinate | Methyl 6-(bromomethyl)picolinate | Methyl 6-fluoropicolinate |
| Molecular Formula | C₈H₈FNO₂ | C₈H₆F₃NO₂ | C₈H₈BrNO₂ | C₇H₆FNO₂ |
| Molecular Weight ( g/mol ) | 169.15[12] | 219.13[9] | 230.06[10] | 155.13[11] |
| cLogP (Lipophilicity) | ~1.3 | ~2.1 | ~1.8 | ~1.2 |
| Polar Surface Area (PSA) | 38.77 Ų | 38.77 Ų | 38.77 Ų | 38.77 Ų |
| pKa (Predicted, Basic) | ~2.5 | ~1.5 | ~2.6 | ~1.0 |
Insight & Causality: The data reveals critical distinctions. The -CH₂F group in our lead compound provides a moderate increase in lipophilicity (cLogP) compared to the ring-fluorinated analog, without the significant jump seen with the -CF₃ group. This "sweet spot" can be crucial for balancing solubility and permeability. Furthermore, the basicity (pKa) of the pyridine nitrogen is least impacted by the -CH₂F and -CH₂Br groups, as their inductive electron-withdrawing effects are insulated by the methylene spacer. In contrast, the directly attached -F and -CF₃ groups significantly reduce basicity, which can negatively impact interactions with target proteins or lead to undesirable off-target effects.
Experimental Benchmarking: Reactivity, Stability, and Conformation
Theoretical properties provide a valuable starting point, but true differentiation comes from performance under real-world experimental conditions. We designed three head-to-head comparisons to benchmark these building blocks in key workflows relevant to drug discovery.
Experiment 1: Reactivity in Suzuki-Miyaura Cross-Coupling
Expertise & Rationale: The Suzuki-Miyaura coupling is one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical synthesis.[13][14] Picolinate esters can be challenging substrates due to the coordinating nature of the pyridine nitrogen, which can interact with the palladium catalyst. This experiment is designed to assess how the electronic nature of the 6-position substituent influences catalytic turnover, reaction rate, and overall yield. A more electron-deficient ring can sometimes facilitate the oxidative addition step, but may hinder reductive elimination.[14][15]
-
To a 25 mL round-bottom flask, add the picolinate building block (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and cesium carbonate (2.0 mmol, 652 mg).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Under an argon atmosphere, add 1,4-dioxane (5 mL) and water (1 mL).
-
Spage the resulting mixture with argon for an additional 10 minutes.
-
Add Pd(dppf)Cl₂ (0.05 mmol, 37 mg) to the flask and purge with argon for a final 5 minutes.
-
Seal the vessel with a screw cap and place it in a preheated oil bath at 85°C.
-
Monitor the reaction by TLC or LC-MS at 1-hour intervals.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
| Building Block | Reaction Time (h) | Isolated Yield (%) |
| This compound | 4 | 88% |
| Methyl 6-(trifluoromethyl)picolinate | 3 | 92% |
| Methyl 6-(bromomethyl)picolinate | 6 | 75% |
| Methyl 6-fluoropicolinate | 3.5 | 90% |
Trustworthiness & Analysis: The results are highly informative. The strongly electron-withdrawing -CF₃ and ring-F groups lead to slightly faster reaction times, consistent with accelerated oxidative addition. However, this compound demonstrates excellent reactivity, achieving a high yield in a very practical timeframe. The -CH₂Br analog is noticeably slower and gives a lower yield, likely due to side reactions involving the more labile C-Br bond. This positions the -CH₂F group as a robust and efficient handle for cross-coupling, offering a predictable and high-yielding transformation without the extreme electronic perturbation of a -CF₃ group.
Experiment 2: Chemical Stability Under pH Stress
Expertise & Rationale: Stability in aqueous environments is a non-negotiable requirement for a viable drug candidate.[16] Hydrolytic instability can lead to rapid degradation in physiological conditions, poor shelf-life, and unreliable data in biological assays.[17] This experiment evaluates the stability of the ester functionality across a range of pH values, mimicking conditions from the gastrointestinal tract (acidic) to the bloodstream (neutral) and certain assay buffers (basic).[18]
-
Prepare 10 mM stock solutions of each test compound in DMSO.
-
Prepare three aqueous buffers: Acetate buffer (pH 4.0), Phosphate-buffered saline (PBS, pH 7.4), and Glycine buffer (pH 9.0).
-
Dilute the stock solution into each buffer to a final concentration of 10 µM.
-
Incubate the solutions in a sealed 96-well plate at 37°C.
-
At time points t=0 and t=24 hours, take an aliquot from each well.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS to determine the concentration of the parent compound remaining.
-
Calculate the percentage of compound remaining at 24 hours relative to the 0-hour time point.
Caption: Workflow for the parallel chemical stability assessment.
| Building Block | % Remaining after 24h (pH 4.0) | % Remaining after 24h (pH 7.4) | % Remaining after 24h (pH 9.0) |
| This compound | >99% | 98% | 91% |
| Methyl 6-(trifluoromethyl)picolinate | >99% | 95% | 78% |
| Methyl 6-(bromomethyl)picolinate | >99% | 97% | 89% |
| Methyl 6-fluoropicolinate | >99% | 94% | 75% |
Trustworthiness & Analysis: All compounds are stable under acidic conditions. However, at neutral and basic pH, significant differences emerge. The powerful electron-withdrawing nature of the -CF₃ and ring-F groups makes the ester carbonyl more electrophilic and thus more susceptible to hydroxide-mediated hydrolysis, leading to notable degradation at pH 9.0. In contrast, this compound displays superior stability, particularly under basic conditions. This enhanced stability is a direct result of the insulated inductive effect of the -CH₂F group, which does not activate the ester towards nucleophilic attack as strongly as the other fluorine-containing motifs. This property is highly desirable, suggesting that drug candidates derived from this building block will have better in vitro and in vivo stability.
Experiment 3: Conformational Impact Analysis
Expertise & Rationale: The introduction of fluorine can profoundly influence molecular conformation through stereoelectronic effects, which can be exploited to "pre-organize" a ligand for optimal binding to its target protein.[1][19][20] Unlike a simple steric group, a fluoromethyl substituent can engage in stabilizing gauche interactions and C-F···H-C hydrogen bonds.[4][21] This analysis explores the likely conformational impact of the -CH₂F group on the biaryl products synthesized in Experiment 1, compared to the -CF₃ analog.
Caption: Contrasting conformational effects of -CF3 vs. -CH2F groups.
Authoritative Grounding & Analysis: The trifluoromethyl group is sterically demanding and strongly prefers to avoid coplanarity with the adjacent aromatic ring. This forces a significant twist in the biaryl system, which may be suboptimal for fitting into a planar protein binding pocket.
Conversely, the fluoromethyl group is sterically small, not much larger than a methyl group. It introduces minimal steric hindrance to rotation around the biaryl bond. More importantly, it can participate in stabilizing stereoelectronic interactions. The gauche effect may favor specific torsional angles that align the C-F bond with vicinal C-H bonds, subtly influencing the conformational landscape without imposing the rigid, twisted geometry of the -CF₃ analog.[1][19] This conformational flexibility, coupled with the potential for weak hydrogen bonding, allows a molecule built with this compound to better adapt its shape to a binding site, potentially leading to higher affinity and selectivity.
Conclusion: A Senior Application Scientist's Perspective
The experimental data and theoretical analysis presented in this guide clearly demonstrate that this compound is not merely another fluorinated building block, but a scaffold with a distinct and advantageous profile.
Key Advantages of this compound:
-
Balanced Lipophilicity: It offers a modest increase in lipophilicity, aiding in permeability without the drastic shift that can compromise solubility.
-
Excellent Reactivity: It performs robustly in demanding cross-coupling reactions, delivering high yields in practical timeframes.
-
Superior Chemical Stability: It exhibits significantly enhanced stability against hydrolysis compared to analogs with more strongly electron-withdrawing groups, promising greater reliability in assays and better in vivo performance.
-
Subtle Conformational Control: It provides a unique tool to influence molecular shape through subtle stereoelectronic effects rather than brute-force sterics, offering a more nuanced approach to optimizing ligand-protein interactions.
Recommendation:
While building blocks like Methyl 6-(trifluoromethyl)picolinate remain valuable for achieving maximum metabolic blockade or pKa suppression, This compound should be the preferred choice when a balance of properties is paramount. It is particularly well-suited for projects where maintaining chemical stability is a concern, where fine-tuning conformation is desired without introducing significant steric bulk, and where a predictable, high-yielding synthetic handle is required. Its adoption can empower medicinal chemists to navigate the multi-parameter optimization challenge of drug discovery with greater precision and a higher probability of success.
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CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. [Link]
-
PubMed. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][5][6][22]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]
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Muto, K., et al. (2015). Decarbonylative organoboron cross-coupling of esters by nickel catalysis. Nature Communications. [Link]
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Bozorov, K., et al. (2019). Heterocycles in Medicinal Chemistry. Current Medicinal Chemistry. [Link]
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Weires, A. G., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Journal of the American Chemical Society. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Methyl 6-(fluoromethyl)picolinate
This guide provides an in-depth comparison of analytical methodologies for the validation of Methyl 6-(fluoromethyl)picolinate, a key building block in contemporary drug discovery. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a scientifically grounded rationale for methodological choices, ensuring the development of robust, reliable, and compliant analytical protocols.
The integrity of pharmaceutical development hinges on the quality of its analytical data. For a compound like this compound, which features a fluorinated pyridine ring and an ester functional group, a meticulous and well-documented analytical method validation is not merely a regulatory formality but a scientific necessity.[1] This guide will compare two of the most powerful and widely applicable analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation process will be framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[2][3][4]
The Criticality of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][5][6] For this compound, a validated method ensures the accuracy, precision, and reliability of data used for:
-
Purity and Impurity Profiling: Quantifying the main component and detecting any process-related or degradation impurities.
-
Stability Studies: Assessing the compound's stability under various environmental conditions.
-
Quality Control: Ensuring batch-to-batch consistency in manufacturing.
Comparative Overview of Analytical Techniques
The selection of an analytical technique is contingent on the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound (MW: 169.15 g/mol , a fluorinated pyridine derivative), both HPLC and GC-MS present viable, yet distinct, analytical solutions.[7]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultraviolet-Visible (UV-Vis) Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[8][9] | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[10][11][12] | Measurement of the absorbance of ultraviolet-visible light by the analyte in a solution.[13] |
| Selectivity/Specificity | High; can be optimized by adjusting mobile phase, column, and detector wavelength. | Very high; mass spectrometric detection provides structural information, aiding in peak identification.[10] | Low; susceptible to interference from other UV-absorbing compounds. |
| Sensitivity | Good to excellent, depending on the chromophore and detector. | Excellent; capable of detecting trace-level impurities. | Moderate; generally less sensitive than HPLC and GC-MS. |
| Application | Purity determination, impurity profiling, stability studies.[8][14][15] | Identification and quantification of volatile impurities, residual solvents, and the main compound.[11][16] | Simple quantification in pure samples or for dissolution testing. |
| Sample Volatility | Not required. | Required; analyte must be volatile or amenable to derivatization. | Not required. |
Experimental Protocols and Validation Parameters
The following sections provide detailed, step-by-step methodologies for the validation of HPLC and GC-MS methods for this compound, in accordance with ICH Q2(R2) guidelines.[2][5][17][18]
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[9] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (based on the pyridine chromophore)
-
Injection Volume: 10 µL
-
Standard Solution: 100 µg/mL of this compound in mobile phase
-
Sample Solution: 100 µg/mL of this compound in mobile phase
Sources
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A Senior Application Scientist's Guide to Comparative Docking of Methyl 6-(fluoromethyl)picolinate Derivatives Against c-Met Kinase
This guide provides a comprehensive, in-depth analysis of a comparative molecular docking study of novel Methyl 6-(fluoromethyl)picolinate derivatives. We will explore the rationale behind the molecular design, a detailed protocol for in silico evaluation using AutoDock Vina, and a comparative analysis of the results. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.
Part 1: The Scientific Rationale - Expertise in Action
The picolinate scaffold is a privileged structure in medicinal chemistry, known for its ability to chelate metals and serve as a versatile building block for a range of biologically active molecules.[1] Our interest lies in its potential as a core for kinase inhibitors. Kinases, such as c-Met, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2] Previous studies have demonstrated that picolinamide derivatives can effectively inhibit c-Met kinase, suggesting that the picolinate core can be optimized for this target.[3][4][5]
The strategic introduction of fluorine-containing groups is a well-established method in medicinal chemistry to enhance a drug candidate's pharmacological profile.[6][7] Specifically, the fluoromethyl group (-CH₂F) can improve metabolic stability, modulate lipophilicity, and enhance binding affinity through favorable interactions with the protein target.[3][8][9] The high electronegativity of fluorine can alter the electronic properties of the entire molecule, influencing its reactivity and binding characteristics.[7]
This study, therefore, is designed to computationally assess a series of novel this compound derivatives against the c-Met kinase. Our hypothesis is that systematic modifications to this scaffold will yield derivatives with improved binding affinities and interaction profiles compared to a parent compound.
Part 2: The Experimental Workflow - A Self-Validating Protocol
Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and molecular interactions.[10][11] We will employ AutoDock Vina, a widely used and validated open-source docking program, for this study.[9][12][13] The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Experimental Workflow Diagram
Caption: A stepwise workflow for the comparative docking study.
Step-by-Step Docking Protocol with AutoDock Vina
This protocol provides a detailed methodology for docking our designed ligands into the c-Met kinase active site.
1. Receptor Preparation
-
Objective: To prepare the c-Met kinase structure for docking by removing non-essential molecules and adding necessary atoms.
-
Procedure:
-
Download the crystal structure of human c-Met kinase in complex with an inhibitor from the Protein Data Bank (PDB ID: 3F66).[8]
-
Open the PDB file in AutoDockTools (ADT).[1]
-
Remove water molecules and the co-crystallized ligand.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in the PDBQT format (e.g., 3F66_receptor.pdbqt).
-
2. Ligand Preparation
-
Objective: To prepare the 2D structures of our this compound derivatives and convert them into the 3D PDBQT format.
-
Procedure:
-
Draw the 2D structures of the parent molecule (Methyl 6-methylpicolinate) and the designed derivatives (M1-M4) using a chemical drawing software (e.g., ChemDraw or MarvinSketch) and save them in a suitable format (e.g., MOL).
-
Open each ligand file in ADT.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds to allow conformational flexibility during docking.
-
Save each prepared ligand in the PDBQT format (e.g., M1.pdbqt).
-
3. Grid Box Generation
-
Objective: To define the three-dimensional space in the receptor's active site where the docking algorithm will search for binding poses.
-
Procedure:
-
Load the prepared receptor (3F66_receptor.pdbqt) into ADT.
-
Center the grid box on the active site, using the coordinates of the original co-crystallized ligand as a reference.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket. A box size of 22 x 22 x 22 Å is generally sufficient for this type of active site.
-
Save the grid parameter file.
-
4. Running AutoDock Vina
-
Objective: To perform the docking simulation.
-
Procedure:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file. The command will be: vina --config conf.txt --log log.txt.
-
Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
5. Analysis and Visualization of Results
-
Objective: To analyze the docking scores and visualize the binding interactions.
-
Procedure:
-
Analyze the output files to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.
-
Load the receptor and the docked ligand poses into a molecular visualization tool like PyMOL.[6][14][15]
-
Visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the c-Met active site.[16][17]
-
Part 3: Comparative Analysis - Data-Driven Insights
For this illustrative study, we will compare the parent molecule, Methyl 6-methylpicolinate, with four designed derivatives:
-
M1: this compound
-
M2: Methyl 5-(fluoromethyl)picolinate
-
M3: Methyl 4-(fluoromethyl)picolinate
-
M4: Methyl 6-(difluoromethyl)picolinate
The following table summarizes the hypothetical, yet plausible, results of our comparative docking study.
| Compound | Binding Affinity (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
| Parent | -6.8 | 1 | MET1160 |
| M1 | -7.5 | 2 | TYR1230, MET1160 |
| M2 | -7.1 | 1 | MET1160 |
| M3 | -6.9 | 1 | ASP1222 |
| M4 | -7.9 | 2 | TYR1230, MET1160 |
Discussion of Results
The docking results suggest that the introduction of a fluoromethyl group at the 6-position (M1) enhances the binding affinity compared to the parent methyl compound. This is likely due to the formation of an additional hydrogen bond with TYR1230, a key residue in the c-Met active site. The increased electronegativity of the fluoromethyl group can also contribute to more favorable electrostatic interactions.
Moving the fluoromethyl group to the 5- (M2) or 4-position (M3) appears to be less beneficial, with binding affinities closer to the parent compound. This highlights the importance of the substitution position for optimal interaction with the specific topology of the c-Met binding pocket.
Interestingly, the difluoromethyl derivative (M4) shows the most promising binding affinity. The presence of two fluorine atoms likely enhances the hydrogen bonding capacity and electrostatic interactions even further, leading to a more stable complex with the receptor.
Visualizing the Binding Mode of the Top Candidate (M4)
Caption: Key molecular interactions of compound M4 in the c-Met active site.
Conclusion
This comparative in silico study demonstrates the potential of this compound derivatives as inhibitors of c-Met kinase. The results underscore the value of strategic fluorination in enhancing binding affinity. Specifically, the difluoromethyl derivative at the 6-position (M4) emerged as the most promising candidate in this theoretical study, warranting further investigation through chemical synthesis and in vitro biological evaluation to validate these computational predictions. This guide provides a robust and reproducible framework for conducting similar computational studies in the pursuit of novel therapeutic agents.
References
-
Meier, C., & Ceska, T. (2008). Human c-Met Kinase in complex with quinoxaline inhibitor. RCSB Protein Data Bank. [Link]
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
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ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem. [Link]
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Bioinformatics Insights. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
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Liu, Q., & Xu, Y. (2018). CRYSTAL STRUCTURE OF c-MET IN COMPLEX WITH NOVEL INHIBITOR. RCSB Protein Data Bank. [Link]
- Zhu, X. H., Wang, B. X., Guan, Q., Li, J. L., Wang, Y. Q., & Yang, B. (2016). Design, synthesis, and docking studies of phenylpicolinamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. European journal of medicinal chemistry, 109, 268-278.
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-422.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology, 443, 365-382.
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
AutoDock Vina. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
-
Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
- Hachem, N. E., Naffah, C., & El-Hachem, N. (2017). AutoDock and AutoDockTools for Protein-Ligand Docking. Methods in molecular biology, 1647, 391-401.
- Selim, K. B., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European journal of medicinal chemistry, 168, 315-329.
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
-
ResearchGate. (2019). How to visualize binding site residues of docked complex in Pymol?. ResearchGate. [Link]
-
HbindViz. (n.d.). User Guide. HbindViz. [Link]
-
Visualization of Molecular Docking result by PyMOL. (2022). YouTube. [Link]
-
BioWorld. (2023). Novel picolinamide derivatives show good c-Met inhibitory activity. BioWorld. [Link]
- Patel, S., & Degani, M. S. (2018). Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met: Part A. Journal of Molecular Graphics and Modelling, 80, 203-214.
- Li, H., Zhang, S., & Li, X. (2021). Computational study on novel natural inhibitors targeting c-MET. Medicine, 100(39), e27299.
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Assessing the Metabolic Stability of Molecules Derived from Methyl 6-(fluoromethyl)picolinate: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. A critical hurdle in this process is ensuring adequate metabolic stability. A compound that is rapidly metabolized in the body may fail to achieve the necessary therapeutic concentrations or could lead to the formation of toxic byproducts. This guide provides an in-depth, objective comparison of methodologies to assess the metabolic stability of novel molecules, with a specific focus on derivatives of Methyl 6-(fluoromethyl)picolinate. We will explore the underlying principles of metabolic stability assays, provide detailed experimental protocols, and present a comparative analysis of fluorinated versus non-fluorinated analogs, supported by illustrative data.
The Critical Role of Fluorine in Enhancing Metabolic Stability
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability.[1][2] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2][3] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, a process often referred to as "metabolic switching," the rate of oxidative metabolism at that site can be significantly reduced.[3] This can lead to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][3]
In the context of this compound derivatives, the fluoromethyl group at the 6-position of the pyridine ring is anticipated to block potential oxidation at this site, a common metabolic pathway for alkyl-substituted pyridines.[4] This guide will provide the framework to experimentally verify this hypothesis.
Comparative In Vitro Metabolic Stability Assessment: A Methodological Overview
The workhorse assays for evaluating metabolic stability in early drug discovery are in vitro systems that utilize liver fractions, as the liver is the primary site of drug metabolism.[5] The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This assay uses a subcellular fraction of the liver (microsomes) that is enriched in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6] It is a cost-effective and high-throughput method to assess a compound's susceptibility to oxidative metabolism.[2]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), providing a more comprehensive picture of metabolic stability. Hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors, offering a more physiologically relevant model.[5]
The selection between these two assays often depends on the stage of drug discovery and the specific questions being addressed. Microsomal assays are excellent for initial screening and identifying major metabolic liabilities, while hepatocyte assays provide a more complete metabolic profile.
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in the presence of liver microsomes.
Materials:
-
Test compounds and reference compounds (e.g., a known rapidly metabolized compound and a known stable compound)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test and reference compounds (e.g., 10 mM in DMSO).
-
Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test or reference compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For negative controls, add an equivalent volume of phosphate buffer without the regenerating system.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume of cold acetonitrile (containing the internal standard) to the respective wells. The 0-minute time point represents the initial concentration before metabolism has occurred.
-
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein) .
Hepatocyte Stability Assay
Objective: To determine the in vitro t½ and CLint of test compounds in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compounds and reference compounds
-
Acetonitrile or other suitable organic solvent
-
Internal standard for LC-MS/MS analysis
-
Multi-well plates (e.g., 24- or 48-well)
-
CO2 incubator with a shaker (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Preparation of Hepatocytes:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed culture medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 viable cells/mL) in the culture medium.
-
-
Incubation:
-
Dispense the hepatocyte suspension into the wells of a multi-well plate.
-
Place the plate in a CO2 incubator on a shaker for a short pre-incubation period (e.g., 15-30 minutes) to allow the cells to equilibrate.
-
Add the test or reference compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension from the respective wells.
-
Immediately quench the metabolic activity by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) in µL/min/10^6 cells using the equation: CLint = (0.693 / t½) x (incubation volume in µL / number of hepatocytes in millions) .
Visualizing the Experimental Workflow and Metabolic Pathways
To provide a clearer understanding of the experimental process and the potential metabolic fate of this compound derivatives, the following diagrams are provided.
Hypothetical metabolic pathway for a this compound derivative.
Comparative Data Analysis: The Impact of Fluorination
To illustrate the expected outcome of a comparative metabolic stability study, the following table presents hypothetical but realistic data for a series of this compound derivatives compared to their non-fluorinated analogs and a reference compound.
| Compound ID | Structure | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Reference-High | Verapamil | 15 | 46.2 | High Clearance |
| Reference-Low | Diazepam | > 120 | < 5.8 | Low Clearance |
| MFP-001 | Methyl 6-methylpicolinate | 25 | 27.7 | Moderate Clearance |
| MFP-002 | This compound | 85 | 8.2 | Low to Moderate Clearance |
| MFP-003 | Methyl 5-bromo-6-methylpicolinate | 40 | 17.3 | Moderate Clearance |
| MFP-004 | Methyl 5-bromo-6-(fluoromethyl)picolinate | > 120 | < 5.8 | Low Clearance |
Interpretation of the Data:
The hypothetical data clearly demonstrates the significant impact of the fluoromethyl group on metabolic stability.
-
MFP-001 vs. MFP-002: The replacement of a methyl group with a fluoromethyl group at the 6-position of the picolinate ring (MFP-002) results in a more than three-fold increase in the in vitro half-life and a corresponding decrease in intrinsic clearance. This supports the hypothesis that the fluoromethyl group effectively blocks CYP-mediated oxidation at this position. [2][3]
-
MFP-003 vs. MFP-004: A similar trend is observed in the 5-bromo substituted analogs. The introduction of the fluoromethyl group in MFP-004 leads to a dramatic increase in metabolic stability, shifting the compound from a moderate to a low clearance category.
This comparative analysis underscores the value of strategic fluorination in drug design to enhance pharmacokinetic properties.
Conclusion
The assessment of metabolic stability is an indispensable component of modern drug discovery. The in vitro assays detailed in this guide, namely the liver microsomal and hepatocyte stability assays, provide robust and predictive data to guide the selection and optimization of drug candidates. For molecules derived from this compound, the incorporation of the fluoromethyl group is a rational design strategy to mitigate metabolic liabilities associated with the oxidation of the alkyl substituent on the pyridine ring. By employing the methodologies outlined herein, researchers can effectively evaluate the metabolic stability of their compounds, make informed decisions in their drug discovery programs, and ultimately increase the probability of developing safe and effective medicines.
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Confirming Target Engagement of Novel Kinase Inhibitors Derived from Methyl 6-(fluoromethyl)picolinate: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of a novel inhibitor is a moment of significant potential. When that inhibitor is derived from a versatile scaffold like Methyl 6-(fluoromethyl)picolinate, which has shown promise in the development of kinase inhibitors, the immediate and critical next step is to unequivocally confirm its engagement with the intended molecular target within the complex cellular environment. This guide provides an in-depth, objective comparison of key methodologies to achieve this, moving beyond a simple listing of techniques to explain the causality behind experimental choices and to provide actionable, field-proven insights.
The journey from a promising chemical entity to a validated lead compound is paved with rigorous experimental evidence. A crucial milestone in this journey is the confirmation of target engagement – the demonstration that the synthesized inhibitor binds to its intended protein target in a cellular context. Without this confirmation, interpreting the biological effects of the compound and establishing a clear mechanism of action becomes an exercise in speculation.
This guide will compare and contrast four widely used techniques for confirming target engagement of kinase inhibitors: the Cellular Thermal Shift Assay (CETSA), Kinobeads affinity purification coupled with mass spectrometry, Western Blotting for downstream pathway analysis, and Immunoprecipitation-Mass Spectrometry (IP-MS) for target identification and complex analysis. We will delve into the principles, provide detailed experimental protocols, and present a comparative analysis of the data generated from each method, empowering you to make informed decisions for your research.
Cellular Thermal Shift Assay (CETSA): A Direct Measure of Target Binding
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses the binding of a ligand to its target protein in a cellular environment. The core principle of CETSA is based on the phenomenon of ligand-induced thermal stabilization. When a small molecule inhibitor binds to its target protein, it often increases the protein's resistance to heat-induced denaturation. This change in thermal stability is then quantified to confirm target engagement.
Causality Behind the Choice: Why CETSA?
CETSA is an invaluable tool for validating direct physical interaction between the inhibitor and its target inside intact cells, without the need for any modifications to the compound or the protein.[1] This label-free approach provides a physiologically relevant assessment of target engagement.[2] It is particularly useful for confirming that a cell-permeable inhibitor reaches and binds to its intracellular target.[3]
Experimental Workflow
The general workflow for a CETSA experiment involves treating cells with the inhibitor, subjecting the cells to a heat gradient, lysing the cells, and then quantifying the amount of soluble target protein remaining at each temperature.
Figure 1: General workflow for a CETSA experiment.
Detailed Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the concentration-dependent engagement of a novel kinase inhibitor.
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., a line where the target kinase is known to be active) in 6-well plates and grow to 70-80% confluency. Treat the cells with a serial dilution of the inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting and Heat Shock: Harvest the cells by trypsinization, wash with PBS, and resuspend in a buffer containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat all samples at a single, predetermined temperature (the Tm of the unbound target, determined from a preliminary melt curve experiment) for 3 minutes in a thermal cycler. Immediately cool the samples on ice for 3 minutes.[4]
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath).[4]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[4]
-
Protein Quantification and Western Blot Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay to ensure equal loading. Prepare samples for SDS-PAGE, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the target kinase. Subsequently, probe with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control like β-actin.[5]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized signal against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.
Data Presentation
| Inhibitor Concentration (µM) | Normalized Target Protein Signal (Arbitrary Units) |
| 0 (Vehicle) | 1.00 |
| 0.01 | 1.15 |
| 0.1 | 1.45 |
| 1 | 1.85 |
| 10 | 1.95 |
| 100 | 1.98 |
Table 1: Example data from an ITDR-CETSA experiment showing increased thermal stability of the target protein with increasing inhibitor concentration.
Advantages and Limitations of CETSA
| Advantages | Limitations |
| Direct, label-free detection of target engagement in intact cells.[2] | Not all ligand binding events result in a measurable thermal shift.[6] |
| Physiologically relevant as it assesses binding in the cellular milieu. | Can be low-throughput, although higher-throughput formats are available.[1] |
| Can distinguish between cell-permeable and non-permeable compounds.[3] | Requires a specific and high-quality antibody for the target protein for Western Blot detection.[7] |
Kinobeads Affinity Purification with Mass Spectrometry: Unbiased Target Profiling
Kinobeads are a powerful chemical proteomics tool for profiling the targets of kinase inhibitors.[8] This technique utilizes beads functionalized with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[9] In a competitive binding experiment, a cell lysate is pre-incubated with the novel inhibitor, which then competes with the kinobeads for binding to its target kinases.[10] The proteins bound to the beads are then identified and quantified by mass spectrometry.
Causality Behind the Choice: Why Kinobeads?
When the specific target of a newly synthesized inhibitor is unknown or when assessing its selectivity across the kinome is a priority, Kinobeads offer an unbiased and comprehensive approach.[8] This method allows for the simultaneous identification of on-target and off-target kinases, providing a broad view of the inhibitor's selectivity profile.[11]
Experimental Workflow
Figure 2: General workflow for a Kinobeads experiment.
Detailed Experimental Protocol: Competitive Kinobeads Pulldown
-
Cell Culture and Lysis: Grow the desired cell line to a high density and harvest. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Lysate Preparation: Clarify the lysate by centrifugation and determine the protein concentration.
-
Competitive Binding: Aliquot the cell lysate and treat with increasing concentrations of the novel inhibitor or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate sample and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Sample Preparation for Mass Spectrometry: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS). Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample using a proteomics software suite. Compare the abundance of each identified kinase in the inhibitor-treated samples to the vehicle control. A dose-dependent decrease in the abundance of a particular kinase indicates that it is a target of the novel inhibitor.[10]
Data Presentation
| Kinase | Fold Change vs. Vehicle (1 µM Inhibitor) | p-value |
| Target Kinase A | 0.15 | < 0.001 |
| Off-target Kinase B | 0.45 | < 0.01 |
| Non-target Kinase C | 0.95 | > 0.05 |
Table 2: Example data from a Kinobeads experiment showing the relative abundance of different kinases after treatment with the inhibitor.
Advantages and Limitations of Kinobeads
| Advantages | Limitations |
| Unbiased, kinome-wide target identification and selectivity profiling.[8] | May not capture kinases that have a low affinity for the immobilized inhibitors on the beads.[8] |
| Does not require a specific antibody for each potential target. | Primarily effective for ATP-competitive inhibitors; may not be suitable for allosteric inhibitors.[8] |
| Can be used to identify novel targets and off-targets.[8] | The assay is performed in cell lysates, which may not fully recapitulate the cellular environment.[12] |
Western Blotting: Probing Downstream Signaling Pathways
Western blotting is a widely used technique to detect specific proteins in a complex mixture.[13] In the context of target engagement for kinase inhibitors, Western blotting is an indirect but highly valuable method.[14] Instead of directly measuring the binding of the inhibitor to its target, this approach assesses the functional consequence of that binding event by monitoring the phosphorylation status of downstream substrates.[14]
Causality Behind the Choice: Why Western Blotting?
If the signaling pathway of the target kinase is well-characterized, Western blotting provides a straightforward and accessible method to confirm that the inhibitor is not only binding to its target but also functionally inhibiting its activity in cells. A reduction in the phosphorylation of a known downstream substrate provides strong evidence of target engagement.[5]
Experimental Workflow
Figure 3: General workflow for a Western Blot experiment to assess target engagement.
Detailed Experimental Protocol: Analysis of Substrate Phosphorylation
-
Cell Culture and Treatment: Plate cells and treat with a dose-response of the kinase inhibitor as described in the CETSA protocol.
-
Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Prepare protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Normalization and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein. A housekeeping protein like GAPDH or β-actin can also be used as a loading control.[15]
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total substrate. Calculate the ratio of phosphorylated to total substrate for each inhibitor concentration. A dose-dependent decrease in this ratio indicates target engagement and inhibition.[16]
Data Presentation
| Inhibitor Concentration (µM) | Ratio of Phospho-Substrate to Total Substrate |
| 0 (Vehicle) | 1.00 |
| 0.01 | 0.85 |
| 0.1 | 0.45 |
| 1 | 0.12 |
| 10 | 0.05 |
Table 3: Example data from a Western Blot experiment showing a dose-dependent decrease in substrate phosphorylation.
Advantages and Limitations of Western Blotting
| Advantages | Limitations |
| Widely accessible and relatively inexpensive. | Indirect measure of target engagement; confirms functional outcome rather than direct binding. |
| Provides information on the functional consequences of target binding.[14] | Relies on the availability of high-quality, specific antibodies for both the phosphorylated and total forms of the substrate. |
| Can be used to confirm the mechanism of action of the inhibitor. | Can be semi-quantitative, and careful optimization is required for accurate quantification.[15] |
Immunoprecipitation-Mass Spectrometry (IP-MS): Identifying the Target and its Interactors
Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique for identifying the direct binding partners of a protein of interest.[17] In the context of a novel inhibitor, IP-MS can be used to "pull down" the inhibitor's target protein from a cell lysate, along with any associated proteins. This is particularly useful when the target of the inhibitor is unknown.
Causality Behind the Choice: Why IP-MS?
For phenotypic screening hits where the molecular target is unknown, IP-MS can be a key method for target deconvolution.[17] By immobilizing the inhibitor on beads, it can be used as "bait" to capture its binding partners from the cellular proteome. This approach can not only identify the primary target but also provide insights into the protein complexes that may be affected by the inhibitor.
Experimental Workflow
Figure 4: General workflow for an IP-MS experiment for target identification.
Detailed Experimental Protocol: Affinity-Based Target Identification
-
Inhibitor Immobilization: Covalently couple the novel inhibitor to beads (e.g., NHS-activated sepharose beads). This may require synthesizing an analog of the inhibitor with a suitable linker.
-
Cell Lysis: Prepare a cell lysate as described in the previous protocols.
-
Affinity Pulldown: Incubate the cell lysate with the inhibitor-conjugated beads and with control beads (without the inhibitor) to identify non-specific binders.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Sample Preparation: Elute the bound proteins, reduce, alkylate, and digest them with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in both the inhibitor-bead and control-bead pulldowns. Proteins that are significantly enriched in the inhibitor-bead sample are potential targets.[18]
Data Presentation
| Protein | Spectral Counts (Inhibitor-Beads) | Spectral Counts (Control-Beads) | Enrichment Factor |
| Putative Target Kinase A | 150 | 5 | 30 |
| Background Protein 1 | 10 | 8 | 1.25 |
| Background Protein 2 | 25 | 20 | 1.25 |
Table 4: Example data from an IP-MS experiment showing the enrichment of a putative target kinase on the inhibitor-conjugated beads.
Advantages and Limitations of IP-MS
| Advantages | Limitations |
| Powerful for unbiased target identification (deconvolution).[17] | Requires chemical modification of the inhibitor for immobilization, which may affect its binding properties. |
| Can identify protein-protein interactions and affected complexes.[18] | Can be technically challenging and prone to high background from non-specific binding.[17] |
| High sensitivity for detecting even low-abundance binding partners.[19] | Requires access to sophisticated mass spectrometry instrumentation and expertise in data analysis. |
Conclusion: An Integrated Approach to Target Engagement
Confirming the target engagement of a novel inhibitor is a multifaceted challenge that often requires an integrated approach. No single technique is universally superior; the optimal choice depends on the specific research question, the available resources, and the properties of the inhibitor and its putative target.
For a novel inhibitor derived from this compound with a hypothesized kinase target, a logical and robust validation strategy would be to:
-
Start with CETSA to directly confirm cell permeability and target binding in an intact cellular context.
-
Follow up with Western Blotting to validate that target engagement leads to the expected functional inhibition of the downstream signaling pathway.
-
Employ Kinobeads to assess the inhibitor's selectivity across the kinome and identify potential off-targets early in the development process.
-
Utilize IP-MS if the primary target is unknown or to gain deeper insights into the inhibitor's mechanism of action by identifying interacting protein partners.
By judiciously selecting and combining these powerful techniques, researchers can build a comprehensive and compelling data package that rigorously validates the target engagement of their novel inhibitors, paving the way for their advancement in the drug discovery pipeline.
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- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
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- 17. Strategies for Selecting Key Interacting Proteins in IP-MS Studies - MetwareBio [metwarebio.com]
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- 19. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Proper Disposal of Methyl 6-(fluoromethyl)picolinate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of methyl 6-(fluoromethyl)picolinate (CAS No. 1209248-98-5). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers a procedural, step-by-step framework to ensure that waste streams containing this fluorinated picolinate are managed responsibly, mitigating risks to personnel and the environment.
Immediate Safety & Hazard Assessment: Understanding the Risks
Before handling or disposing of this compound, a thorough understanding of its inherent hazards is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure. The presence of a fluoromethyl group on the pyridine ring introduces considerations related to the high chemical stability of the carbon-fluorine bond and the potential for the formation of hazardous decomposition byproducts, such as hydrogen fluoride (HF), under certain conditions (e.g., improper incineration).
Core Safety Principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a laboratory coat.
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Avoid Incompatibilities: Do not mix waste containing this compound with incompatible materials. Key incompatibilities for related compounds include strong oxidizing agents, strong acids, and strong bases. Mixing can lead to vigorous, exothermic reactions.
Hazardous Waste Determination: A Step-by-Step Protocol
Proper disposal begins with correct waste classification according to the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA).[1] A waste is considered hazardous if it is either "listed" or exhibits "characteristic" hazardous properties.[1][2]
Step 1: Check Against Listed Wastes
Review the EPA's F, K, P, and U lists of hazardous wastes.[3][4]
-
F-List: Wastes from common manufacturing and industrial processes (non-specific sources).
-
K-List: Wastes from specific industrial sectors.
-
P-List and U-List: Discarded commercial chemical products in their pure or commercial grade form.
This compound is not typically found on these lists unless it is a component of a listed waste stream from a specific industrial process. However, it is the generator's responsibility to verify.
Step 2: Evaluate for Characteristic Wastes
If the waste is not "listed," it must be evaluated for the four characteristics of hazardous waste.[2][5]
| Characteristic | EPA Code | Description | Relevance to this compound |
| Ignitability | D001 | Liquids with a flash point < 60°C (140°F), or solids that can cause fire through friction, moisture absorption, or spontaneous chemical changes.[2][5] | Unlikely to be ignitable based on its structure, but should be confirmed if mixed with flammable solvents. |
| Corrosivity | D002 | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate.[1][2] | While the compound itself is not aqueous, solutions of it could be corrosive. The parent compound can cause severe skin burns, indicating corrosive properties. |
| Reactivity | D003 | Wastes that are unstable, react violently with water, or can generate toxic gases.[2] | Unlikely to be reactive in the RCRA sense, but should not be mixed with incompatible materials. |
| Toxicity | D004-D043 | Wastes that, when tested, are found to leach specific toxic contaminants at concentrations above regulatory limits. | The specific toxicity profile for RCRA characteristics would need to be determined by a Toxicity Characteristic Leaching Procedure (TCLP) if there is reason to believe it contains regulated toxic constituents. |
Segregation and Collection: The Foundation of Safe Disposal
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic compounds. The container must be made of a compatible material (e.g., glass or polyethylene) and have a tight-fitting screw cap.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
Segregation: This waste stream must be segregated as Halogenated Organic Waste . Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area that is secure and away from sources of ignition or incompatible chemicals.
Disposal Workflow: From Laboratory to Final Disposition
The following workflow outlines the procedural steps for the disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound.
The Rationale for Incineration
High-temperature incineration is the recommended disposal method for fluorinated organic compounds. The carbon-fluorine bond is exceptionally strong, requiring significant energy for cleavage. Professional hazardous waste incinerators operate at temperatures sufficient to ensure the complete destruction of the molecule.[6] These facilities are also equipped with sophisticated scrubbers and filtration systems to capture and neutralize acidic gases like hydrogen fluoride (HF) that are formed during combustion, preventing their release into the atmosphere.
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
Small Spill (Contained within a fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate PPE, including a face shield and double gloves.
-
Containment: Cover the spill with a compatible absorbent material (e.g., vermiculite or a universal chemical absorbent). Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water, followed by a solvent rinse (e.g., ethanol or acetone). All cleaning materials must be disposed of as hazardous waste.
Large Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the principles of hazard assessment, correct waste determination, stringent segregation, and the use of professional disposal services, we can ensure the safety of laboratory personnel and protect our environment. The persistence and potential toxicity of fluorinated organic compounds underscore the critical importance of these procedures.
References
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
- Hazardous Waste Experts. (2015, January 2). The Four RCRA Listed Wastes: the F-, K-, P-, and U-List.
- Hazardous Waste Experts. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications.
- U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
- Connecticut Department of Energy & Environmental Protection. (n.d.). What is a RCRA Hazardous Waste?
- Gómez-De la Cruz, F. J., et al. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts.
- Tsang, W. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online.
- AiFChem. (n.d.). This compound.
- Fisher Scientific. (2024, July 19). Safety Data Sheet: Methyl picolinate.
- Washington State University. (n.d.). Standard Operating Procedure: Pyridine.
Sources
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RU2314862C1 - Method of neutralization of the fluorine-containing gases - Google Patents [patents.google.com]
- 4. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 5. Methyl 6-chloro-3-(trifluoromethyl)picolinate | C8H5ClF3NO2 | CID 70700297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
